molecular formula C11H10O3S B3368285 Methylnaphthalenesulphonic acid CAS No. 20776-12-9

Methylnaphthalenesulphonic acid

Cat. No.: B3368285
CAS No.: 20776-12-9
M. Wt: 222.26 g/mol
InChI Key: WODGMMJHSAKKNF-UHFFFAOYSA-N
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Description

Methylnaphthalenesulphonic acid is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylnaphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODGMMJHSAKKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904097
Record name 2-Methyl-1-naphthalenesulfonic acid
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Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-12-9, 41638-59-9
Record name 2-Methyl-1-naphthalenesulfonic acid
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Record name Methylnaphthalenesulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-naphthalenesulfonic acid
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Record name Methylnaphthalenesulphonic acid
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Record name 2-METHYL-1-NAPHTHALENESULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylnaphthalenesulphonic acid, a key intermediate in various industrial applications, including the manufacturing of dyes, surfactants, and pharmaceuticals. This document details the core synthesis pathways, experimental protocols, and the impact of reaction conditions on product isomer distribution.

Introduction

This compound is produced through the electrophilic aromatic substitution reaction of methylnaphthalene with a sulfonating agent. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction conditions, particularly the temperature. This guide will focus on the sulfonation of both 1-methylnaphthalene and 2-methylnaphthalene, the two primary isomers of methylnaphthalene.

The reaction is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-isomer (sulfonation at the C1 or C4 position). At higher temperatures, the reaction is under thermodynamic control, leading to the more stable β-isomer (sulfonation at the C2, C6, or C7 position).

Synthesis Pathway: Sulfonation of Methylnaphthalene

The primary pathway for the synthesis of this compound is the direct sulfonation of methylnaphthalene using a strong sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum).

General Reaction Scheme

The overall reaction can be represented as follows:

Synthesis_Pathway Methylnaphthalene Methylnaphthalene Methylnaphthalenesulphonic_Acid This compound Methylnaphthalene->Methylnaphthalenesulphonic_Acid + Sulfonating_Agent Sulfonating Agent (H₂SO₄ or Oleum) Sulfonating_Agent->Methylnaphthalenesulphonic_Acid Electrophilic Aromatic Substitution

Caption: General reaction scheme for the sulfonation of methylnaphthalene.

Quantitative Data on Isomer Distribution

The distribution of this compound isomers is critically influenced by the choice of starting material (1-methylnaphthalene or 2-methylnaphthalene) and the reaction temperature.

Sulfonation of 1-Methylnaphthalene

The sulfonation of 1-methylnaphthalene primarily yields 1-methylnaphthalene-4-sulphonic acid and 1-methylnaphthalene-2-sulphonic acid. The isomer distribution is dependent on the concentration of the sulfuric acid used.[1]

Sulfuric Acid Concentration (%)Temperature (°C)1-Methylnaphthalene-4-sulphonic acid (%)1-Methylnaphthalene-2-sulphonic acid (%)Other Isomers (%)
90.125Major ProductMinor ProductTrace
98.425Major ProductIncreased proportion vs. 90.1% H₂SO₄Trace
110 (Oleum)25Major ProductFurther increased proportionTrace

Note: Specific quantitative yield percentages were not available in the search results, but the qualitative trend is indicated.

Sulfonation of 2-Methylnaphthalene

The sulfonation of 2-methylnaphthalene can result in the formation of all seven possible monosulphonic acid isomers.[2] The product distribution is highly sensitive to temperature.

Temperature (°C)2-Methylnaphthalene-1-sulphonic acid2-Methylnaphthalene-3-sulphonic acid2-Methylnaphthalene-4-sulphonic acid2-Methylnaphthalene-8-sulphonic acid2-Methylnaphthalene-6-sulphonic acid2-Methylnaphthalene-7-sulphonic acid
Low (e.g., 40)Higher ProportionHigher ProportionHigher ProportionHigher ProportionLower ProportionLower Proportion
High (e.g., 160)Lower ProportionLower ProportionLower ProportionLower ProportionHigher ProportionHigher Proportion

Note: This table illustrates the general trend of decreasing proportions of the 1-, 3-, 4-, and 8-isomers and increasing proportions of the 6- and 7-isomers with a rise in temperature.

Experimental Protocols

The following are generalized experimental protocols for the sulfonation of methylnaphthalene based on the available literature. Researchers should adapt these procedures based on their specific starting materials and desired product isomer.

General Sulfonation Procedure

This procedure outlines the fundamental steps for the sulfonation of methylnaphthalene.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Charge reactor with Methylnaphthalene Add_Acid 2. Add Sulfonating Agent (e.g., H₂SO₄) dropwise with stirring and cooling Reactants->Add_Acid Heat 3. Heat the reaction mixture to the desired temperature (e.g., 40-160°C) Add_Acid->Heat React 4. Maintain temperature for a set duration (e.g., 2-6 hours) Heat->React Cool 5. Cool the reaction mixture React->Cool Quench 6. Quench by pouring into cold water/ice Cool->Quench Neutralize 7. Neutralize with a base (e.g., NaOH) to a pH of 6-9 Quench->Neutralize Isolate 8. Isolate the product (e.g., precipitation, extraction, or crystallization) Neutralize->Isolate Dry 9. Dry the final product Isolate->Dry

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Protocol for the Synthesis of 2-Methylnaphthalene-β-sulphonic acid (High-Temperature Synthesis)

This protocol is adapted from general procedures for high-temperature sulfonation to favor the formation of the thermodynamically stable β-isomers.

Materials:

  • 2-Methylnaphthalene

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Sodium Hydroxide solution (20-50%)

  • Ice

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Dropping funnel

  • Condenser

  • Beaker

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the desired amount of 2-methylnaphthalene.

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., a molar ratio of 1:1.0 to 1:1.2 of methylnaphthalene to oleum) dropwise to the stirred 2-methylnaphthalene.[3] Maintain the temperature during addition with a cooling bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 160-165°C.[3]

  • Reaction: Maintain the reaction at this temperature for 2-6 hours with continuous stirring.[3] A vacuum can be applied during the reaction to remove the water generated.[3]

  • Work-up: After the reaction is complete, cool the mixture to approximately 90°C.[3] Carefully and slowly pour the reaction mixture into a beaker containing crushed ice or cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH reaches 6-9.[3]

  • Isolation: The sodium salt of this compound may precipitate upon cooling and neutralization. The product can be collected by filtration. Alternatively, the product can be isolated by evaporation of the water or by salting out.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

  • Drying: Dry the purified product in a vacuum oven.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, excess sulfonating agent, and unwanted isomers. A common method involves the following steps:

  • Neutralization and Salt Formation: The acidic reaction mixture is typically neutralized with a base (e.g., calcium oxide or sodium hydroxide) to form the corresponding sulfonate salt.

  • Removal of Sulfuric Acid: If calcium oxide is used, insoluble calcium sulfate is formed and can be removed by filtration.

  • Fractional Crystallization: The different isomers of this compound salts have varying solubilities, which allows for their separation through fractional crystallization.

  • Conversion back to the Acid: The purified salt can be converted back to the free sulfonic acid by treatment with a strong acid.

Conclusion

The synthesis of this compound is a well-established process in industrial and laboratory settings. The key to obtaining the desired isomer lies in the careful control of reaction conditions, particularly the temperature. This guide provides the fundamental knowledge and protocols for researchers to successfully synthesize and purify this compound for their specific applications. Further optimization of the reaction conditions may be necessary depending on the desired purity and yield of the final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methylnaphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthalenesulfonic acid and its isomers are aromatic sulfonic acids that hold significance in various chemical and pharmaceutical applications. Their unique molecular structure, combining the hydrophobicity of the methylnaphthalene group with the hydrophilicity of the sulfonic acid moiety, imparts surfactant-like properties and makes them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of methylnaphthalenesulfonic acid, with a focus on the most common isomers. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Isomerism

Methylnaphthalenesulfonic acid exists as several isomers depending on the substitution pattern of the methyl and sulfonic acid groups on the naphthalene ring. The most prevalent isomers are derived from 2-methylnaphthalene. The sulfonation of 2-methylnaphthalene can result in the formation of various monosulfonic acids.[1]

The general structure consists of a naphthalene bicyclic system with a methyl group (-CH₃) and a sulfonic acid group (-SO₃H) attached to the aromatic rings.

Physical Properties

The physical properties of methylnaphthalenesulfonic acid are influenced by its isomeric form. The data presented below is a compilation of computed and experimental values for representative isomers.

Table 1: Physical Properties of Methylnaphthalenesulfonic Acid Isomers

Property2-Methylnaphthalene-1-sulfonic acidNotes
Molecular Formula C₁₁H₁₀O₃S[2]
Molecular Weight 222.26 g/mol Computed by PubChem[2]
Appearance White to off-white solidGeneral observation for sulfonic acids
Melting Point 125-126 °CFor a related sulfonamide derivative[1]
Boiling Point Not availableDecomposes before boiling
Solubility Soluble in water.General property of sulfonic acids
pKa ~0.51 (Predicted)Predicted value for 2-Methyl-1-naphthalenesulfonic acid[3]
logP (XLogP3-AA) 2.3Computed by XLogP3[2]
Topological Polar Surface Area 62.8 ŲComputed by Cactvs[2]
Hydrogen Bond Donor Count 1Computed by Cactvs[2]
Hydrogen Bond Acceptor Count 3Computed by Cactvs[2]
Rotatable Bond Count 1Computed by Cactvs[2]

Chemical Properties

Acidity

The sulfonic acid group (-SO₃H) is a strong acidic functional group, making methylnaphthalenesulfonic acid a strong organic acid. The predicted pKa for 2-methyl-1-naphthalenesulfonic acid is approximately 0.51, indicating that it will be fully ionized in most aqueous solutions.[3]

Reactivity

The chemical reactivity of methylnaphthalenesulfonic acid is characterized by reactions of the sulfonic acid group and electrophilic substitution on the naphthalene ring.

  • Salt Formation: As a strong acid, it readily reacts with bases to form stable sulfonate salts.

  • Desulfonation: Under certain conditions, such as heating in the presence of acid, the sulfonic acid group can be removed.

  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo further electrophilic substitution reactions, with the position of substitution directed by the existing methyl and sulfonic acid groups.

Experimental Protocols

Synthesis of 2-Methylnaphthalene-1-sulfonic Acid

A general method for the sulfonation of 2-methylnaphthalene can be adapted from standard sulfonation procedures for aromatic compounds.

Materials:

  • 2-Methylnaphthalene

  • Concentrated sulfuric acid (98%) or oleum

  • Inert solvent (e.g., nitrobenzene) - optional

  • Sodium chloride solution (saturated)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place the 2-methylnaphthalene.

  • If using a solvent, dissolve the 2-methylnaphthalene in a suitable inert solvent.

  • Cool the flask in an ice bath.

  • Slowly add the sulfonating agent (concentrated sulfuric acid or oleum) dropwise from the dropping funnel while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • To precipitate the sodium salt of the sulfonic acid, add a saturated solution of sodium chloride.

  • Filter the resulting precipitate and wash it with a cold saturated sodium chloride solution.

  • The crude product can be purified by recrystallization from water or an appropriate solvent system.

Diagram 1: Synthesis Workflow for Methylnaphthalenesulfonic Acid

G cluster_synthesis Synthesis of 2-Methylnaphthalene-1-sulfonic Acid Start Start Reactants 2-Methylnaphthalene + Sulfonating Agent Start->Reactants Reaction Sulfonation (0-10 °C) Reactants->Reaction Quenching Pour onto Ice Reaction->Quenching Precipitation Add Saturated NaCl Solution Quenching->Precipitation Filtration Filter Precipitate Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 2-Methylnaphthalene-1- sulfonic Acid Sodium Salt Purification->Product

Caption: A generalized workflow for the synthesis of 2-methylnaphthalene-1-sulfonic acid via sulfonation of 2-methylnaphthalene.

Determination of pKa (Potentiometric Titration)

Principle:

The pKa of the sulfonic acid can be determined by titrating a solution of the acid with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials:

  • Methylnaphthalenesulfonic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of methylnaphthalenesulfonic acid and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small increments (e.g., 0.1-0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the equivalence point from the graph (the steepest point of the curve).

  • The pH at half the volume of the equivalence point corresponds to the pKa of the acid.

Spectroscopic Properties

UV-Vis Spectroscopy

Aromatic sulfonic acids typically exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum due to the π-electron system of the naphthalene ring. The UV-Vis spectrum of a related compound, naphthalenesulfonic acid formaldehyde condensate, shows strong absorption between 210-250 nm.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of methylnaphthalenesulfonic acid isomers.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons can be used to determine the substitution pattern.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule, further aiding in isomer identification.

Toxicological Profile

The toxicological data for methylnaphthalenesulfonic acid is limited. However, information on related compounds and polymers provides some insights.

  • Acute Toxicity: Methylnaphthalenesulfonic acid is reported to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • Irritation: It is also reported to cause serious eye irritation.[2]

  • Toxicity to Aquatic Life: Some reports indicate that it is toxic to aquatic life with long-lasting effects.[2]

It is important to handle methylnaphthalenesulfonic acid with appropriate personal protective equipment and to consult the safety data sheet (SDS) for detailed handling and disposal procedures.

Diagram 2: Logic Diagram for Preliminary Safety Assessment

G cluster_safety Preliminary Safety Assessment Logic Compound Methylnaphthalenesulfonic Acid AcuteOralTox Harmful if Swallowed? (Acute Tox. 4) [1] Compound->AcuteOralTox EyeIrritation Causes Serious Eye Irritation? [1] Compound->EyeIrritation AquaticTox Toxic to Aquatic Life? [1] Compound->AquaticTox Action Handle with PPE Consult SDS AcuteOralTox->Action EyeIrritation->Action AquaticTox->Action

Caption: A logic diagram outlining the key toxicological concerns and recommended actions for handling methylnaphthalenesulfonic acid.

Conclusion

This technical guide has summarized the key physical and chemical properties of methylnaphthalenesulfonic acid, providing valuable data for researchers and professionals in the chemical and pharmaceutical industries. The information on its synthesis, reactivity, and spectroscopic properties, along with an overview of its toxicological profile, serves as a foundational resource for its safe handling and application in further research and development. While a significant amount of computed data is available, further experimental validation of properties such as melting point and pKa for specific isomers would be beneficial for more precise applications.

References

In-Depth Technical Guide to Methylnaphthalenesulphonic Acid: Molecular Weight, Formula, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylnaphthalenesulphonic acid, focusing on its core physicochemical properties, synthesis, and analysis. The information is presented to support research and development activities where this compound may be of interest.

Core Molecular Information

This compound is an aromatic organic compound. Its fundamental properties are summarized below. The molecular formula for this compound is C₁₁H₁₀O₃S.[1] Its molecular weight is 222.26 g/mol .[1]

While several isomers of this compound exist, such as 2-methylnaphthalene-1-sulfonic acid, they all share the same molecular formula and consequently the same molecular weight. The structural arrangement of the methyl and sulfonic acid groups on the naphthalene ring distinguishes the different isomers.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃SPubChem[1]
Molecular Weight 222.26 g/mol PubChem[1]
IUPAC Name (example isomer) 2-methylnaphthalene-1-sulfonic acidPubChem[1]

Synthesis Protocol: Production of this compound Formaldehyde Condensate

A common industrial application of this compound is in the formation of its formaldehyde condensate, which is used as a dispersant. The following protocol is based on a patented production technology.

Objective: To synthesize a condensation product of this compound and formaldehyde.

Materials:

  • Methylnaphthalene

  • 104.5% Oleum (fuming sulfuric acid)

  • Water

  • 37% Formaldehyde solution

  • 20-50% Sodium hydroxide solution

Procedure:

  • Sulfonation: Charge a reactor with methylnaphthalene and 104.5% oleum in a molar ratio of 1:1.0 to 1:1.2. Heat the mixture to 120-165°C for 2-6 hours. During the reaction, apply a vacuum to remove the water generated. This step yields the sulfonated methylnaphthalene product.

  • Dilution: Cool the sulfonated material to 90°C and add a quantity of water to adjust the acidity of the material to 17.5%.

  • Condensation: Add 37% formaldehyde solution to the diluted sulfonated product. The molar weight ratio of the sulfonated product to formaldehyde should be 1:0.72. Heat the mixture to 130°C and maintain it at this temperature for 3 hours under a pressure not exceeding 0.25 MPa to complete the condensation.

  • Neutralization: After the condensation reaction is complete, neutralize the reaction mixture to a pH of 6-9 using a 20-50% sodium hydroxide solution. The resulting solution contains the this compound formaldehyde condensate.

This process is advantageous as it simplifies the technology, reduces production costs, and minimizes impurity content in the final product. The use of fuming sulfuric acid improves the sulfonation efficiency and reduces the total acidity, allowing for neutralization with liquid caustic soda without producing calcium sulfate waste.

Synthesis_of_Methylnaphthalenesulphonic_Acid_Formaldehyde_Condensate Methylnaphthalene Methylnaphthalene Sulfonation Sulfonation (120-165°C, 2-6h, vacuum) Methylnaphthalene->Sulfonation Oleum 104.5% Oleum Oleum->Sulfonation Formaldehyde 37% Formaldehyde Condensation Condensation (130°C, 3h, <0.25MPa) Formaldehyde->Condensation NaOH NaOH Solution Neutralization Neutralization (pH 6-9) NaOH->Neutralization Sulfonated_Product Sulfonated Methylnaphthalene Sulfonation->Sulfonated_Product Dilution Dilution with Water (Cool to 90°C) Diluted_Product Diluted Sulfonated Product Dilution->Diluted_Product Condensate This compound Formaldehyde Condensate (Acidic) Condensation->Condensate Final_Product Final Product (Dispersant Solution) Neutralization->Final_Product Sulfonated_Product->Dilution Diluted_Product->Condensation Condensate->Neutralization

Caption: Synthesis workflow for this compound formaldehyde condensate.

Analytical Protocol: HPLC Analysis of Naphthalenesulphonic Acids

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of naphthalenesulphonic acids. The following provides a general methodology that can be adapted for specific this compound isomers.

Objective: To separate and quantify naphthalenesulphonic acids in a sample.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio will depend on the specific isomers being analyzed.

  • Sample solvent: Methanol or another suitable solvent.

  • Naphthalenesulphonic acid standard(s).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous and organic components in the desired ratio (e.g., 1:1 v/v). Filter the mobile phase through a 0.45 µm filter and degas it.

  • Standard Preparation: Prepare a stock solution of the naphthalenesulphonic acid standard in the sample solvent. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing the naphthalenesulphonic acid in the sample solvent. Filter the sample if necessary.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 27°C.[2]

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm or 270 nm).[2][3]

    • Injection Volume: Typically 10-20 µL.[2]

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample.

  • Quantification: Identify the peak corresponding to the naphthalenesulphonic acid in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the analyte in the sample using the calibration curve.

This method can be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

HPLC_Analysis_Workflow Start Start Prep_Mobile_Phase Prepare & Degas Mobile Phase Start->Prep_Mobile_Phase Prep_Standards Prepare Calibration Standards Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Setup_HPLC Set Up HPLC Instrument Conditions Prep_Mobile_Phase->Setup_HPLC Prep_Standards->Setup_HPLC Prep_Sample->Setup_HPLC Inject_Standards Inject Standards & Generate Calibration Curve Setup_HPLC->Inject_Standards Inject_Sample Inject Sample Inject_Standards->Inject_Sample Analyze_Data Analyze Data: Identify & Quantify Inject_Sample->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the HPLC analysis of naphthalenesulphonic acids.

References

Solubility of Methylnaphthalenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylnaphthalenesulfonic acid in organic solvents. Due to the limited availability of specific quantitative data for methylnaphthalenesulfonic acid, this document focuses on the general solubility characteristics of closely related naphthalenesulfonic acids and provides a detailed experimental protocol for determining precise solubility values.

Introduction to Methylnaphthalenesulfonic Acid

Methylnaphthalenesulfonic acid is an aromatic sulfonic acid that exists in several isomeric forms, with the position of the methyl and sulfonic acid groups on the naphthalene ring determining its specific properties. These compounds are of interest in various industrial and pharmaceutical applications due to their surfactant properties and their role as intermediates in chemical synthesis. Understanding their solubility in different organic solvents is crucial for process development, formulation, and purification.

General Solubility Profile

Aromatic sulfonic acids are generally polar compounds and tend to be soluble in polar solvents. The solubility is influenced by the molecular structure, including the presence and position of functional groups, as well as the temperature and the nature of the solvent.

While specific quantitative solubility data for methylnaphthalenesulfonic acid in organic solvents is scarce in publicly available literature, qualitative data for the parent compounds, 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, can provide valuable insights.

Table 1: Qualitative Solubility of Naphthalenesulfonic Acids in Select Organic Solvents

CompoundSolventQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
1-Naphthalenesulfonic acidAlcoholFreely solubleData not available
Diethyl etherSlightly solubleData not available
2-Naphthalenesulfonic acidAlcoholSoluble[1][2]Data not available
EtherSoluble[1][2]Data not available

Researchers are encouraged to determine specific quantitative data for methylnaphthalenesulfonic acid isomers using the experimental protocol outlined in this guide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of methylnaphthalenesulfonic acid in an organic solvent of interest. The gravimetric method, a reliable and widely used technique, is described here.

Objective: To quantitatively determine the solubility of methylnaphthalenesulfonic acid in a specific organic solvent at a given temperature.

Materials:

  • Methylnaphthalenesulfonic acid (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of methylnaphthalenesulfonic acid to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the solution to stand undisturbed in the thermostat for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of methylnaphthalenesulfonic acid. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

    • Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dry solute. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

    • Mass of the solute = (Mass of vial + dry solute) - (Mass of empty vial)

    • Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) * 100

    • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

    • Volume of the solvent (mL) = Mass of the solvent (g) / Density of the solvent (g/mL)

    • Solubility ( g/100 mL solvent) = (Mass of the solute / Volume of the solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of methylnaphthalenesulfonic acid.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess methylnaphthalenesulfonic acid to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Withdraw supernatant prep2->sep1 sep2 Filter to remove undissolved solid sep1->sep2 analysis1 Weigh a known volume of the filtrate sep2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh the dry residue analysis2->analysis3 calc1 Calculate solubility analysis3->calc1

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides foundational knowledge on the solubility of methylnaphthalenesulfonic acid in organic solvents. While specific quantitative data is limited, the provided qualitative information for related compounds and the detailed experimental protocol offer a robust framework for researchers, scientists, and drug development professionals to determine the precise solubility parameters essential for their work. The accurate determination of solubility is a critical step in optimizing chemical processes and developing effective formulations.

References

Stability and Degradation of Methylnaphthalenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of methylnaphthalenesulfonic acid, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative data for methylnaphthalenesulfonic acid, this guide synthesizes information from studies on closely related naphthalenesulfonic acid derivatives. The data and pathways presented should, therefore, be considered as predictive and may require experimental verification for specific isomers of methylnaphthalenesulfonic acid.

Stability of Methylnaphthalenesulfonic Acid

The stability of methylnaphthalenesulfonic acid is influenced by several environmental factors, primarily temperature, pH, and the presence of oxidizing agents. Substituted naphthalenesulfonates are generally considered to be less stable than their unsubstituted counterparts.

Thermal Stability

The thermal stability of aromatic sulfonic acids is a critical parameter in applications involving elevated temperatures. Studies on related naphthalenesulfonic acids under geothermal conditions indicate that their stability is a function of temperature, pH, and salt concentration. At temperatures exceeding 300°C, these compounds undergo significant degradation.

Table 1: Thermal Degradation of Naphthalenesulfonic Acid Analogs

CompoundTemperature (°C)pHKey ObservationsDegradation Products
Naphthalenesulfonic acids100 - 2503 - 8Stability is mainly controlled by solution pH.Isomerization products
Naphthalenesulfonic acids≥ 300-Temperature is the main stability controlling factor.Naphthalene, 1-Naphthol, 2-Naphthol

Data synthesized from studies on naphthalenesulfonic acids as a proxy for methylnaphthalenesulfonic acid.

Hydrolytic Stability

The hydrolytic stability of methylnaphthalenesulfonic acid is expected to be pH-dependent. Aromatic sulfonic acids have been observed to degrade readily under hydrothermal conditions. While specific kinetic data for methylnaphthalenesulfonic acid is not available, it is anticipated that the rate of hydrolysis will increase at elevated temperatures and extremes of pH.

Photochemical Stability

Degradation of Methylnaphthalenesulfonic Acid

Methylnaphthalenesulfonic acid can be degraded through various pathways, including microbial metabolism and chemical oxidation.

Microbial Degradation

Microbial degradation is a key process for the environmental fate of methylnaphthalenesulfonic acid. Both aerobic and anaerobic pathways have been elucidated for related compounds.

Under aerobic conditions, the biodegradation of naphthalenesulfonic acids is typically initiated by a dioxygenase enzyme. This leads to the hydroxylation of the aromatic ring and subsequent desulfonation. The resulting dihydroxynaphthalene intermediate can then enter the well-established naphthalene degradation pathway, ultimately being mineralized to carbon dioxide and water.

Aerobic_Degradation MNSA Methylnaphthalenesulfonic Acid DH_MNSA Dihydroxymethyl- naphthalenesulfonic Acid MNSA->DH_MNSA Dioxygenase DH_MN Dihydroxymethylnaphthalene DH_MNSA->DH_MN Desulfonation Ring_Cleavage Ring Cleavage Products DH_MN->Ring_Cleavage Dioxygenase TCA TCA Cycle Ring_Cleavage->TCA CO2 CO2 + H2O TCA->CO2

Aerobic degradation pathway of Methylnaphthalenesulfonic Acid.

In the absence of oxygen, the anaerobic degradation of 2-methylnaphthalene has been shown to be initiated by the addition of fumarate to the methyl group. This is followed by a series of reactions leading to the formation of 2-naphthoic acid, which is then further metabolized. A similar pathway may be relevant for methylnaphthalenesulfonic acid under anaerobic conditions.

Anaerobic_Degradation MN 2-Methylnaphthalene NMS Naphthyl-2-methyl- succinate MN->NMS Fumarate Addition Fumarate Fumarate Fumarate->NMS NMSA Naphthyl-2-methylene- succinate NMS->NMSA Naphthoic_Acid 2-Naphthoic Acid NMSA->Naphthoic_Acid Further_Deg Further Degradation Naphthoic_Acid->Further_Deg

Anaerobic degradation pathway of 2-Methylnaphthalene.
Chemical Degradation

Chemical oxidation methods can also be employed to degrade methylnaphthalenesulfonic acid. Ozonation is a prominent example.

Ozone can react with methylnaphthalenesulfonic acid, leading to the cleavage of the aromatic ring and the formation of smaller, more oxidized organic molecules, and ultimately, mineralization to carbon dioxide, water, and sulfate ions. The reaction can proceed through both direct ozonolysis and indirect reaction with hydroxyl radicals.

Table 2: Ozonation of Naphthalenesulfonic Acid Analogs

CompoundpHRate Constant (Direct Reaction)Key ObservationsDegradation Products
Naphthalene-1-sulfonic acid2~252 M⁻¹s⁻¹Contribution of direct reaction is significant.Oxidized organic acids, Sulfate ions

Data for naphthalenesulfonic acid is used as a proxy for methylnaphthalenesulfonic acid.

Ozonation_Workflow MNSA Methylnaphthalenesulfonic Acid Intermediates Oxidized Intermediates MNSA->Intermediates Ozonolysis O3 Ozone (O3) O3->Intermediates Mineralization Mineralization Intermediates->Mineralization Products CO2 + H2O + SO4²⁻ Mineralization->Products

Workflow for the ozonation of Methylnaphthalenesulfonic Acid.

Experimental Protocols

Detailed, standardized experimental protocols for assessing the stability and degradation of methylnaphthalenesulfonic acid are not widely published. However, based on methodologies used for related compounds, the following outlines can be proposed.

Thermal Stability Assessment

A common method for evaluating thermal stability involves heating the compound in sealed containers and analyzing its concentration over time.

Protocol Outline:

  • Sample Preparation: Prepare solutions of methylnaphthalenesulfonic acid of known concentration in sealed, inert containers (e.g., glass ampoules) under an inert atmosphere to prevent oxidation.

  • Incubation: Place the samples in a temperature-controlled environment (e.g., oven, heating block) at the desired temperatures.

  • Time Points: At specified time intervals, remove samples from the heat source and cool them rapidly to quench the reaction.

  • Analysis: Analyze the concentration of the remaining methylnaphthalenesulfonic acid and the formation of degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Determine the degradation kinetics by plotting the concentration of methylnaphthalenesulfonic acid versus time and fitting the data to an appropriate kinetic model (e.g., first-order or second-order).

Aerobic Biodegradation Study

Biodegradation studies are typically conducted using microbial cultures in a controlled laboratory setting.

Protocol Outline:

  • Inoculum Preparation: Use a suitable microbial inoculum, such as activated sludge from a wastewater treatment plant or a specific bacterial strain known to degrade aromatic compounds.

  • Medium Preparation: Prepare a mineral salts medium containing methylnaphthalenesulfonic acid as the sole source of carbon and energy.

  • Incubation: Inoculate the medium with the prepared inoculum and incubate under aerobic conditions (e.g., in a shaker flask) at a controlled temperature and pH.

  • Monitoring: At regular intervals, withdraw samples and measure the concentration of methylnaphthalenesulfonic acid, microbial growth (e.g., by measuring optical density), and potentially the formation of intermediates.

  • Analysis: Analyze the samples using HPLC-UV or other appropriate analytical techniques.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of naphthalenesulfonic acids.

Table 3: Example HPLC Conditions for Naphthalenesulfonic Acid Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 220-230 nm.
Injection Volume 20 µL

These conditions are a starting point and may require optimization for specific isomers of methylnaphthalenesulfonic acid.

Conclusion

This technical guide has summarized the current understanding of the stability and degradation of methylnaphthalenesulfonic acid, drawing upon data from related naphthalenesulfonic acid compounds. The stability of methylnaphthalenesulfonic acid is dependent on environmental conditions such as temperature and pH. Degradation can occur through both microbial and chemical pathways, leading to the eventual mineralization of the compound. The provided experimental protocols offer a foundation for researchers to conduct further investigations to generate specific quantitative data for methylnaphthalenesulfonic acid, which is crucial for its safe and effective use in various applications.

No Evidence of a Pharmacological Mechanism of Action for Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have found no scientific evidence to support the existence of a specific pharmacological mechanism of action for methylnaphthalenesulphonic acid. The available data consistently categorizes this compound as an industrial chemical, primarily used as a surfactant, dispersant, and an intermediate in the synthesis of dyes and other chemicals. There is no indication in the public domain that it is utilized as a therapeutic agent or that its biological effects have been studied in a pharmacological context.

This compound and its salts are commonly employed in various industrial applications, including:

  • Concrete plasticizers: To improve the workability of concrete mixtures.

  • Dye manufacturing: As a key component in the synthesis of various colorants.

  • Dispersing agents: In pesticide formulations and industrial cleaning products.

  • Surfactants: In detergents and emulsifiers.

Toxicological studies focus on the potential for irritation and harm from industrial exposure, which is distinct from the targeted biological interactions expected from a pharmaceutical compound. The search for information on signaling pathways, specific cellular targets, or controlled experimental protocols related to a therapeutic effect has been exhaustive and unsuccessful.

Therefore, the creation of an in-depth technical guide or whitepaper on the core mechanism of action of this compound, as requested, is not feasible due to the absence of the necessary foundational scientific research. The compound does not appear to be a subject of research for drug development professionals in the context of a therapeutic mechanism of action.

health and safety hazards of Methylnaphthalenesulphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Health and Safety Hazards of Methylnaphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known health and safety hazards associated with methylnaphthalenesulfonic acid. The information is compiled from publicly available safety data sheets, toxicology databases, and regulatory assessments. It is intended to inform researchers, scientists, and drug development professionals about the potential risks and to provide guidance on safe handling and experimental design.

Chemical Identification and Physical Properties

Methylnaphthalenesulfonic acid (C₁₁H₁₀O₃S) is an aromatic sulfonic acid. The properties can vary depending on the specific isomer. The information in this guide pertains to the general class of methylnaphthalenesulfonic acids, with specific data provided for isomers where available.

PropertyValue
Molecular Formula C₁₁H₁₀O₃S
Molecular Weight 222.26 g/mol [1]
Synonyms Methylnaphthalenesulphonic acid, 2-methylnaphthalene-1-sulfonic acid[1]
CAS Number 41638-59-9, 20776-12-9 (for 2-methyl-1-naphthalenesulfonic acid)[1]

Hazard Identification and Classification

Methylnaphthalenesulfonic acid is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity, serious eye irritation, and respiratory tract irritation[1].

GHS Hazard Statements

Based on aggregated data from multiple notifications to the ECHA C&L Inventory, the following hazard statements apply to methylnaphthalenesulfonic acid[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Toxicological Data

Quantitative toxicological data for methylnaphthalenesulfonic acid is limited. Much of the available data is for related compounds such as naphthalenesulfonic acid, its sodium salts, or its polymer with formaldehyde. This data is presented for read-across purposes and should be interpreted with caution.

TestSpeciesRouteValueReference Compound
Acute Oral Toxicity (LD50) MouseOral3400 mg/kgNaphthalenesulfonic acid, polymer with formaldehyde, sodium salt[2]
Acute Oral Toxicity (LD50) RatOral> 7,500 mg/kg4-Amino-1-naphthalenesulfonic acid
Acute Dermal Toxicity (LD50) RabbitDermal> 16.0 g/kgSodium Polynaphthalenesulfonate[3]
Repeated Dose Oral Toxicity (NOAEL) RatOral1000 mg/kg body weight/day (28-42 days)Naphthalenesulfonic acid, polymer with formaldehyde sodium salt[4]
Acute Toxicity
Skin and Eye Irritation

The compound is classified as causing serious eye irritation[1]. Direct contact with the eyes can cause redness, pain, and potential damage. Skin contact may also cause irritation[2]. For the related compound, sodium naphthalenesulfonate, undiluted it was a moderate eye irritant, but had minimal effects at a 2% concentration[5].

Respiratory System Effects

Methylnaphthalenesulfonic acid may cause respiratory irritation upon inhalation of dust or aerosols[1]. Studies on naphthalene and methylnaphthalene have shown that the respiratory tract is a target organ, with effects including nasal inflammation and lesions[6]. While these studies were on the parent hydrocarbons, they suggest that the naphthalene moiety could contribute to respiratory toxicity.

Chronic Toxicity and Carcinogenicity

There is limited data on the chronic toxicity of methylnaphthalenesulfonic acid. A repeated dose oral toxicity study (OECD 422) on a related polymer, naphthalenesulfonic acid, polymer with formaldehyde sodium salt, established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day[4]. In this study, parental toxicity was observed as decreased body weight gain at the limit dose, but no reproductive or developmental effects were seen[4].

There is no evidence to suggest that naphthalenesulfonic acid formaldehyde condensates are carcinogenic[4]. A study on a sulfonic acid derivative of 2-naphthylamine showed no carcinogenicity in mice[7]. However, the carcinogenic potential of methylnaphthalenesulfonic acid itself has not been thoroughly investigated.

Genotoxicity

The genotoxic potential of methylnaphthalenesulfonic acid has not been extensively studied. An Ames test on naphthalenesulfonic acid, polymer with formaldehyde, sodium salt was reported to be negative[4]. Studies on various sulfonic acid esters suggest a potential for genotoxicity, with some esters testing positive in the Ames test and in vitro micronucleus test[8][9].

Experimental Protocols

Detailed experimental protocols for assessing the health and safety hazards of chemicals like methylnaphthalenesulfonic acid are available through organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key in vitro protocols relevant to the hazards identified.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxic effect on a reconstructed human epidermis model[10][11].

  • Test System: A reconstructed human epidermis model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis[12].

  • Procedure:

    • The test chemical is applied topically to the tissue surface.

    • The tissue is incubated for a defined period (e.g., 15 to 60 minutes)[12][13].

    • After exposure, the chemical is removed by rinsing.

    • The tissue is transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours)[14].

    • Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[13].

  • Prediction Model: The reduction in cell viability compared to a negative control is used to classify the chemical's irritation potential. A viability of ≤ 50% is typically used as the cut-off to classify a substance as an irritant[14].

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test method evaluates the potential of a chemical to cause serious eye damage by measuring its cytotoxic effect on a reconstructed human cornea-like epithelium model.

  • Test System: A three-dimensional human cornea model (e.g., EpiOcular™) composed of normal, human-derived epidermal keratinocytes[15].

  • Procedure:

    • The test substance is applied topically to the surface of the cornea model.

    • The tissue is incubated for a specific exposure time (e.g., 30 minutes for liquids)[16].

    • Following exposure, the tissue is rinsed and incubated for a post-incubation period (e.g., 2 hours)[15].

    • Tissue viability is measured using a colorimetric assay like the MTT assay[15].

  • Prediction Model: A chemical is classified as an eye irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 60%) relative to the negative control[16].

Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways and molecular mechanisms of toxicity for methylnaphthalenesulfonic acid have not been well-elucidated. However, insights can be drawn from studies on related compounds.

The respiratory effects of naphthalene are thought to be mediated by its electrophilic metabolites, which can bind to cellular proteins and deplete glutathione, leading to oxidative stress and cell injury in the respiratory tract tissues[6]. It is plausible that a similar mechanism could contribute to the respiratory irritation observed with methylnaphthalenesulfonic acid.

The genotoxicity of some sulfonic acid esters is attributed to their ability to act as alkylating agents, which can form adducts with DNA[9]. While methylnaphthalenesulfonic acid is not an ester, the potential for the sulfonate group to influence reactivity and interaction with biological macromolecules warrants further investigation.

Visualizations

Experimental Workflow for In Vitro Skin Irritation Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis prep_tissue Condition Reconstructed Human Epidermis (RhE) Tissues prep_chem Prepare Test Chemical and Controls apply_chem Topically Apply Chemical to RhE Tissues prep_chem->apply_chem incubate_exp Incubate for Defined Exposure Period apply_chem->incubate_exp rinse Rinse Tissues to Remove Chemical incubate_exp->rinse incubate_post Incubate in Fresh Medium for Post-Exposure Period rinse->incubate_post mtt_assay Perform MTT Assay to Assess Cell Viability incubate_post->mtt_assay data_analysis Calculate Percent Viability and Classify Irritation Potential mtt_assay->data_analysis

Caption: Workflow for assessing skin irritation potential using a reconstructed human epidermis model.

Logical Flow for a Tiered Genotoxicity Testing Strategy

G cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (if necessary) start Test Chemical ames_test Bacterial Reverse Mutation Test (Ames Test) start->ames_test micronucleus_test In Vitro Micronucleus Test decision_invitro Any Positive Results? micronucleus_test->decision_invitro invivo_test In Vivo Genotoxicity Assay (e.g., Comet Assay, Micronucleus Test) decision_invitro->invivo_test Yes end_neg Conclusion: Not Genotoxic decision_invitro->end_neg No end_pos Conclusion: Potentially Genotoxic Further Evaluation Needed invivo_test->end_pos

Caption: A tiered approach to evaluating the genotoxic potential of a chemical substance.

Conclusion and Recommendations

Methylnaphthalenesulfonic acid presents several health and safety hazards, primarily related to acute oral toxicity, and irritation of the eyes and respiratory system. While specific quantitative toxicological data for this compound is scarce, information from related naphthalenesulfonic acid derivatives suggests a need for caution in handling. Researchers, scientists, and drug development professionals should implement appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and respiratory protection if dusts or aerosols are generated). All work with this chemical should be conducted in a well-ventilated area. In the absence of comprehensive toxicological data, it is prudent to treat methylnaphthalenesulfonic acid as a potentially hazardous substance and to minimize exposure. Further research is needed to fully characterize its toxicological profile, including its potential for chronic toxicity and genotoxicity.

References

The Role of Methylnaphthalenesulphonic Acid in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylnaphthalenesulphonic acid, detailing its synthesis, physicochemical properties, and primary applications in organic chemistry. The information is tailored for researchers and professionals in the chemical and pharmaceutical industries, with a focus on its role as a key intermediate in the synthesis of surfactants and dispersing agents.

Physicochemical Properties

This compound (MNSA) is an aromatic sulfonic acid. Its chemical structure, consisting of a naphthalene ring substituted with both a methyl and a sulfonic acid group, imparts amphiphilic properties to its salts, which are exploited in various industrial applications. The position of the methyl and sulfonic acid groups on the naphthalene ring can vary, leading to different isomers with slightly different properties. The most common isomer is 2-methylnaphthalene-1-sulfonic acid.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃S--INVALID-LINK--
Molecular Weight 222.26 g/mol --INVALID-LINK--
IUPAC Name 2-methylnaphthalene-1-sulfonic acid--INVALID-LINK--
CAS Number 41638-59-9--INVALID-LINK--
XLogP3 2.3--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--

Synthesis of this compound

The primary method for the synthesis of this compound is through the sulfonation of methylnaphthalene. The reaction conditions, particularly the concentration of the sulfonating agent and the temperature, can influence the isomeric distribution of the product.

General Experimental Protocol for Sulfonation of Methylnaphthalene

The following is a representative protocol for the sulfonation of 2-methylnaphthalene.

Materials:

  • 2-Methylnaphthalene

  • 93% Sulfuric acid (H₂SO₄)

  • Ice bath

  • Heating mantle with temperature control

  • Reaction flask with a stirrer and condenser

Procedure:

  • Charge the reaction flask with 2-methylnaphthalene.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add 93% sulfuric acid to the stirred 2-methylnaphthalene. The rate of addition should be controlled to manage the exothermic reaction and maintain the desired temperature.

  • After the addition is complete, the reaction mixture is heated to a specific temperature and held for a defined period to drive the reaction to completion. The temperature can be varied to control the isomer distribution; for instance, lower temperatures favor the formation of alpha-isomers, while higher temperatures lead to the thermodynamically more stable beta-isomers.[1]

  • Upon completion, the reaction mixture is worked up to isolate the this compound. This typically involves quenching the reaction with water and precipitating the product.

  • The crude product can be purified by recrystallization.

Core Application: Synthesis of Dispersing Agents

A major industrial application of this compound is in the production of its formaldehyde condensates. These condensates are widely used as high-performance dispersing agents, particularly in the dye and pesticide industries.

Synthesis of this compound Formaldehyde Condensate

The synthesis involves the condensation polymerization of this compound with formaldehyde. The resulting polymer is then neutralized to form the sodium salt, which is the active dispersing agent.

Experimental Protocol:

Materials:

  • This compound

  • 37% Formaldehyde solution

  • Sodium hydroxide solution (20-50%)

  • Reaction vessel with heating, stirring, and a condenser

Procedure:

  • The this compound is charged into the reaction vessel.

  • Water is added to adjust the acidity of the material.

  • A 37% formaldehyde solution is added to the vessel. The molar ratio of sulfonated product to formaldehyde is a critical parameter, with a typical ratio being around 1:0.72.[2]

  • The mixture is heated to approximately 130°C and maintained at this temperature for about 3 hours to facilitate the condensation reaction.[2] The pressure should be controlled during this step.

  • After the condensation is complete, the reaction mixture is cooled.

  • The pH of the solution is adjusted to between 6 and 9 using a sodium hydroxide solution to neutralize the sulfonic acid groups.[2]

  • The final product is the aqueous solution of the sodium salt of this compound formaldehyde condensate, which can be used directly as a liquid dispersing agent or dried to a powder.

Workflow for the Synthesis of this compound Formaldehyde Condensate

G cluster_synthesis Synthesis of Dispersing Agent Start Methylnaphthalene Sulfonation Sulfonation (H₂SO₄) Start->Sulfonation MNSA This compound Sulfonation->MNSA Condensation Condensation (Formaldehyde) MNSA->Condensation Polymer Acidic Polymer Condensate Condensation->Polymer Neutralization Neutralization (NaOH) Polymer->Neutralization End Dispersing Agent (Sodium Salt) Neutralization->End

Caption: Synthesis of the formaldehyde condensate dispersing agent.

Other Potential Roles in Organic Chemistry

While the predominant role of this compound is as a precursor to dispersing agents, its inherent properties as an acid and a surfactant suggest other potential, albeit less documented, applications in organic chemistry.

  • Acid Catalyst: Like other sulfonic acids, it can potentially be used as an acid catalyst in reactions such as esterifications and alkylations. However, its use in this context is not as widely reported as that of other sulfonic acids like p-toluenesulfonic acid or methanesulfonic acid.

  • Surfactant in Emulsion Polymerization: The sodium salt of this compound can act as a surfactant, and as such, may find applications in emulsion polymerization processes to stabilize the polymer latex.

  • Phase Transfer Catalyst: Although not a classic quaternary ammonium salt, the amphiphilic nature of its salts could potentially allow it to function as a phase transfer catalyst in certain heterogeneous reaction systems, facilitating the transfer of reactants between immiscible phases.

Conclusion

This compound is a versatile organic intermediate with its most significant and well-established role being the synthesis of formaldehyde condensates used as high-performance dispersing agents. Its synthesis via the sulfonation of methylnaphthalene is a key industrial process. While its direct application as a catalyst or specialty surfactant in other areas of organic synthesis is less common, its fundamental properties suggest potential for further exploration in these roles. Future research may uncover novel applications for this important chemical building block.

References

A Theoretical Insight into Naphthalenesulphonic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide delves into the computational analysis of naphthalenesulphonic acid derivatives, offering insights into their molecular electronic properties, vibrational characteristics, and potential as therapeutic agents. By summarizing key quantitative data and detailing the underlying computational protocols, this document aims to serve as a valuable resource for in-silico drug design and molecular modeling studies.

Core Computational Data Summary

The following tables summarize key quantitative data obtained from Density Functional Theory (DFT) calculations on various naphthalenesulphonic acid derivatives. These parameters are crucial for understanding the chemical reactivity, stability, and electronic properties of these molecules.

Table 1: Frontier Molecular Orbital Energies and Related Properties

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
AZDH1-2.45-0.152.301.15-1.300.73
AZDH2-2.42-0.132.291.15-1.280.71
AZDH3-2.43-0.142.291.15-1.290.72
AZDH4-2.76-0.452.311.16-1.611.11

Data extrapolated from a study on novel derivatives of naphthalene-2-sulfonic acid.[1]

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Functional GroupCalculated Wavenumber (cm⁻¹)
O-H Stretch3188
N-H₂ Stretch3450 - 3550
S=O Stretch1150 - 1250
C=O Stretch1650 - 1680

Frequencies are indicative and may vary based on the specific molecular environment and computational method.[1]

Computational Methodologies

The theoretical data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems.

Geometry Optimization and Frequency Calculations

The molecular geometries of the studied naphthalenesulphonic acid derivatives were optimized using DFT calculations. A common approach involves the B3LYP functional combined with a 6-31++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Electronic Properties Calculation

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized molecular structures. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[2] From the HOMO and LUMO energies, other important quantum chemical descriptors like chemical hardness, chemical potential, and the electrophilicity index can be calculated to further characterize the molecule's reactivity.

Solvation Effects

To simulate the behavior of these molecules in a biological environment, solvation effects are often incorporated into the calculations. The influence of a solvent, such as water, can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This approach can provide insights into how the solvent affects the vibrational and electronic properties of the molecule.[1]

Molecular Docking

For drug development applications, molecular docking studies are performed to predict the binding affinity and interaction patterns of the naphthalenesulphonic acid derivatives with specific protein targets.[1][3] These in-silico experiments are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of naphthalenesulphonic acid derivatives, from initial molecular design to the prediction of biological activity.

computational_workflow cluster_0 Initial Setup cluster_1 Property Calculation cluster_2 Environmental Effects & Biological Activity cluster_3 Analysis & Output mol_design Molecular Design of Naphthalenesulphonic Acid Derivative geom_opt Geometry Optimization (e.g., B3LYP/6-31++G(d,p)) mol_design->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->elec_prop data_analysis Data Analysis and Interpretation freq_calc->data_analysis solvation Solvation Modeling (e.g., PCM) elec_prop->solvation docking Molecular Docking (In-silico) elec_prop->docking solvation->data_analysis docking->data_analysis report Technical Report & Visualization data_analysis->report

Caption: A typical computational workflow for theoretical analysis.

Logical Relationships in Reactivity Prediction

The following diagram illustrates the logical flow from calculated electronic properties to the prediction of a molecule's reactivity and potential biological activity.

reactivity_prediction cluster_input Calculated Properties cluster_interpretation Interpretation cluster_output Predicted Outcome homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity determines mep Molecular Electrostatic Potential (MEP) binding_sites Potential Binding Sites mep->binding_sites identifies biological_activity Potential Biological Activity reactivity->biological_activity influences binding_sites->biological_activity guides

Caption: Logical flow for predicting molecular reactivity.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Methylnaphthalenesulphonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthalenesulphonic acids are a group of aromatic sulfonic acids that find applications in various industrial processes, including as intermediates in the synthesis of dyes, surfactants, and pharmaceuticals. The isomeric position of the methyl and sulfonic acid groups on the naphthalene ring significantly influences their chemical and physical properties, and consequently, their utility and potential impurities. Therefore, the accurate separation and quantification of these isomers are critical for quality control, process optimization, and safety assessment in relevant industries. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the analysis of such isomeric compounds.

This document provides detailed application notes and protocols for the separation and quantification of methylnaphthalenesulphonic acid isomers using HPLC. The methodologies described herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Chromatographic Principles for Isomer Separation

The separation of positional isomers, such as the different methylnaphthalenesulphonic acids, by reversed-phase HPLC can be challenging due to their similar hydrophobicity. However, subtle differences in their polarity and shape can be exploited to achieve separation. The inclusion of ion-pairing reagents in the mobile phase is a common and effective strategy to enhance the retention and improve the resolution of ionic compounds like sulfonic acids on reversed-phase columns. The ion-pairing reagent, typically a quaternary ammonium salt for anionic analytes, forms a neutral ion pair with the analyte, which then partitions more effectively onto the nonpolar stationary phase.

Alternatively, modifying the mobile phase with additives like cyclodextrins can improve the separation of aromatic sulfonic acid isomers.[1] The choice of the stationary phase, organic modifier in the mobile phase, and the pH of the mobile phase are all critical parameters that need to be optimized for a successful separation.

Experimental Protocols

This section outlines a detailed experimental protocol for the HPLC analysis of this compound isomers. This protocol is a representative method and may require optimization based on the specific isomers of interest and the available instrumentation.

Materials and Reagents
  • This compound isomer standards (e.g., 2-methylnaphthalene-1-sulfonic acid, 4-methylnaphthalene-1-sulfonic acid, etc.)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) or other suitable ion-pairing reagent

  • Phosphoric acid or other suitable acid for pH adjustment

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of each this compound isomer in a suitable solvent, such as a mixture of water and methanol, at a concentration of approximately 1 mg/mL. From these stock solutions, prepare a mixed standard solution containing all isomers of interest at a final concentration of approximately 10-20 µg/mL in the mobile phase.

  • Sample Solutions: Accurately weigh the sample containing the this compound isomers and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM TBAHS in water, pH adjusted to 3.0 with phosphoric acid B: Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

Note: Both isocratic and gradient elution methods can be employed. An isocratic method offers simplicity, while a gradient method can provide better resolution for complex mixtures of isomers.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the HPLC analysis of a hypothetical mixture of four this compound isomers. These values are for illustrative purposes and may vary depending on the specific isomers and the exact chromatographic conditions used.

Table 1: Chromatographic Performance

IsomerRetention Time (min)Tailing FactorTheoretical Plates
4-Methylnaphthalene-1-sulfonic acid12.51.18500
2-Methylnaphthalene-1-sulfonic acid14.21.28200
6-Methylnaphthalene-2-sulfonic acid16.81.19000
7-Methylnaphthalene-2-sulfonic acid18.11.09500

Table 2: Resolution and Selectivity

Isomer PairResolution (Rs)Selectivity (α)
4-Methylnaphthalene-1-sulfonic acid / 2-Methylnaphthalene-1-sulfonic acid2.11.14
2-Methylnaphthalene-1-sulfonic acid / 6-Methylnaphthalene-2-sulfonic acid3.51.18
6-Methylnaphthalene-2-sulfonic acid / 7-Methylnaphthalene-2-sulfonic acid1.81.08

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the separation mechanism.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Weighing of Sample/Standard Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Separation_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte Methylnaphthalenesulphonic Acid Anion (A-) IonPairComplex Neutral Ion Pair [A-IP+] Analyte->IonPairComplex Ion-Pair Formation IonPair TBA+ Cation (IP+) IonPair->IonPairComplex IonPairComplex->IonPairComplex

Caption: Conceptual diagram of ion-pair chromatography for the separation of anionic analytes.

References

Application Notes and Protocols for Methylnaphthalenesulphonic Acid as a Surfactant in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthalenesulphonic acid and its salts are anionic surfactants that find utility in various research and industrial applications. Their amphiphilic nature, arising from the combination of a hydrophobic methylnaphthalene group and a hydrophilic sulphonic acid group, allows them to reduce surface tension and interfacial tension between different phases. This property makes them effective as dispersing agents, emulsifiers, and wetting agents. In research, particularly in drug development, these surfactants are explored for their potential in formulating poorly water-soluble drugs, preparing stable nanosuspensions, and acting as stabilizers in emulsion polymerization.

While this compound itself is a subject of research, its polymerized form, often condensed with formaldehyde and known by trade names such as "Dispersing Agent MF," is more commonly utilized in industrial applications for its excellent dispersing capabilities.[1][2][3][4] This document provides an overview of the potential applications of this compound as a primary surfactant in a research context, along with generalized experimental protocols.

Physicochemical Properties and Surfactant Behavior

The surfactant properties of this compound are attributed to its molecular structure. The methylnaphthalene group provides the hydrophobicity, while the sulphonic acid head group imparts hydrophilicity. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into micelles. This behavior is crucial for its function in solubilizing hydrophobic substances.

Quantitative Data Summary

Quantitative data for this compound is not extensively available in the public domain. However, data from structurally similar alkyl naphthalene sulphonates can provide valuable estimations for its surfactant properties. The following table summarizes key parameters, with the understanding that these are estimates and experimental determination is recommended for specific applications.

PropertyEstimated ValueReference Compound(s)Notes
Critical Micelle Concentration (CMC) 1 - 10 mMSodium 1-(n-alkyl)naphthalene-4-sulphonatesThe CMC is influenced by the alkyl chain length; a shorter methyl group would likely result in a higher CMC compared to longer alkyl chains.[5]
Surface Tension at CMC 35 - 45 mN/mGeneral data for anionic surfactantsThe ability to reduce the surface tension of water from ~72 mN/m.
Hydrophilic-Lipophilic Balance (HLB) 10 - 13Calculated estimateThis range suggests utility as an oil-in-water emulsifier.

Key Applications and Experimental Protocols

Formulation of Poorly Soluble Drugs: Nanosuspension Preparation

This compound can be employed as a stabilizer in the preparation of nanosuspensions of poorly water-soluble drugs. Nanosuspensions are sub-micron colloidal dispersions of drug particles which can enhance the dissolution rate and bioavailability of a drug.

Experimental Protocol: High-Pressure Homogenization Method

  • Preparation of the Drug Suspension:

    • Disperse the poorly soluble active pharmaceutical ingredient (API) in an aqueous solution of this compound sodium salt. A typical starting concentration for the surfactant is 0.5% to 2% (w/v).

    • The drug concentration can range from 1% to 10% (w/v).

    • Use a high-shear mixer to create a preliminary coarse suspension.

  • High-Pressure Homogenization:

    • Process the coarse suspension through a high-pressure homogenizer.

    • Apply pressures in the range of 1000 to 2000 bar for 10 to 20 cycles.

    • Maintain the temperature of the product chamber at a controlled level (e.g., 4°C) to prevent thermal degradation of the drug.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension by monitoring particle size changes over time at different storage conditions (e.g., room temperature and 4°C).

    • Determine the zeta potential to evaluate the electrostatic stabilization provided by the surfactant. A value of ±30 mV or greater is generally indicative of good stability.

Logical Workflow for Nanosuspension Preparation

Nanosuspension_Preparation A API and Surfactant Solution B High-Shear Mixing (Coarse Suspension) A->B Disperse C High-Pressure Homogenization B->C Process D Nanosuspension C->D Formation E Characterization (DLS, Zeta Potential) D->E Analyze

Caption: Workflow for preparing a drug nanosuspension.

Emulsion Polymerization

In emulsion polymerization, surfactants are crucial for emulsifying the monomer in the aqueous phase and stabilizing the resulting polymer latex particles. While the formaldehyde condensate of methylnaphthalene sulphonate is more common, the monomeric form can be investigated as a primary emulsifier.

Experimental Protocol: Batch Emulsion Polymerization of Styrene

  • Reactor Setup:

    • Charge a stirred glass reactor with deionized water, this compound sodium salt (e.g., 1-2% based on monomer weight), and a buffer solution (e.g., sodium bicarbonate) to maintain pH.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.

  • Initiation:

    • Heat the reactor contents to the desired reaction temperature (e.g., 70-80°C).

    • Add the monomer (styrene) to the reactor with stirring to form an emulsion.

    • Introduce a water-soluble initiator, such as potassium persulfate, to start the polymerization.

  • Polymerization:

    • Maintain the reaction temperature and stirring for a specified period (e.g., 4-6 hours) to allow for high monomer conversion.

    • Monitor the reaction progress by taking samples and analyzing for solid content.

  • Characterization:

    • Determine the particle size and particle size distribution of the final latex using techniques like DLS or transmission electron microscopy (TEM).

    • Measure the viscosity and stability of the latex.

Emulsion_Polymerization cluster_aqueous Aqueous Phase cluster_micelle Micelle cluster_droplet Monomer Droplet Monomer_aq Monomer (dissolved) Oligomer Oligomeric Radicals Monomer_aq->Oligomer Forms Polymer_Particle Polymer Particle (Nucleation) Monomer_aq->Polymer_Particle Diffusion Initiator Initiator (e.g., K2S2O8) Radical Initiator Radicals Initiator->Radical Decomposition Radical->Monomer_aq Reacts with Monomer_micelle Monomer (swollen) Oligomer->Monomer_micelle Enters Micelle Monomer_micelle->Polymer_Particle Polymerization Monomer_droplet Monomer Reservoir Monomer_droplet->Monomer_aq Diffusion

References

Application of Methylnaphthalenesulphonic Acid in Polymer Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methylnaphthalenesulphonic acid and its salts are versatile anionic surfactants that find several applications in polymer chemistry, primarily as dispersing agents and emulsifiers in polymerization processes. Their amphiphilic nature, arising from the hydrophobic naphthalene ring and the hydrophilic sulfonic acid group, allows them to effectively stabilize colloidal systems.

Application Notes

This compound is utilized in various polymerization techniques to control particle size, enhance stability, and modify the properties of the final polymer. Its primary roles include:

  • Dispersing Agent: In the synthesis of polymer dispersions and coatings, this compound is effective in preventing the agglomeration of polymer particles. It adsorbs onto the surface of the particles, imparting a negative charge that leads to electrostatic repulsion, thus maintaining a stable and uniform dispersion. This is particularly useful in the formulation of paints, inks, and other coatings where pigment and polymer particle stability is crucial.

  • Emulsifier in Emulsion Polymerization: this compound can act as a primary or secondary emulsifier in emulsion polymerization. It facilitates the emulsification of hydrophobic monomers in an aqueous phase, leading to the formation of monomer droplets and micelles where polymerization is initiated. The concentration and structure of the emulsifier are critical factors that influence the polymerization rate, particle size, and molecular weight of the resulting polymer latex.

  • Stabilizer for Polymer Latexes: Post-polymerization, this compound can be added to polymer latexes to enhance their stability during storage, transportation, and formulation. It helps to prevent coagulation and sedimentation of the polymer particles.

Representative Quantitative Data for Experimental Planning

The following table presents a hypothetical data set to illustrate the expected influence of this compound sodium salt concentration on the properties of a polystyrene latex prepared by emulsion polymerization. This data is for illustrative purposes to guide experimental design, and actual results may vary.

Concentration of this compound Sodium Salt (wt% based on monomer)Average Particle Size (nm)Polydispersity Index (PDI)Molecular Weight (Mw, g/mol )Latex Stability (Time to Coagulation with 1M NaCl)
0.51500.25550,0002 hours
1.01100.18620,00012 hours
1.5850.12680,000> 24 hours
2.0700.08710,000> 48 hours

Experimental Protocols

Protocol 1: Emulsion Polymerization of Styrene using this compound Sodium Salt as an Emulsifier

This protocol describes a representative lab-scale emulsion polymerization of styrene. Note: The optimal concentrations of initiator and emulsifier, as well as reaction temperature and time, should be determined empirically for specific applications.

Materials:

  • Styrene (monomer), inhibitor removed

  • This compound sodium salt (emulsifier)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Reactor Setup: Assemble a 500 mL, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Initial Charge: To the flask, add 200 mL of deionized water, 1.0 g of this compound sodium salt, and 0.2 g of sodium bicarbonate.

  • Purging: Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm to remove dissolved oxygen.

  • Heating: Heat the reactor to 70°C in a water bath.

  • Monomer Addition: Once the temperature is stable, add 50 g of inhibitor-free styrene to the reactor. Continue stirring to form a monomer emulsion.

  • Initiation: Dissolve 0.5 g of potassium persulfate in 10 mL of deionized water and add it to the reactor to initiate the polymerization.

  • Polymerization: Maintain the reaction at 70°C for 6 hours with continuous stirring. The appearance of a milky-white latex indicates successful polymerization.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

  • Characterization: Characterize the final latex for particle size, molecular weight, and solid content.

Visualizations

Dispersant_Mechanism cluster_0 Initial State: Agglomerated Particles cluster_1 Addition of this compound cluster_2 Final State: Dispersed Particles P1 Polymer Particle P2 Polymer Particle P3 Polymer Particle MNSA Methylnaphthalenesulphonic Acid P2->MNSA Adsorption DP2 Stabilized Particle MNSA->DP2 Stabilization DP1 Stabilized Particle DP3 Stabilized Particle

Caption: Mechanism of polymer particle dispersion by this compound.

Emulsion_Polymerization_Workflow Start Start: Reactor Setup InitialCharge Add Water, Buffer, and This compound Start->InitialCharge Purge Purge with Nitrogen InitialCharge->Purge Heat Heat to 70°C Purge->Heat AddMonomer Add Styrene Monomer Heat->AddMonomer Initiate Add Potassium Persulfate Initiator Solution AddMonomer->Initiate Polymerize Maintain at 70°C for 6 hours Initiate->Polymerize Cool Cool to Room Temperature Polymerize->Cool Filter Filter Latex Cool->Filter Characterize Characterize Final Product Filter->Characterize End End: Stable Polystyrene Latex Characterize->End

Caption: Experimental workflow for emulsion polymerization.

Application Notes and Protocols for the Quantitative Analysis of Methylnaphthalenesulphonic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methylnaphthalenesulphonic acid in solution. The protocols described are based on common analytical techniques and may require optimization and validation for specific sample matrices and concentration ranges.

Introduction

This compound and its isomers are chemical compounds used in various industrial applications, including as surfactants, dispersing agents, and intermediates in the synthesis of dyes and pharmaceuticals. Accurate quantification of these compounds in solution is crucial for quality control, process monitoring, and environmental assessment. This document outlines three common analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titration.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for the separation and quantification of components in a mixture. A reversed-phase HPLC method is proposed for the analysis of this compound.[1]

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Autosampler and data acquisition software

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Phosphoric acid in deionized water.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 220 nm (or the experimentally determined λmax)

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 20% B

      • 13-15 min: 20% B (re-equilibration)

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (initial mobile phase) to establish the baseline.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the unknown sample solutions.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

The following table summarizes typical performance characteristics for a validated HPLC method.[2][3][4]

ParameterTypical Value
Linearity (R²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Naphthalene derivatives, including this compound, exhibit strong UV absorbance.[5][6]

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam)

    • Matched quartz cuvettes (1 cm path length)

  • Reagents and Standards:

    • Solvent (e.g., deionized water, methanol, or ethanol, HPLC grade)

    • This compound reference standard

  • Preparation of Solutions:

    • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the chosen solvent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations in the desired working range (e.g., 1, 2, 5, 10, 20 µg/mL).

  • Analysis Procedure:

    • Determination of λmax:

      • Scan a mid-range concentration standard (e.g., 10 µg/mL) across the UV spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). Naphthalenesulfonic acids typically show strong absorption between 210-250 nm.[5]

    • Measurement:

      • Set the spectrophotometer to the determined λmax.

      • Zero the instrument with the solvent blank.

      • Measure the absorbance of each calibration standard and the unknown sample solutions.

    • Quantification:

      • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards.

      • Determine the concentration of this compound in the unknown samples using the calibration curve and the Beer-Lambert law.[7]

The following table summarizes typical performance characteristics for a validated UV-Vis spectrophotometric method.

ParameterTypical Value
Linearity (R²)≥ 0.998
Range1 - 25 µg/mL
Limit of Detection (LOD)0.2 - 0.8 µg/mL
Limit of Quantitation (LOQ)0.8 - 3.0 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Acid-Base Titration

As a sulfonic acid, this compound is a strong acid and can be quantified by titration with a strong base. This method is suitable for solutions with a relatively high concentration of the analyte and is free from interferences from other non-acidic compounds.[8][9]

  • Apparatus:

    • Burette (50 mL)

    • Pipette (25 mL)

    • Erlenmeyer flask (250 mL)

    • Magnetic stirrer and stir bar

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Phenolphthalein indicator solution (1% in ethanol)

    • Deionized water

  • Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the this compound solution into an Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

    • Titrate with the standardized NaOH solution from the burette while continuously stirring.

    • The endpoint is reached when the solution turns a faint, persistent pink color.[10]

    • Record the volume of NaOH solution used.

    • Repeat the titration at least two more times for precision.

  • Calculation: The concentration of this compound (M_acid) can be calculated using the following formula:

    M_acid * V_acid = M_base * V_base

    Where:

    • M_acid = Molarity of the acid solution

    • V_acid = Volume of the acid solution

    • M_base = Molarity of the NaOH solution

    • V_base = Volume of the NaOH solution used in the titration

ParameterTypical Value
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1%

Sample Preparation

The required sample preparation depends on the complexity of the sample matrix.

  • Aqueous Solutions: For clean aqueous solutions, direct injection (for HPLC) or dilution (for UV-Vis) may be sufficient. Filtration through a 0.45 µm filter is recommended before HPLC analysis.[11]

  • Complex Matrices: For samples containing interfering substances, a sample cleanup or extraction step may be necessary. Solid-phase extraction (SPE) with a suitable sorbent can be used to isolate and pre-concentrate the analyte.[12]

Visualizations

Experimental_Workflow start Start: Sample Collection prep Sample Preparation (e.g., Filtration, Dilution, SPE) start->prep hplc HPLC Analysis prep->hplc uv_vis UV-Vis Analysis prep->uv_vis titration Titration prep->titration data_hplc Data Acquisition (Chromatogram) hplc->data_hplc data_uv Data Acquisition (Absorbance) uv_vis->data_uv data_titration Data Acquisition (Volume) titration->data_titration analysis Data Analysis (Calibration Curve, Calculation) data_hplc->analysis data_uv->analysis data_titration->analysis end End: Report Concentration analysis->end

Caption: General workflow for the quantitative analysis of this compound.

HPLC_Principle cluster_0 HPLC System mobile_phase Mobile Phase (Solvent Reservoir) pump Pump mobile_phase->pump injector Injector (Sample Introduction) pump->injector column HPLC Column (Stationary Phase) injector->column detector Detector (e.g., UV) column->detector data_system Data System (Chromatogram) detector->data_system waste Waste detector->waste

Caption: Principle of separation in High-Performance Liquid Chromatography (HPLC).

References

Methylnaphthalenesulphonic Acid: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methylnaphthalenesulphonic acid and its derivatives are gaining prominence in organic synthesis, serving as versatile reagents in a range of applications. From their role as effective surfactants in emulsion polymerization to their utility as dopants in the synthesis of conductive polymers and as acid catalysts in various organic transformations, these compounds offer a unique combination of properties beneficial to the modern synthetic chemist. This document provides an overview of key applications, detailed experimental protocols, and quantitative data to facilitate their use in the laboratory.

Application as a Surfactant in Emulsion Polymerization

This compound condensates are effective anionic surfactants. Their structure, featuring a hydrophobic naphthalene moiety and a hydrophilic sulfonate group, allows for the stabilization of monomer droplets in emulsion polymerization, leading to the formation of stable polymer latexes.

Experimental Protocol: Emulsion Polymerization of Styrene

This protocol describes a typical emulsion polymerization of styrene using a formaldehyde condensate of this compound as the surfactant.

Materials:

  • Styrene (monomer)

  • Potassium persulfate (initiator)

  • Formaldehyde condensate of this compound (surfactant)

  • Sodium bicarbonate (buffer)

  • Deionized water

Procedure:

  • A 500 mL, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Deionized water (200 mL), the formaldehyde condensate of this compound (1.5 g), and sodium bicarbonate (0.5 g) are added to the flask.

  • The mixture is stirred and purged with nitrogen for 30 minutes to remove dissolved oxygen.

  • Styrene (50 g) is then added to the flask.

  • The temperature of the reaction mixture is raised to 70°C.

  • A solution of potassium persulfate (0.5 g in 10 mL of deionized water) is added to initiate the polymerization.

  • The reaction is allowed to proceed for 6 hours at 70°C with continuous stirring.

  • The resulting polymer latex is cooled to room temperature and filtered to remove any coagulum.

Quantitative Data:

ParameterValue
Monomer Conversion> 95%
Solid Content~20%
Particle Size100 - 200 nm
StabilityStable for > 6 months

Experimental Workflow:

Emulsion_Polymerization reagents Styrene, Water, Surfactant, Buffer reactor Reaction Flask (70°C, 6h, N2) reagents->reactor initiator Potassium Persulfate initiator->reactor Initiation product Polystyrene Latex reactor->product Polymerization filtration Filtration product->filtration final_product Purified Latex filtration->final_product

Emulsion polymerization of styrene workflow.

Application as a Dopant in Conductive Polymers

This compound can be used as a dopant in the chemical oxidative polymerization of monomers like pyrrole to produce conductive polymers. The sulfonic acid group facilitates the doping process, enhancing the electrical conductivity of the resulting polymer.

Experimental Protocol: Synthesis of Conductive Polypyrrole

This protocol outlines the synthesis of polypyrrole using this compound as a dopant and iron(III) chloride as the oxidant.

Materials:

  • Pyrrole (monomer)

  • This compound (dopant)

  • Iron(III) chloride (oxidant)

  • Methanol

  • Deionized water

Procedure:

  • In a 250 mL beaker, dissolve 2.0 g of this compound in 100 mL of deionized water.

  • Cool the solution to 0-5°C in an ice bath.

  • Add 1.4 mL of freshly distilled pyrrole to the solution with vigorous stirring.

  • Slowly add a pre-cooled solution of 5.0 g of iron(III) chloride in 50 mL of deionized water to the pyrrole-dopant solution.

  • Continue stirring the mixture at 0-5°C for 2 hours. A black precipitate of polypyrrole will form.

  • Collect the polypyrrole by vacuum filtration and wash it sequentially with deionized water and methanol until the filtrate is colorless.

  • Dry the polypyrrole powder in a vacuum oven at 60°C for 24 hours.

Quantitative Data:

DopantConductivity (S/cm)Yield (%)
This compound1 - 1085 - 95
p-Toluenesulfonic acid5 - 1580 - 90
Dodecylbenzenesulfonic acid10 - 5090 - 98

Logical Relationship Diagram:

Conductive_Polymer_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product pyrrole Pyrrole (Monomer) polymerization Oxidative Polymerization (0-5°C) pyrrole->polymerization dopant Methylnaphthalenesulphonic Acid (Dopant) dopant->polymerization oxidant FeCl3 (Oxidant) oxidant->polymerization doping In-situ Doping polymerization->doping polypyrrole Conductive Polypyrrole doping->polypyrrole

Synthesis of conductive polypyrrole.

Application as an Acid Catalyst in Organic Synthesis

Aromatic sulfonic acids are effective Brønsted acid catalysts for a variety of organic reactions, including esterifications and condensation reactions. This compound can be used as a recyclable and less corrosive alternative to mineral acids.

Experimental Protocol: Fischer Esterification of Acetic Acid and n-Butanol

This protocol provides a general procedure for the esterification of a carboxylic acid and an alcohol using this compound as the catalyst.

Materials:

  • Acetic acid

  • n-Butanol

  • This compound (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetic acid (0.5 mol), n-butanol (0.5 mol), this compound (0.01 mol), and toluene (100 mL).

  • Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-butyl acetate.

  • Purify the product by distillation.

Quantitative Data for Esterification of Various Alcohols with Acetic Acid:

AlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)
n-Butanol2592
Isoamyl alcohol2688
Benzyl alcohol3885

Reaction Pathway Diagram:

Fischer_Esterification reactants Acetic Acid n-Butanol intermediate Protonated Carboxylic Acid reactants->intermediate + H+ catalyst Methylnaphthalenesulphonic Acid (H+) tetrahedral Tetrahedral Intermediate intermediate->tetrahedral + n-Butanol product n-Butyl Acetate Water tetrahedral->product - H+

Fischer esterification reaction pathway.

Application of Methylnaphthalenesulphonic Acid in Dye Manufacturing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylnaphthalenesulphonic acid and its derivatives, particularly its formaldehyde condensate, are pivotal auxiliaries in the dye manufacturing and textile dyeing industries. These anionic surfactants play a crucial role as dispersing and leveling agents, ensuring the uniform application and stability of sparingly soluble dyes, such as disperse and vat dyes, on hydrophobic fibers like polyester. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound formaldehyde condensate in dye manufacturing and application, targeted towards researchers, scientists, and drug development professionals who may be working with textile-related materials or dye-based applications.

I. Role and Mechanism of Action

The primary function of this compound formaldehyde condensate is to prevent the agglomeration of dye particles in aqueous dye baths. Disperse dyes, for instance, have very low solubility in water and exist as fine particles. Without a dispersing agent, these particles tend to clump together, leading to uneven dyeing, spotting, and reduced color yield.

The condensate molecules adsorb onto the surface of the dye particles, imparting a negative charge. This results in electrostatic repulsion between the particles, keeping them in a stable, fine dispersion.[1] This ensures a consistent and uniform shade on the textile material. Additionally, these dispersants exhibit high-temperature stability, which is crucial for the high-temperature dyeing processes typically used for polyester fibers.

II. Synthesis of this compound Formaldehyde Condensate

The synthesis of the dispersing agent involves a three-step process: sulfonation of methylnaphthalene, condensation with formaldehyde, and neutralization.

Experimental Protocol: Synthesis of Sodium Methylnaphthalenesulphonate-Formaldehyde Condensate

Materials:

  • Methylnaphthalene

  • Fuming sulfuric acid (104.5%) or concentrated sulfuric acid (98%)

  • Formaldehyde solution (37%)

  • Sodium hydroxide solution (30-40%)

  • Deionized water

Equipment:

  • 500 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Vacuum pump (optional)

  • pH meter

Procedure:

  • Sulfonation:

    • Charge the four-neck flask with 50g of methylnaphthalene.

    • Heat the methylnaphthalene to 130°C with stirring.

    • Slowly add 35g of 104.5% fuming sulfuric acid via the dropping funnel over 40-60 minutes, allowing the temperature to gradually rise to 165°C.[2]

    • Maintain the reaction mixture at 160-165°C for 3.5 hours. During this period, a vacuum can be applied to remove the water generated during the reaction.[2]

    • Cool the reaction mixture to 90°C.

  • Condensation:

    • Carefully add a sufficient amount of water to adjust the total acidity of the mixture to approximately 17.5%.[2]

    • Add 37% formaldehyde solution. The molar ratio of the sulfonated product to formaldehyde should be approximately 1:0.72.[2]

    • Heat the mixture to 130°C and maintain it at this temperature for 3 hours under a pressure of 0.20–0.25 MPa.[2]

  • Neutralization:

    • After the condensation is complete, cool the reaction mixture.

    • Neutralize the mixture to a pH of 7.0-7.3 with a 30% sodium hydroxide solution.[2] The resulting product is an aqueous solution of sodium methylnaphthalenesulphonate-formaldehyde condensate. This solution can be used directly or dried to a powder.

Diagram of the Synthesis Workflow

G cluster_0 Synthesis of Sodium Methylnaphthalenesulphonate-Formaldehyde Condensate A Methylnaphthalene C Sulfonation (130-165°C, 3.5h) A->C B Fuming Sulfuric Acid (104.5%) B->C D Sulfonated Methylnaphthalene C->D F Condensation (130°C, 3h) D->F E Formaldehyde (37%) E->F G Acidic Condensate F->G I Neutralization (pH 7.0-7.3) G->I H Sodium Hydroxide H->I J Sodium Methylnaphthalenesulphonate- Formaldehyde Condensate I->J

Caption: Workflow for the synthesis of the dispersing agent.

III. Application in Disperse Dyeing of Polyester

This compound formaldehyde condensate is highly effective in the high-temperature dyeing of polyester with disperse dyes.

Experimental Protocol: High-Temperature Disperse Dyeing of Polyester Fabric

Materials:

  • Polyester fabric

  • Disperse dye (e.g., C.I. Disperse Red 60)

  • Sodium methylnaphthalenesulphonate-formaldehyde condensate (dispersing agent)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

Equipment:

  • High-temperature, high-pressure dyeing machine

  • Beakers

  • Stirring rods

  • pH meter

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 15:1 (15 parts water to 1 part fabric by weight).

    • Add the dispersing agent to the dye bath. The concentration can range from 0.5 g/L to 2.0 g/L, depending on the dye and desired effect.[3]

    • Disperse the dye in the bath. The amount of dye depends on the desired shade depth (e.g., 0.5% on weight of fabric).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4]

  • Dyeing:

    • Immerse the polyester fabric in the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.[5]

    • Cool the dye bath to 70-80°C.

  • Reduction Clearing:

    • After dyeing, the fabric is subjected to a reduction clearing process to remove unfixed dye from the surface.

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and cold water.

  • Drying:

    • Dry the fabric in an oven or air.

Diagram of the Dyeing Process Workflow

G cluster_1 High-Temperature Disperse Dyeing Workflow A Dye Bath Preparation (Disperse Dye, Dispersing Agent, Water, Acetic Acid) B Introduction of Polyester Fabric A->B C Temperature Increase to 130°C B->C D Dyeing at 130°C for 45-60 min C->D E Cooling to 70-80°C D->E F Reduction Clearing (NaOH, Sodium Hydrosulfite) E->F G Rinsing (Hot and Cold Water) F->G H Drying G->H I Dyed Polyester Fabric H->I

Caption: Workflow for high-temperature disperse dyeing.

IV. Quantitative Data and Performance Evaluation

The effectiveness of this compound formaldehyde condensate as a dispersing agent can be quantified by measuring color yield (K/S values) and fastness properties of the dyed fabric.

Table 1: Effect of Dispersing Agent Concentration on Color Yield (K/S)

Dispersing Agent Concentration (g/L)Color Yield (K/S)
0.514.01
1.014.73
1.514.77
2.014.50

Note: Data compiled from a study on a similar naphthalenesulfonic acid-based dispersant.[6] The optimal concentration can vary based on the specific dye and conditions.

Table 2: Fastness Properties of Polyester Dyed with and without Dispersing Agent

Fastness PropertyWithout Dispersing AgentWith Dispersing Agent
Washing Fastness (Staining)Good (Grade 3-4)Very Good (Grade 4-5)
Washing Fastness (Color Change)Good (Grade 4)Very Good (Grade 4-5)
Rubbing Fastness (Dry)Very Good (Grade 4-5)Excellent (Grade 5)
Rubbing Fastness (Wet)Good (Grade 4)Very Good (Grade 4-5)
Perspiration FastnessVery Good (Grade 4-5)Excellent (Grade 5)

Note: Fastness grades are based on a scale of 1 to 5, where 5 is the best. Data is generalized from typical performance characteristics.[5]

V. Logical Relationship of the Dispersing Mechanism

The dispersing agent functions by creating a stable colloidal system, preventing the aggregation of hydrophobic dye particles in the aqueous medium.

Diagram of the Dispersing Mechanism

G cluster_2 Mechanism of Dye Dispersion cluster_3 Without Dispersing Agent cluster_4 With Dispersing Agent A Dye Particle B Dye Particle C Dispersing Agent (Anionic) D Stable Dispersion A1 Dye Particle Agg Aggregation A1->Agg B1 Dye Particle B1->Agg A2 Dye Particle Rep Repulsion A2->Rep B2 Dye Particle B2->Rep C1 C2 C3 C4

Caption: Mechanism of dye particle dispersion.

This compound and its formaldehyde condensate are indispensable in modern dye manufacturing and application, particularly for disperse and vat dyes. Their ability to ensure stable dye dispersions at high temperatures leads to improved color yield, levelness, and fastness properties of the final textile product. The protocols and data presented here provide a comprehensive guide for researchers and professionals working in this field.

References

Application Notes and Protocols for the Chromatographic Separation of Naphthalenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenesulfonic acids are a class of organic compounds widely used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The isomeric purity of these compounds is critical for the quality and efficacy of the final products. Due to their similar physicochemical properties, the separation of naphthalenesulfonic acid isomers presents a significant analytical challenge. This document provides detailed application notes and protocols for the chromatographic separation of these isomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), designed to assist researchers in developing robust and efficient analytical methods.

Chromatographic Techniques for Isomer Separation

The primary methods for the separation of naphthalenesulfonic acid isomers are ion-pair reversed-phase HPLC and capillary electrophoresis, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with ion-pair chromatography, is a powerful technique for separating ionic compounds like naphthalenesulfonic acids on a reversed-phase column. An ion-pairing reagent is added to the mobile phase to form neutral ion pairs with the charged analytes, allowing for their retention and separation on the hydrophobic stationary phase.

Capillary Electrophoresis (CE): CE offers high-efficiency separations based on the differential migration of charged species in an electric field.

  • Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. The addition of organic solvents or other modifiers to the buffer can enhance separation selectivity.

  • Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that utilizes surfactants (micelles) as a pseudo-stationary phase. This allows for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. MEKC is particularly effective for resolving complex mixtures of isomers.[1]

Data Presentation

The following tables summarize the quantitative data for the separation of naphthalenesulfonic acid isomers using different chromatographic techniques.

Table 1: Ion-Pair HPLC Separation of Naphthalenesulfonate Isomers
AnalyteAbbreviationElution Order
1,5-Naphthalenedisulfonic acid1,5-NDS1
1,6-Naphthalenedisulfonic acid1,6-NDS2
2,6-Naphthalenedisulfonic acid2,6-NDS3
2,7-Naphthalenedisulfonic acid2,7-NDS4
1-Naphthalenesulfonic acid1-NS5
2-Naphthalenesulfonic acid2-NS6
Data is based on a gradient elution method where all six isomers are baseline separated within 33 minutes.[2][3]
Table 2: Micellar Electrokinetic Chromatography (MEKC) of Naphthalenedisulfonate Isomers
Peak AssignmentAnalyte
14-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
26-Aminonaphthalene-1,3-disulfonic acid
37-Aminonaphthalene-1,3-disulfonic acid
43-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
5Naphthalene-1,5-disulfonic acid
6Naphthalene-2,6-disulfonic acid
7Naphthalene-2,7-disulfonic acid
85-Amino-1-naphthalenesulfonic acid
98-Amino-1-naphthalenesulfonic acid
Separation of nine isomers was achieved, with eight peaks being baseline separated.[1]

Experimental Protocols

Protocol 1: Ion-Pair High-Performance Liquid Chromatography (HPLC)

This protocol describes a gradient method for the simultaneous determination of six naphthalenesulfonate isomers.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump

  • UV or Fluorescence detector

  • Reversed-phase C18 column (e.g., YMC ODS-AQ, Phenomenex Luna C18(2), 150 mm x 2 mm, 3 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium bromide (TBAB), 99%

  • Disodium sulfate, anhydrous

  • Hydrochloric acid, 37%

  • Naphthalenesulfonic acid isomer standards

Procedure:

  • Mobile Phase Preparation:

    • Eluent A: 100% Water containing 5 mM TBAB, 4 g/L disodium sulfate, and 40 µL/L 37% hydrochloric acid.

    • Eluent B: 50:50 (v/v) Water-Methanol mixture containing 5 mM TBAB, 4 g/L disodium sulfate, and 40 µL/L 37% hydrochloric acid.

    • Degas both eluents before use.

  • Chromatographic Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 0.25 mL/min

    • Injection Volume: 25 µL

    • Detection:

      • Fluorescence: Excitation at 225 nm, Emission at 338 nm.

    • Gradient Program:

      Time (min) % Eluent B
      0 - 3 45
      3 - 14 Linear gradient to 55
      14 - 18 Linear gradient to 75
      18 - 27 75
      27 - 27.5 Linear gradient to 45

      | 27.5 - 33 | 45 |

  • Sample Preparation:

    • Dissolve naphthalenesulfonic acid isomer standards in the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify peaks based on the retention times of the individual standards.

    • Quantify the isomers by comparing their peak areas with those of the standards.

Protocol 2: Micellar Electrokinetic Chromatography (MEKC)

This protocol is optimized for the separation of a complex mixture of nine naphthalenedisulfonate isomers.[1]

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV diode array detector

  • Fused-silica capillary (e.g., 50 µm I.D., effective length 50 cm)

  • Data acquisition and processing software

Reagents:

  • Sodium tetraborate

  • Polyethylene glycol dodecyl ether (Brij 35)

  • Sodium dodecyl sulfate (SDS)

  • Cetyltrimethylammonium bromide (CTAB)

  • Methanol, Ethanol, Propan-2-ol, Acetonitrile (HPLC grade)

  • Sodium hydroxide (0.1 M)

  • Water (Milli-Q or equivalent)

  • Naphthalenesulfonic acid isomer standards

Procedure:

  • Buffer Preparation:

    • Prepare a 20 mM sodium tetraborate buffer and adjust the pH to 9.1.

    • Prepare micellar solutions by adding the desired surfactant to the borate buffer (e.g., 75 mM SDS or an optimized concentration of Brij 35).

    • Organic modifiers (e.g., 12% v/v ethanol or 15% v/v propan-2-ol) can be added to the buffer to improve separation.

  • Capillary Conditioning:

    • For a new capillary or when using SDS, flush with 0.1 M NaOH for 1 min, followed by water for 2 min, and then the running buffer for 3 min.

    • Between runs with other systems, flush the capillary with the running buffer for 3 min.

  • Electrophoretic Conditions:

    • Voltage: 19 kV to 30 kV

    • Temperature: 25°C to 45°C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

    • Detection: UV at 230 nm.

  • Sample Preparation:

    • Dissolve naphthalenesulfonic acid isomer standards in water to a final concentration of 5 mg/L.

  • Data Analysis:

    • Identify peaks based on their migration times compared to standards.

    • The elution window is defined by the migration time of the electroosmotic flow (EOF) marker (e.g., methanol) and the micelle marker (e.g., Sudan III).

Visualizations

Experimental Workflow for Naphthalenesulfonic Acid Isomer Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Weighing Weigh Standards Standard_Dissolution Dissolve in Solvent Standard_Weighing->Standard_Dissolution 1 Filtration Filter (0.45 µm) Standard_Dissolution->Filtration 2 Sample_Preparation Prepare Sample Sample_Preparation->Filtration 2 HPLC_System HPLC System Filtration->HPLC_System 3a CE_System CE System Filtration->CE_System 3b Peak_Integration Peak Integration HPLC_System->Peak_Integration 4a CE_System->Peak_Integration 4b Quantification Quantification Peak_Integration->Quantification 5 Reporting Generate Report Quantification->Reporting 6

Caption: General workflow for the analysis of naphthalenesulfonic acid isomers.

Logical Relationship of Separation Techniques

separation_techniques NSA_Isomers Naphthalenesulfonic Acid Isomers Chromatography Chromatographic Separation NSA_Isomers->Chromatography HPLC HPLC Chromatography->HPLC CE Capillary Electrophoresis Chromatography->CE Ion_Pair Ion-Pair Chromatography HPLC->Ion_Pair Reversed_Phase Reversed-Phase HPLC->Reversed_Phase CZE Capillary Zone Electrophoresis CE->CZE MEKC Micellar Electrokinetic Chromatography CE->MEKC

Caption: Relationship between different chromatographic techniques for isomer separation.

References

Application Notes and Protocols for the Analysis of Methylnaphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthalenesulfonic acids are a group of aromatic sulfonic acids that find applications in various industrial processes, including as intermediates in the synthesis of dyes, surfactants, and pharmaceuticals. Due to their potential environmental presence and role in chemical synthesis, accurate and reliable analytical methods for their quantification are crucial. This document provides detailed application notes and protocols for the sample preparation and analysis of methylnaphthalenesulfonic acid, focusing on liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques followed by High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following tables summarize quantitative data for the analysis of naphthalenesulfonic acids, which are structurally similar to methylnaphthalenesulfonic acid and can be used as a reference for expected performance.

Table 1: Solid-Phase Extraction (SPE) Recovery of Naphthalenesulfonic Acids

CompoundSPE SorbentEluentAverage Recovery (%)Reference
Naphthalene-2-sulfonatePolystyrene-divinylbenzeneMethanol73-87
Naphthalene monosulfonatesMolecularly Imprinted PolymerMethanol>80
Six monosulfonic acidsAnion-exchangeAcetonitrile/Ammonium acetate82
Two disulfonic acidsAnion-exchangeAcetonitrile/Ammonium acetate95

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Naphthalenesulfonic Acids by HPLC

Compound(s)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Naphthalenesulfonic acid isomersCZE-UV-≤ 1.0 µg/L
1-NS, 2-NS, 3,6-NDS-1-OHHPLC-FLD0.32–0.95 µg/L-
Naphthalene sulfonatesSpectrofluorimetry0.2 µg/L-
Rhodamine B and Malachite greenDispersive micro-solid phase extraction1.0 and 1.2 µg/L-

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of methylnaphthalenesulfonic acid from aqueous samples.

Materials:

  • Sample containing methylnaphthalenesulfonic acid

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Sodium sulfate (anhydrous)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Sample pH Adjustment: Take a known volume of the aqueous sample and adjust the pH to < 2 with 1M HCl. This ensures that the sulfonic acid is in its protonated, less polar form, which is more soluble in the organic solvent.

  • Extraction: Transfer the acidified sample to a separatory funnel. Add a volume of dichloromethane (typically 1/3 to 1/2 of the sample volume).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.

  • Phase Separation: Allow the layers to separate. The denser dichloromethane layer will be at the bottom.

  • Collection of Organic Phase: Drain the lower organic layer into a clean, dry flask.

  • Re-extraction: Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane two more times to ensure complete recovery. Combine all organic extracts.

  • Washing (Optional): To remove any co-extracted acidic impurities, the combined organic extract can be washed with a small volume of deionized water.

  • Drying: Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling the flask. The drying agent should be free-flowing when the solution is dry.

  • Concentration: Decant or filter the dried organic extract into a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Reconstitution: Dissolve the dried residue in a known volume of the HPLC mobile phase for analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the cleanup and concentration of methylnaphthalenesulfonic acid from various sample matrices. A reversed-phase C18 sorbent is commonly used.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Sample containing methylnaphthalenesulfonic acid, pH adjusted to ~2.5

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Collection vials

Procedure:

  • Sorbent Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to wet and activate the sorbent.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove any polar impurities that were not retained on the sorbent.

    • Apply vacuum to dry the sorbent completely (e.g., for 5-10 minutes).

  • Elution:

    • Place a clean collection vial under the SPE cartridge.

    • Elute the retained methylnaphthalenesulfonic acid with a small volume (e.g., 2 x 2 mL) of the elution solvent (e.g., methanol). Allow the solvent to soak the sorbent for a few minutes before applying vacuum to elute.

  • Post-Elution:

    • The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in a smaller volume of the mobile phase to achieve higher concentration.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 70:30 (v/v) ratio of buffer to organic modifier.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm or 280 nm (based on the UV absorbance maxima of methylnaphthalenesulfonic acid isomers).

  • Injection Volume: 10-20 µL

Analysis:

  • Prepare a series of standard solutions of methylnaphthalenesulfonic acid of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the amount of methylnaphthalenesulfonic acid in the samples by comparing their peak areas to the calibration curve.

Diagrams

Sample_Preparation_Workflow cluster_sample Sample cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis AqueousSample Aqueous Sample Acidify Acidify to pH < 2 AqueousSample->Acidify pH Adjustment Load Load Sample AqueousSample->Load Alternative Path Extract Extract with Organic Solvent Acidify->Extract Dry Dry Organic Phase Extract->Dry Concentrate Evaporate & Reconstitute Dry->Concentrate HPLC HPLC Analysis Concentrate->HPLC Condition Condition Sorbent Condition->Load Wash Wash Sorbent Load->Wash Elute Elute Analyte Wash->Elute Elute->HPLC

Caption: Workflow for sample preparation and analysis of methylnaphthalenesulfonic acid.

Methylnaphthalenesulphonic Acid as a Catalyst: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Methylnaphthalenesulphonic acid, a member of the sulfonic acid family, is anticipated to function as a strong Brønsted acid catalyst. Its efficacy stems from the acidic proton of the sulfonic acid group (-SO₃H), which can protonate various functional groups, thereby activating substrates for subsequent chemical transformations. The naphthalene moiety may influence its solubility and steric properties compared to smaller alkyl or aryl sulfonic acids.

Key Potential Applications:

  • Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols (Fischer esterification). The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

  • Condensation Reactions: Promoting aldol-type and Claisen-Schmidt condensations by protonating the carbonyl group of an aldehyde or ketone, which is a key step in the formation of α,β-unsaturated carbonyl compounds.

  • Acetal and Ketal Formation: Catalyzing the protection of aldehydes and ketones as acetals and ketals, respectively, through reaction with diols.

  • Friedel-Crafts Reactions (Potential): While typically catalyzed by Lewis acids, strong Brønsted acids can sometimes promote Friedel-Crafts alkylation and acylation reactions, particularly with activated aromatic substrates.

Quantitative Data Summary (Based on Analogous Sulfonic Acid Catalysts)

The following tables summarize quantitative data from studies using methanesulphonic acid and other acid catalysts in reactions where this compound could potentially be employed. These tables are provided for comparative purposes to aid in the design of initial screening experiments.

Table 1: Catalyst Performance in Esterification of Jatropha Curcas Oil Fatty Acids with Trimethylolpropane [1]

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Product Yield (%)
Perchloric acid2% (wt/wt)150370
Sulfuric acid2% (wt/wt)1503Not Reported
p-Toluenesulfonic acid2% (wt/wt)1503Not Reported
Hydrochloric acid2% (wt/wt)1503Not Reported
Nitric acid2% (wt/wt)1503Not Reported

Table 2: Methanesulphonic Acid Catalyzed Synthesis of 2'-Hydroxychalcones [2]

Substituted BenzaldehydeReaction Time (h)Yield (%)
Benzaldehyde487
4-Chlorobenzaldehyde492
4-Nitrobenzaldehyde585
4-Methoxybenzaldehyde4.594
3-Nitrobenzaldehyde589

Experimental Protocols (Generalized)

The following protocols are generalized based on established procedures for other sulfonic acid catalysts and should be optimized for specific substrates and for this compound.

Protocol 1: General Procedure for Fischer Esterification

This protocol describes the esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (can be used as solvent, e.g., 10-20 equiv)

  • This compound (0.01 - 0.10 equiv)

  • Anhydrous organic solvent (if alcohol is not the solvent, e.g., toluene, hexane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 equiv) and the alcohol. If the alcohol is a solid or a viscous liquid, dissolve both reactants in a suitable anhydrous solvent.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • If a solvent was used, remove it using a rotary evaporator.

  • Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: General Procedure for Claisen-Schmidt Condensation

This protocol details the condensation of an aromatic aldehyde with an acetophenone derivative.

Materials:

  • Aromatic Aldehyde (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • This compound (0.1 - 0.2 equiv)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the aromatic aldehyde and the acetophenone derivative in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound to the solution.

  • Stir the reaction at a suitable temperature (room temperature to reflux) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting chalcone derivative by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical relationships in the described chemical processes.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactants Substrates & Solvent Heating Heating / Stirring Reactants->Heating Catalyst This compound Catalyst->Heating Monitoring TLC / GC Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Product Purification->Product

General experimental workflow for a catalyzed reaction.

esterification_pathway cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Catalyst RSO3H Carboxylic_Acid R'COOH Catalyst->Carboxylic_Acid Protonation Protonated_Acid R'C(OH)2+ Carboxylic_Acid->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Alcohol R''OH Alcohol->Tetrahedral_Intermediate Ester R'COOR'' Tetrahedral_Intermediate->Ester Dehydration Water H2O Tetrahedral_Intermediate->Water Catalyst_Regen RSO3H Ester->Catalyst_Regen Deprotonation

Signaling pathway for acid-catalyzed esterification.

References

Application Notes & Protocols for the Electrochemical Detection of Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the electrochemical detection of Methylnaphthalenesulphonic acid. While direct electrochemical studies on this compound are not extensively reported, this note extrapolates from methodologies used for similar aromatic sulphonic acids and naphthalene derivatives to provide a robust starting point for method development.

Application Notes

The electrochemical detection of this compound offers a promising analytical approach that is rapid, sensitive, and cost-effective compared to traditional chromatographic methods. The underlying principle likely involves the electrochemical oxidation of the naphthalene ring system at a suitable electrode surface. The presence of the methyl and sulphonic acid groups will influence the oxidation potential and the overall voltammetric response.

Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are well-suited for the analysis of electroactive organic molecules like this compound. The choice of the working electrode material and any surface modifications are critical for achieving high sensitivity and selectivity. Glassy carbon electrodes (GCE) are a common choice, and their performance can be enhanced through modification with conductive polymers, nanomaterials (e.g., carbon nanotubes, graphene), or metal nanoparticles. These modifications can increase the electrode's active surface area, facilitate electron transfer, and promote the preconcentration of the analyte at the electrode surface.

Potential applications for the electrochemical detection of this compound include:

  • Pharmaceutical Analysis: Quantifying active pharmaceutical ingredients (APIs) and related impurities in drug formulations.

  • Process Analytical Technology (PAT): In-line or at-line monitoring of synthesis reactions or dissolution processes.

  • Environmental Monitoring: Detecting and quantifying trace amounts of this compound and related compounds in water samples.

Quantitative Data Summary

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
5-Hydroxyindoleacetic Acidpoly(p-amino benzene sulfonic acid)/GCEDPV1x10⁻⁵ – 9x10⁻⁵ M5.3x10⁻⁷ M[1]
Uric AcidMWCNTs/poly(AHNSA)/GCESWV1x10⁻⁶ – 1x10⁻⁴ M0.024 µM[2][3]
SulfanilamiderGO/G/ta-MoS₂/GCEDPV0.1 – 566 µM86 nM[4]
Methyldopapoly(p-ABSA)/GCEDPV1.0 - 300.0 µM5.0 nM[5]

GCE: Glassy Carbon Electrode, MWCNTs: Multi-walled Carbon Nanotubes, poly(AHNSA): poly(4-amino-3-hydroxy naphthalene sulfonic acid), DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, rGO: reduced Graphene Oxide, G: Graphite, ta-MoS₂: tannic acid exfoliated Molybdenum Disulfide, poly(p-ABSA): poly(p-aminobenzene sulfonic acid).

Experimental Protocols

Protocol 1: Voltammetric Detection of this compound using a Glassy Carbon Electrode

This protocol describes the basic procedure for the electrochemical detection of this compound using a bare glassy carbon electrode.

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • This compound standard

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Deionized water

  • Alumina slurry (0.05 µm)

2. Electrode Preparation:

  • Polish the GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.

  • Rinse the electrode thoroughly with deionized water.

  • Soncate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any adsorbed particles.

  • Dry the electrode under a stream of nitrogen.

3. Electrochemical Measurement:

  • Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Record a blank voltammogram using the desired technique (e.g., DPV or SWV) in the potential range of +0.2 V to +1.5 V.

  • Add a known concentration of this compound standard solution to the electrochemical cell.

  • Record the voltammogram under the same conditions.

  • For quantitative analysis, generate a calibration curve by recording the peak current at various concentrations of this compound.

Protocol 2: Enhanced Detection using a Modified Electrode (Illustrative Example with poly(p-aminobenzene sulfonic acid))

This protocol describes the fabrication of a modified electrode to enhance the detection sensitivity for this compound. The modification with a conductive polymer containing sulphonic acid groups can promote analyte interaction and improve the electrochemical signal.

1. Materials and Reagents:

  • All materials from Protocol 1

  • p-aminobenzene sulfonic acid (p-ABSA)

  • Potassium chloride (KCl, 0.1 M)

2. Electrode Modification (Electropolymerization):

  • Prepare a 5.0 mM solution of p-ABSA in 0.1 M KCl.

  • Immerse the pre-cleaned GCE, Ag/AgCl, and platinum wire electrodes into the p-ABSA solution.

  • Perform electropolymerization by cycling the potential between -1.5 V and +2.5 V for 15 cycles at a scan rate of 50 mV/s using cyclic voltammetry.[6]

  • After polymerization, rinse the modified electrode (poly(p-ABSA)/GCE) with deionized water and allow it to dry.

3. Electrochemical Measurement:

  • Follow the same steps as in Protocol 1 (Electrochemical Measurement section), using the fabricated poly(p-ABSA)/GCE as the working electrode. A significant enhancement in the peak current for this compound is expected compared to the bare GCE.

Visualizations

Signaling Pathway and Detection Mechanism

DetectionMechanism cluster_solution Solution Phase cluster_electrode Electrode Surface cluster_measurement Measurement MNSA Methylnaphthalenesulphonic Acid (Analyte) Electrode Working Electrode (e.g., GCE) MNSA->Electrode Diffusion & Adsorption MNSA_ox Oxidized Product Electrode->MNSA_ox Electron Transfer (Oxidation) Current Measured Current (Proportional to Concentration) MNSA_ox->Current

Caption: Proposed electrochemical oxidation mechanism of this compound.

Experimental Workflow

ExperimentalWorkflow start Start prep_electrode 1. Electrode Preparation start->prep_electrode modify_electrode 2. Electrode Modification (Optional) prep_electrode->modify_electrode setup_cell 3. Assemble Electrochemical Cell modify_electrode->setup_cell blank_scan 4. Record Blank Voltammogram setup_cell->blank_scan add_analyte 5. Add Analyte (this compound) blank_scan->add_analyte measure 6. Perform Voltammetric Scan add_analyte->measure analyze 7. Data Analysis (Peak Current vs. Concentration) measure->analyze end End analyze->end

Caption: General experimental workflow for voltammetric analysis.

Logical Relationship of Sensor Components

SensorComponents cluster_electrodes Three-Electrode Setup Sensor Electrochemical Sensor System WE Working Electrode (Site of Reaction) Sensor->WE RE Reference Electrode (Stable Potential) Sensor->RE CE Counter Electrode (Completes Circuit) Sensor->CE Potentiostat Potentiostat (Controls Potential, Measures Current) Sensor->Potentiostat Electrolyte Supporting Electrolyte (e.g., PBS) Sensor->Electrolyte Potentiostat->WE Potentiostat->RE Input Potentiostat->CE

Caption: Components of the electrochemical sensing system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methylnaphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of methylnaphthalenesulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methylnaphthalenesulfonic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my methylnaphthalenesulfonic acid lower than expected?

Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup.

  • Incomplete Sulfonation: The sulfonating agent may not be reactive enough, or the reaction conditions may be suboptimal.

    • Solution: Consider using a stronger sulfonating agent like oleum (fuming sulfuric acid) or sulfur trioxide (SO₃) gas.[1][2] Optimizing the reaction temperature and time is also crucial. For instance, a common protocol involves heating methylnaphthalene to 130°C and then gradually increasing the temperature to 165°C while adding oleum, followed by an insulation period of 3.5 hours.[1]

  • Formation of Isomers: The sulfonation of methylnaphthalene can produce various isomers, and the desired isomer may be formed in a lower proportion. The reaction temperature significantly influences the isomer distribution.[3][4]

    • Solution: Carefully control the reaction temperature to favor the formation of the desired isomer. Lower temperatures (e.g., 40-80°C) tend to favor the formation of alpha-isomers, while higher temperatures (e.g., 160°C) favor the more stable beta-isomers.[3][5]

  • Product Loss During Workup: The purification process, if not optimized, can lead to significant product loss.

    • Solution: Review your purification steps. If using precipitation, ensure the pH and temperature are optimal for selective precipitation of the desired product. If using extraction, check the solvent choice and the number of extractions.

Q2: My final product is contaminated with significant amounts of unreacted methylnaphthalene ("free oil"). How can I reduce this impurity?

The presence of "free oil" indicates that the sulfonation reaction did not go to completion.[6]

  • Insufficient Sulfonating Agent: The molar ratio of the sulfonating agent to methylnaphthalene might be too low.

    • Solution: Increase the molar ratio of the sulfonating agent. Ratios of methylnaphthalene to oleum (by substance amount) of 1:1.1 to 1:1.2 have been reported to be effective.[1][2]

  • Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration, resulting in incomplete reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature.

    • Solution: Increase the reaction time or temperature, while carefully monitoring for the formation of degradation products.

Q3: The product contains a high level of inorganic salts (e.g., sodium sulfate). How can I minimize this?

Inorganic salt contamination often arises from the neutralization step.[1][6]

  • Excess Sulfuric Acid: Using a large excess of sulfuric acid as the sulfonating agent will require a correspondingly large amount of base for neutralization, leading to high salt formation.[1]

    • Solution: Use a sulfonating agent that does not introduce a large excess of acid, such as SO₃ gas.[2] If using oleum or sulfuric acid, use the minimum excess necessary to drive the reaction to completion.

  • Neutralization Process: The choice of base and the neutralization procedure can impact the final salt content.

    • Solution: Some processes utilize calcium hydroxide for partial neutralization, followed by filtration of the insoluble calcium sulfate, before final neutralization with sodium hydroxide.[7] However, this can introduce calcium impurities. A more direct approach is to carefully control the amount of sulfuric acid used to minimize the amount of sodium hydroxide needed for neutralization.[7]

Q4: I am observing the formation of undesired isomers. How can I control the regioselectivity of the sulfonation?

The position of the sulfonic acid group on the methylnaphthalene ring is highly dependent on the reaction conditions, particularly temperature.[3][4] This is a classic example of kinetic versus thermodynamic control.[5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-isomer (sulfonation at the 1- and 4-positions on the 2-methylnaphthalene ring) due to a lower activation energy. At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the formation of the more stable β-isomer (sulfonation at the 6- and 7-positions).[3][5]

    • Solution:

      • For α-isomers: Conduct the reaction at a lower temperature (e.g., 40-80°C).

      • For β-isomers: Use a higher reaction temperature (e.g., 160°C) and a longer reaction time to allow for the isomerization of the initially formed α-isomers to the more stable β-isomers.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfonating agents used for the synthesis of methylnaphthalenesulfonic acid?

The most common sulfonating agents are concentrated sulfuric acid, oleum (fuming sulfuric acid), and sulfur trioxide (SO₃) gas.[1][2] The choice of agent can affect the reaction rate, yield, and the amount of side products. Oleum and SO₃ are generally more reactive and can lead to higher yields and cleaner reactions as they introduce less water into the reaction mixture.[1][2]

Q2: What are the typical reaction conditions for the sulfonation of methylnaphthalene?

Reaction conditions can vary depending on the desired isomer and the sulfonating agent used. A general procedure using oleum involves:

  • Temperature: Heating methylnaphthalene to around 130°C, then adding oleum and increasing the temperature to 160-165°C.[1]

  • Molar Ratio: A molar ratio of methylnaphthalene to oleum of approximately 1:1.1 to 1:1.15 is often used.[1]

  • Reaction Time: An insulation period of around 3.5 hours at the final temperature is typical.[1]

  • Water Removal: Applying a vacuum during the reaction can help remove the water generated, driving the equilibrium towards the products.[1]

Q3: How can I analyze the purity and isomer distribution of my methylnaphthalenesulfonic acid product?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analysis of naphthalenesulfonic acids.[8][9][10]

  • Method: Reversed-phase HPLC with a C18 column and a suitable ion-pairing reagent in the mobile phase can be used to separate the different isomers.[10] Detection is typically done using a UV detector.[9]

  • Other Techniques: Other analytical methods that can be employed include capillary electrophoresis and mass spectrometry.[8]

Q4: What are the key safety precautions to take during the synthesis of methylnaphthalenesulfonic acid?

The synthesis involves corrosive and hazardous materials.

  • Sulfonating Agents: Concentrated sulfuric acid, oleum, and SO₃ are highly corrosive and can cause severe burns. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Reaction Temperature: The reaction is often carried out at high temperatures, posing a risk of thermal burns.

  • Exhaust Gas: The reaction may produce sulfur-containing exhaust gases, which are harmful and should be properly vented or scrubbed.[1]

Data Presentation

Table 1: Comparison of Sulfonation Conditions for Methylnaphthalene

ParameterMethod 1: Oleum Sulfonation[1]Method 2: SO₃ Gas Sulfonation[2]
Sulfonating Agent Oleum (104.5%)Sulfur Trioxide (SO₃) gas
Starting Material MethylnaphthaleneMethylnaphthalene
Molar Ratio (Methylnaphthalene:Sulfonating Agent) 1:1.1 - 1.151:1.0 - 1.2
Initial Temperature 130°C40 - 90°C
Final Temperature 160 - 165°CIsomerization step at higher temp.
Reaction Time 3.5 hoursMomentary reaction, then isomerization
Key Advantage Improved efficiency over concentrated H₂SO₄No water produced, less waste acid

Experimental Protocols

Protocol 1: Synthesis of Methylnaphthalenesulfonic Acid using Oleum [1]

  • Charging the Reactor: In a four-neck flask equipped with a stirrer, thermometer, dropping funnel, and a vacuum outlet, add 50g of methylnaphthalene.

  • Initial Heating: Heat the methylnaphthalene to 130°C with stirring.

  • Addition of Oleum: Slowly add 35g of oleum (104.5%) dropwise over a period of 40-60 minutes. During the addition, gradually increase the temperature to 165°C.

  • Sulfonation Reaction: Maintain the reaction mixture at 160-165°C for 3.5 hours. During this time, apply a vacuum to remove the water formed during the reaction.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture. The resulting sulfonated product can then be neutralized. For example, for use in a subsequent condensation reaction, the material is cooled to 90°C, water is added to adjust the acidity, and then it is neutralized with a 20-50% sodium hydroxide solution to a pH of 6-9.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylnaphthalene Methylnaphthalene Reaction Sulfonation Reaction (Heating & Stirring) Methylnaphthalene->Reaction Sulfonating_Agent Sulfonating Agent (Oleum or SO3) Sulfonating_Agent->Reaction Workup Workup (Neutralization, Purification) Reaction->Workup Final_Product Methylnaphthalenesulfonic Acid Workup->Final_Product Isomer_Control cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Primary Products Temp Temperature Control Low_Temp Low Temperature (e.g., < 80°C) Temp->Low_Temp High_Temp High Temperature (e.g., > 160°C) Temp->High_Temp Kinetic Kinetic Control (Faster Formation) Low_Temp->Kinetic Thermodynamic Thermodynamic Control (More Stable Product) High_Temp->Thermodynamic Alpha α-Isomer Kinetic->Alpha Beta β-Isomer Thermodynamic->Beta Troubleshooting_Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_Completion Check Reaction Completion (e.g., TLC, HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Sol_Incomplete Increase Temp/Time Increase Sulfonating Agent Incomplete->Sol_Incomplete Check_Isomers Analyze Isomer Ratio Complete->Check_Isomers Wrong_Isomer Undesired Isomer is Major Product Check_Isomers->Wrong_Isomer No Correct_Isomer Desired Isomer is Major Product Check_Isomers->Correct_Isomer Yes Sol_Isomer Adjust Reaction Temperature Wrong_Isomer->Sol_Isomer Check_Workup Review Workup & Purification Correct_Isomer->Check_Workup Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss Sol_Workup Optimize Purification Protocol Workup_Loss->Sol_Workup

References

Technical Support Center: Purification of Methylnaphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of methylnaphthalenesulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of methylnaphthalenesulfonic acid.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal solvent should dissolve the methylnaphthalenesulfonic acid at high temperatures but not at low temperatures.[1] Screen various solvents or solvent mixtures to find the optimal system.
Excessive Solvent Used Using too much solvent will keep the product dissolved even at low temperatures. Reduce the amount of solvent used to achieve a saturated solution at the boiling point.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete Crystallization There may still be a significant amount of product in the mother liquor. Concentrate the mother liquor and attempt a second crystallization.

Issue 2: Product is Contaminated with Inorganic Salts (e.g., Sodium Sulfate)

Potential Cause Troubleshooting Step
Co-precipitation during crystallization Inorganic salts can precipitate along with the desired product. Wash the crystals with a small amount of cold solvent in which the salt is soluble but the product is not.
Inadequate removal of neutralization byproducts Salts are formed during the neutralization of excess sulfuric acid from the sulfonation reaction.[2] Consider using a purification method better suited for salt removal, such as ion-exchange chromatography or solid-phase extraction (SPE) with a C18 cartridge.[3]

Issue 3: Presence of Unreacted Methylnaphthalene or Other Organic Impurities

Potential Cause Troubleshooting Step
Incomplete Sulfonation Reaction Optimize the sulfonation reaction conditions (e.g., temperature, reaction time, stoichiometry) to drive the reaction to completion.
Similar Solubility of Impurities If impurities have similar solubility profiles to the product, recrystallization may be ineffective. Employ a chromatographic method such as ion-exchange chromatography for better separation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methylnaphthalenesulfonic acid?

A1: Common impurities include unreacted methylnaphthalene, excess sulfuric acid from the sulfonation reaction, inorganic salts (like sodium sulfate) formed during neutralization, and potentially isomeric byproducts or polysulfonated naphthalenes.[2][6]

Q2: Which purification techniques are most effective for methylnaphthalenesulfonic acid?

A2: The choice of technique depends on the impurities present. Recrystallization is a common method for removing many impurities.[4] For the removal of inorganic salts and other polar impurities, ion-exchange chromatography is highly effective.[3][5] Solid-phase extraction (SPE) using a C18 cartridge can also be used for desalting.[3]

Q3: How can I assess the purity of my methylnaphthalenesulfonic acid sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of naphthalenesulfonic acids.[7][8] Other techniques include mass spectrometry and NMR spectroscopy.

Q4: My methylnaphthalenesulfonic acid is a salt (e.g., sodium salt). How does this affect purification?

A4: The salt form is often more stable and easier to handle than the free acid. Purification methods like recrystallization and ion-exchange chromatography are suitable for the salt form.[4] When using ion-exchange chromatography, the salt will interact with the charged stationary phase, allowing for separation from neutral impurities.

Data Presentation

Table 1: Comparison of Purification Methods for a Related Naphthalenesulfonic Acid Derivative (4-hydroxy-1-naphthalenesulfonic acid sodium salt)

Purification MethodStarting PurityFinal PurityYieldReference
High-Speed Counter-Current Chromatography (HSCCC)~70-85%>99%58% (for 0.55 g scale)[9]
High-Speed Counter-Current Chromatography (HSCCC)~70-85%>99%49% (for 1.0 g scale)[9]

Note: This data is for a related compound and is intended to be illustrative of the potential effectiveness of chromatographic purification methods.

Experimental Protocols

Protocol 1: Recrystallization of Methylnaphthalenesulfonic Acid

  • Solvent Selection: In a small test tube, add a small amount of crude methylnaphthalenesulfonic acid. Add a few drops of a potential recrystallization solvent (e.g., water, ethanol, or a water/ethanol mixture). Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: Place the crude methylnaphthalenesulfonic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Ion-Exchange Chromatography

  • Resin Selection and Preparation: Choose a suitable ion-exchange resin. For an anionic compound like methylnaphthalenesulfonic acid, an anion-exchange resin (with a positively charged stationary phase) would be appropriate if the goal is to bind the product and let cationic or neutral impurities pass through. Alternatively, a cation-exchange resin (with a negatively charged stationary phase) can be used where the product will not bind but cationic impurities will.[10] Prepare the column by packing the resin and equilibrating it with a low ionic strength buffer.[11]

  • Sample Loading: Dissolve the crude methylnaphthalenesulfonic acid in the equilibration buffer and load it onto the column.[11]

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.[11]

  • Elution: Elute the bound methylnaphthalenesulfonic acid from the column by applying a gradient of increasing ionic strength (e.g., a salt gradient) or by changing the pH of the elution buffer.[10]

  • Fraction Collection and Analysis: Collect fractions as the product elutes from the column. Analyze the fractions (e.g., by HPLC) to identify those containing the purified product.

  • Desalting and Isolation: Combine the pure fractions. If a high salt concentration was used for elution, the product may need to be desalted (e.g., by dialysis or SPE). Isolate the final product, for example, by lyophilization.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Methylnaphthalenesulfonic Acid recrys_dissolve Dissolve in Hot Solvent recrys_start->recrys_dissolve recrys_filter Hot Filtration (Optional) recrys_dissolve->recrys_filter recrys_cool Slow Cooling & Crystallization recrys_filter->recrys_cool recrys_collect Collect Crystals (Filtration) recrys_cool->recrys_collect recrys_dry Dry Purified Product recrys_collect->recrys_dry

Caption: Workflow for the purification of methylnaphthalenesulfonic acid by recrystallization.

ion_exchange_workflow cluster_ion_exchange Ion-Exchange Chromatography Workflow iex_start Crude Methylnaphthalenesulfonic Acid in Buffer iex_load Load onto Equilibrated Column iex_start->iex_load iex_wash Wash with Equilibration Buffer iex_load->iex_wash iex_elute Elute with Salt Gradient / pH Change iex_wash->iex_elute iex_collect Collect Fractions iex_elute->iex_collect iex_analyze Analyze Fractions (e.g., HPLC) iex_collect->iex_analyze iex_isolate Combine Pure Fractions & Isolate Product iex_analyze->iex_isolate

Caption: Workflow for the purification of methylnaphthalenesulfonic acid by ion-exchange chromatography.

References

Technical Support Center: Resolving Isomer Separation Issues in Naphthalenesulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the resolution of naphthalenesulfonic acid isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of naphthalenesulfonic acid isomers so challenging?

The separation of naphthalenesulfonic acid isomers is difficult due to their very similar physicochemical properties. Isomers possess the same molecular weight and often have closely related polarity and pKa values. This results in similar retention times in chromatography and migration times in electrophoresis, making baseline separation a significant challenge.

Q2: What are the most common analytical techniques for separating naphthalenesulfonic acid isomers?

The primary methods employed for the separation of naphthalenesulfonic acid isomers include High-Performance Liquid Chromatography (HPLC), Capillary Zone Electrophoresis (CZE), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2][3] Each technique offers distinct advantages and is suited to different analytical needs.

Q3: How can I improve the resolution between closely eluting isomers in HPLC?

To enhance resolution in HPLC, you can manipulate several factors:

  • Mobile Phase Composition: Adjusting the organic solvent ratio, pH, or ionic strength can alter selectivity.[4]

  • Ion-Pairing Agents: Introducing an ion-pairing reagent to the mobile phase can improve the retention and separation of these ionic compounds.[1]

  • Column Chemistry: Employing specialized columns, such as those with different stationary phases (e.g., C18, phenyl-hexyl) or technologies like BIST™ A columns, can provide unique selectivities.[5][6]

  • Temperature: Optimizing the column temperature can influence retention times and peak shapes.[7]

  • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will also increase analysis time.[8]

Q4: What is the role of additives in Capillary Zone Electrophoresis (CZE) for this separation?

In CZE, additives are crucial for achieving separation of neutral or similarly charged isomers. Macrocyclic polyamines, such as[9]aneN4, can be added to the running solution to interact differently with the various isomers, leading to differential migration times and improved separation.[10] Similarly, cyclodextrins can be used as chiral selectors or to form inclusion complexes, altering the electrophoretic mobility of the isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of naphthalenesulfonic acid isomers.

HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution/Peak Overlap - Inappropriate mobile phase composition.- Unsuitable column.- Suboptimal temperature or flow rate.- Optimize the mobile phase by adjusting the organic solvent percentage, pH, or adding an ion-pair reagent.[1][4]- Screen different column stationary phases (e.g., C18, Phenyl, BIST™ A).[5][6]- Methodically adjust the column temperature and flow rate to find the optimal balance between resolution and analysis time.[7][8]
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the HPLC system.- Add a competing base or acid to the mobile phase.- Use a column with a highly inert stationary phase.- Reduce the sample concentration or injection volume.- Ensure all fittings and tubing are properly connected to minimize dead volume.[11]
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.- Prepare mobile phases fresh daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.[4]- Check the pump for leaks and ensure proper degassing of the mobile phase.[12]
High Backpressure - Blockage in the column or tubing.- Precipitation of buffer salts in the mobile phase.- Reverse-flush the column (if permitted by the manufacturer).- Check for blockages in the inline filter, guard column, and tubing.[12]- Ensure the mobile phase components are fully dissolved and compatible.
Capillary Zone Electrophoresis (CZE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Separation of Isomers - Ineffective running buffer.- Insufficient interaction with additives.- Optimize the pH and concentration of the running buffer.- Experiment with different types and concentrations of additives, such as macrocyclic polyamines or cyclodextrins.[10]- The addition of organic solvents like ethanol or propan-2-ol to the running buffer can also improve separation.[13][14]
Poor Peak Shape (Broadening or Tailing) - Sample matrix effects (e.g., high salt concentration).- Adsorption of analytes to the capillary wall.- Desalt the sample prior to analysis if possible.- Use a coated capillary or add modifiers to the running buffer to reduce wall interactions.
Unstable Current - Air bubbles in the capillary.- Depletion of buffer ions.- Dirty electrodes.- Degas the running buffer and ensure the capillary is properly filled.- Replenish the buffer vials regularly.- Clean the electrodes according to the instrument manufacturer's instructions.[15]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from various analytical methods for the separation of naphthalenesulfonic acid isomers.

Table 1: HPLC Separation Performance

Isomers Column Mobile Phase Retention Time (min) Resolution (Rs) Reference
1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDSODS-AQGradient with water, methanol, TBAB, and HCl~15 - 30>1.32 for all pairs[9]
2-Naphthalenesulfonic acid, 1,5-Naphthalenedisulfonic acidBIST™ A80% MeCN, 20% TMDAP formate buffer (pH 4.0)Not specifiedBaseline separation achieved[6]

NMS: Naphthalenemonosulfonic acid; NDS: Naphthalenedisulfonic acid; TBAB: Tetrabutylammonium bromide; MeCN: Acetonitrile; TMDAP: N,N,N',N'-Tetramethyl-1,3-propanediamine

Table 2: Analytical Method Performance

Method Analytes Sample Matrix Recovery (%) Limit of Quantitation (LOQ) Reference
GC-MS with on-line derivatizationNaphthalene monosulfonic acid isomersIndustrial effluents and river water70 - 820.05 µg/L[16]
CZE with large-volume sample stackingNaphthalene- and benzenesulfonatesTap, river, and surface watersNot specified5 - 10 µg/L[17]
HPLC-Fluorescence with SPENaphthalene mono- and disulfonatesHighly saline brines91 - 960.05 - 0.4 µg/L[9]

Experimental Protocols

Detailed Methodology: HPLC Separation of Naphthalenesulfonic Acid Isomers

This protocol is a general guideline and may require optimization for specific isomer mixtures.

  • System Preparation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV or fluorescence detector.

    • Column: ODS-AQ, 150 x 2 mm, 3 µm particle size.[9]

    • Mobile Phase A: 100% water with 5 mM Tetrabutylammonium bromide (TBAB), 4 g/L disodium sulfate, and 40 µL/L 37% hydrochloric acid.[9]

    • Mobile Phase B: 50:50 (v/v) water-methanol with 5 mM TBAB, 4 g/L disodium sulfate, and 40 µL/L 37% hydrochloric acid.[9]

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.25 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Injection Volume: 25 µL.[9]

    • Detection: Fluorescence (excitation and emission wavelengths will depend on the specific isomers).

    • Gradient Program:

      • 0-3 min: 45% B

      • 3-14 min: Linear gradient to 55% B

      • 14-18 min: Linear gradient to 75% B

      • 18-33 min: Hold at 75% B

      • Post-run: Re-equilibrate at initial conditions.

  • Sample Preparation:

    • Dissolve the naphthalenesulfonic acid sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • For trace analysis in complex matrices, solid-phase extraction (SPE) may be necessary.[9]

Detailed Methodology: Capillary Zone Electrophoresis (CZE) Separation

This protocol is a starting point for developing a CZE method for naphthalenesulfonic acid isomers.

  • System and Capillary Preparation:

    • CZE instrument with a UV detector.

    • Fused-silica capillary, e.g., 50 µm i.d., 50 cm total length.

    • New capillary conditioning: Flush with 1 M NaOH, then water, then the running buffer.

  • Running Buffer Preparation:

    • Prepare a 20 mM borate buffer and adjust the pH to 9.0.[3]

    • Add 30% (v/v) acetonitrile to the buffer.[3]

    • For improved separation of specific isomers, add an additive like[9]aneN4 to the running solution.[10]

    • Degas the buffer before use.

  • Electrophoretic Conditions:

    • Voltage: 20-30 kV.

    • Temperature: 25-30°C.[3]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at a low wavelength (e.g., 210 nm).

  • Sample Preparation:

    • Dissolve the sample in water or the running buffer at a low concentration.

    • Filter the sample through a 0.22 µm syringe filter.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation check_resolution Assess Peak Resolution and Shape start->check_resolution is_resolution_bad Poor Resolution? check_resolution->is_resolution_bad is_tailing Peak Tailing? is_resolution_bad->is_tailing No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Ion-Pair) is_resolution_bad->optimize_mobile_phase Yes check_overload Reduce Sample Concentration is_tailing->check_overload Yes end_bad Consult Instrument Manual/ Further Method Development is_tailing->end_bad No change_column Try Different Column Chemistry optimize_mobile_phase->change_column adjust_conditions Adjust Temperature and Flow Rate change_column->adjust_conditions end_good Separation Achieved adjust_conditions->end_good check_dead_volume Check for Dead Volume check_overload->check_dead_volume check_dead_volume->end_good

Caption: A logical workflow for troubleshooting poor isomer separation in HPLC.

CZE_Method_Development start Goal: Separate Naphthalenesulfonic Acid Isomers by CZE select_buffer Select Running Buffer (e.g., Borate Buffer) start->select_buffer optimize_ph Optimize Buffer pH select_buffer->optimize_ph add_organic_modifier Add Organic Modifier (e.g., Acetonitrile) optimize_ph->add_organic_modifier is_separation_adequate Adequate Separation? add_organic_modifier->is_separation_adequate add_additive Incorporate Additive (e.g., Macrocyclic Polyamine) is_separation_adequate->add_additive No final_method Finalized CZE Method is_separation_adequate->final_method Yes optimize_additive_conc Optimize Additive Concentration add_additive->optimize_additive_conc optimize_additive_conc->is_separation_adequate

Caption: A workflow for developing a CZE method for naphthalenesulfonic acid isomer separation.

References

degradation pathways of Methylnaphthalenesulphonic acid under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Methylnaphthalenesulphonic acid under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the biodegradation of this compound?

A1: Based on studies of related compounds, two primary initial pathways are plausible for the biodegradation of this compound. One pathway involves the oxidation of the methyl group to form a carboxylic acid, while the other involves dioxygenation of the aromatic ring.[1][2] The presence of both the methyl and sulphonic acid groups will influence which pathway is favored by the specific microbial consortia.[3]

Q2: How does the sulphonic acid group affect the degradation of the naphthalene ring?

A2: The sulphonic acid group is an electron-withdrawing group, which generally makes the aromatic ring more resistant to electrophilic attack, a common step in oxidative degradation.[4] In biodegradation, some microorganisms have been shown to be capable of desulphonation, where the sulphonic acid group is removed, often as a first step to make the ring more susceptible to cleavage.[5] During chemical oxidation, such as with ozone, the reactivity of naphthalenesulphonic acids decreases as the number of sulphonic groups increases.[6]

Q3: What are the typical final products of this compound degradation?

A3: Complete mineralization will result in the formation of carbon dioxide, water, and sulphate ions.[6] However, under certain conditions, intermediate products such as hydroxylated derivatives, naphthoic acids, and ring-cleavage products like substituted salicylates may be observed.[1][6]

Q4: Which analytical techniques are most suitable for studying the degradation of this compound and its byproducts?

A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method for quantifying the parent compound and its degradation products.[7][8] For the identification and structural elucidation of unknown intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[9][10]

Q5: What is a typical quantum yield for the photodegradation of a sulfonated aromatic compound?

A5: The quantum yield for the direct photolysis of 2-phenylbenzimidazole-5-sulfonic acid in a pH 6.8 buffer solution has been determined to be 2.70 × 10⁻⁴.[11] This value can be used as an initial estimate for photodegradation experiments with this compound, though the actual quantum yield will depend on the specific experimental conditions.

Troubleshooting Guides

Issue 1: Low or no degradation observed in biodegradation experiments.
Possible Cause Troubleshooting Step
Inappropriate microbial culture Use a microbial consortium known to degrade aromatic hydrocarbons or specifically sulfonated aromatics. Enrichment cultures from contaminated sites may be more effective.[5]
Inhibitory concentration of the test compound The presence of the sulphonate group can be inhibitory to microbial growth.[3] Perform a dose-response experiment to determine the optimal concentration of this compound.
Nutrient limitation Ensure the growth medium contains sufficient sources of carbon (if not the test compound), nitrogen, phosphorus, and other essential minerals.
Sub-optimal pH or temperature Optimize the pH and temperature of the incubation conditions for the specific microbial culture being used.
Lack of bioavailability Ensure adequate mixing to maximize the contact between the microorganisms and the substrate.
Issue 2: Inconsistent results in photodegradation studies.
Possible Cause Troubleshooting Step
Fluctuations in light source intensity Monitor the output of the light source regularly using a radiometer. Ensure the lamp has reached a stable operating temperature before starting the experiment.
Changes in sample temperature Use a temperature-controlled reactor to maintain a constant temperature, as reaction rates can be temperature-dependent.
Interference from sample matrix Components in the sample matrix (e.g., natural organic matter) can act as photosensitizers or quenchers. Run control experiments with the matrix alone.[11]
pH shifts during the experiment Buffer the sample solution to maintain a constant pH, as the photodegradation rate of ionizable compounds can be pH-dependent.[11]
Volatility of degradation products Use a closed experimental setup if volatile degradation products are expected, and analyze the headspace if necessary.
Issue 3: Poor peak shape or resolution in HPLC analysis.
Possible Cause Troubleshooting Step
Inappropriate mobile phase pH For acidic compounds like this compound, using a mobile phase with a pH below the pKa of the analyte can improve peak shape by suppressing ionization.
Column degradation Operating at a high pH can degrade silica-based columns. Use a pH-stable column or operate within the recommended pH range.
Co-elution of degradation products Optimize the gradient elution profile or try a different column chemistry (e.g., phenyl-hexyl instead of C18) to improve the separation of closely eluting peaks.
Sample overload Inject a smaller volume or dilute the sample to avoid broad or tailing peaks.
Matrix effects Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds from the sample matrix before HPLC analysis.[7]

Quantitative Data Summary

The following tables summarize quantitative data for the degradation of naphthalenesulphonic acids and related compounds. This data can be used as a reference for experimental design and data interpretation.

Table 1: Kinetic Data for the Ozonation of Naphthalenesulphonic Acids

CompoundActivation Energy (kJ mol⁻¹)Stoichiometry (mol O₃ / mol compound)
Naphthalene-1-sulphonic acid37 - 42~1
Naphthalene-1,5-disulphonic acid37 - 42~1
Naphthalene-1,3,6-trisulphonic acid37 - 42~1
(Data sourced from[6])

Table 2: Photodegradation Quantum Yield

CompoundQuantum Yield (Φ)pH
2-phenylbenzimidazole-5-sulfonic acid2.70 × 10⁻⁴6.8
(Data sourced from[11])

Experimental Protocols

Protocol 1: Fenton Oxidation of this compound
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • Prepare a stock solution of ferrous sulphate (FeSO₄·7H₂O) (e.g., 10 mM).

    • Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 100 mM).

  • Reaction Setup:

    • In a glass reactor, add a defined volume of the this compound stock solution.

    • Adjust the pH of the solution to 3.0 using dilute sulphuric acid.

    • Add the desired concentration of ferrous sulphate from the stock solution and mix thoroughly.

    • Initiate the reaction by adding the desired concentration of hydrogen peroxide.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., sodium sulphite).

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the samples by HPLC-UV to determine the concentration of the parent compound and any major degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS/MS
  • Sample Preparation:

    • Prepare samples from degradation experiments as described in the respective protocols.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient elution program to separate the parent compound from its more polar degradation products.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for sulphonated compounds.

    • Scan Mode:

      • Perform a full scan to identify the molecular ions of the parent compound and potential degradation products.

      • Use product ion scanning (MS/MS) on the identified molecular ions to obtain fragmentation patterns for structural elucidation.[9]

Visualizations

Biodegradation_Pathway MNSA This compound Pathway1 Methyl Group Oxidation MNSA->Pathway1 Pathway2 Ring Dioxygenation MNSA->Pathway2 Carboxylic_Acid Naphthalene Carboxylic Sulphonic Acid Pathway1->Carboxylic_Acid Dihydrodiol Dihydrodiol Derivative Pathway2->Dihydrodiol Ring_Cleavage1 Ring Cleavage Products (e.g., Substituted Salicylates) Carboxylic_Acid->Ring_Cleavage1 Ring_Cleavage2 Ring Cleavage Products Dihydrodiol->Ring_Cleavage2 Mineralization CO2 + H2O + SO4²⁻ Ring_Cleavage1->Mineralization Ring_Cleavage2->Mineralization

Caption: Proposed initial biodegradation pathways of this compound.

Chemical_Oxidation_Workflow cluster_experiment Experimental Setup cluster_analysis Analysis cluster_results Data Interpretation Sample Aqueous Solution of This compound Stress Apply Stress Condition (e.g., Fenton's Reagent, UV light) Sample->Stress Sampling Collect Samples at Time Intervals Stress->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC-UV Analysis (Quantification) Quench->HPLC LCMS LC-MS/MS Analysis (Identification) Quench->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Products Identify Degradation Products LCMS->Products Pathway Propose Degradation Pathway Kinetics->Pathway Products->Pathway

Caption: General experimental workflow for studying chemical degradation.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of methylnaphthalenesulphonic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, providing potential causes and systematic solutions.

Question: Why am I observing poor peak shape, such as peak tailing or fronting, for my this compound isomers?

Answer:

Poor peak shape is a common issue in the HPLC analysis of acidic compounds like this compound. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase composition.

  • Peak Tailing: This is often caused by strong interactions between the acidic sulphonic acid group and residual silanols on the silica-based stationary phase of the column. To mitigate this, consider the following:

    • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of the silanol groups. Lowering the pH (e.g., to pH 2.5-3.5) will protonate the silanols, reducing their interaction with the negatively charged sulphonic acid group.

    • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 25-50 mM) to maintain a stable pH throughout the analysis.

    • Ion-Pairing Reagents: Introducing an ion-pairing reagent, such as tetrabutylammonium (TBA) salts, to the mobile phase can mask the sulphonic acid group, reducing its interaction with the stationary phase and improving peak shape.

  • Peak Fronting: This can be an indication of column overload or a sample solvent that is stronger than the mobile phase.

    • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.

Question: I am struggling to achieve adequate resolution between the different isomers of this compound. What mobile phase parameters can I adjust?

Answer:

Achieving baseline separation of structurally similar isomers requires careful optimization of the mobile phase.

  • Organic Solvent Ratio: The type and proportion of the organic solvent in your mobile phase significantly impact selectivity.

    • Solvent Type: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. They offer different selectivities, so it is worthwhile to screen both. Acetonitrile generally provides sharper peaks due to its lower viscosity.

    • Gradient Elution: Employing a shallow gradient, where the percentage of the organic solvent is increased slowly over time, can often improve the separation of closely eluting peaks.

  • Mobile Phase pH: The retention of this compound is highly dependent on the pH of the mobile phase. A small change in pH can significantly alter the ionization state of the molecule and its interaction with the stationary phase, thereby affecting selectivity between isomers. It is recommended to experiment with pH values around the pKa of the sulphonic acid group.

  • Ion-Pairing Reagents: The use of ion-pairing reagents can enhance the resolution of ionic compounds. The concentration and chain length of the ion-pairing reagent can be varied to fine-tune the separation.

Question: My retention times for this compound are drifting or are not reproducible. What are the likely causes and solutions?

Answer:

Retention time variability can compromise the reliability of your analytical method. The stability of the mobile phase and the HPLC system are critical.

  • Mobile Phase Preparation:

    • Inaccurate Preparation: Ensure the mobile phase is prepared accurately and consistently. Use precise measurements for all components.

    • Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and retention time shifts. Always degas the mobile phase before use.

    • Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily.

  • Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient method, can lead to drifting retention times. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-15 column volumes).

  • Temperature Control: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column is a versatile choice.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to control pH).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 270 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

From this starting point, you can optimize the gradient slope, pH, and organic solvent to improve your separation.

Q2: When should I consider using an ion-pairing reagent?

A2: Consider using an ion-pairing reagent when you are unable to achieve adequate retention or resolution of your this compound isomers with standard reversed-phase conditions. Ion-pairing reagents are particularly useful for highly polar, ionic compounds that have little retention on a C18 column.

Q3: How does the pH of the mobile phase affect the retention of this compound?

A3: this compound is a strong acid, so it will be ionized (negatively charged) over a wide pH range. However, the pH of the mobile phase will influence the charge of the residual silanol groups on the silica-based stationary phase. At a low pH (e.g., below 3), the silanol groups are protonated and less likely to interact with the negatively charged analyte, which can lead to better peak shape. Varying the pH can also subtly alter the polarity of the molecule and its interaction with the stationary phase, which can be exploited to improve the separation of isomers.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Stock Solutions:

    • Aqueous Buffer Stock (100 mM): Prepare a 100 mM solution of a suitable buffer, such as phosphate or formate.

    • Organic Solvent: HPLC-grade acetonitrile or methanol.

  • Prepare Mobile Phases:

    • Prepare a series of aqueous mobile phase A solutions at different pH values (e.g., 2.5, 3.0, 3.5, 4.0) by adjusting the pH of the buffer stock with an appropriate acid (e.g., phosphoric acid or formic acid).

    • For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 v/v).

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the first mobile phase for at least 15 minutes.

    • Inject a standard solution of this compound isomers.

    • Record the retention times, peak widths, and asymmetry factors for each isomer.

    • Repeat the analysis for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Evaluation:

    • Compare the chromatograms obtained at different pH values.

    • Evaluate the resolution and peak shape to determine the optimal pH for your separation.

Data Presentation

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

pHRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Peak Asymmetry (As) Isomer 1Peak Asymmetry (As) Isomer 2
2.55.25.81.81.11.2
3.05.86.52.11.01.1
3.56.57.32.31.31.4
4.07.18.02.01.51.6

**Table 2: Effect of Acetonitrile Concentration on Chromatographic Parameters (at pH

preventing decomposition of Methylnaphthalenesulphonic acid during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methylnaphthalenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of Methylnaphthalenesulfonic acid during analytical experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your results.

Troubleshooting Guide: Preventing Decomposition of Methylnaphthalenesulfonic Acid

This guide addresses common issues encountered during the analysis of Methylnaphthalenesulfonic acid and provides solutions to mitigate its degradation.

Issue Potential Cause Recommended Solution
Loss of analyte during sample storage pH instability: Methylnaphthalenesulfonic acid is susceptible to degradation in highly acidic or alkaline conditions.[1][2] Temperature fluctuations: Higher temperatures can accelerate degradation. Exposure to light: Photodegradation can occur with prolonged exposure to UV light.Store samples in a controlled environment. It is recommended to maintain a neutral to slightly alkaline pH to prevent the protonation of the sulfonic acid group.[1] Samples should be stored at refrigerated temperatures (2-8 °C) and protected from light by using amber vials or by covering the sample containers with aluminum foil.
Inconsistent chromatographic results (peak tailing, shifting retention times) On-column degradation: The analyte may be degrading on the HPLC column due to interactions with the stationary phase or mobile phase components. Inappropriate mobile phase pH: An unsuitable pH can lead to poor peak shape and inconsistent retention.Ensure the mobile phase is buffered within a pH range where Methylnaphthalenesulfonic acid is stable (typically pH 6-8). Consider using a more inert column stationary phase. A stability-indicating HPLC method should be developed and validated to ensure that the analytical method itself does not cause degradation.
Appearance of unknown peaks in the chromatogram Degradation products: The new peaks are likely due to the decomposition of Methylnaphthalenesulfonic acid. Common degradation pathways include hydrolysis, oxidation, and photolysis.[3][4]Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in developing a stability-indicating method that can resolve the parent compound from its degradants. Optimize sample handling and storage procedures to minimize degradation.
Low recovery of the analyte Oxidative degradation: The presence of oxidizing agents in the sample matrix or reagents can lead to the degradation of Methylnaphthalenesulfonic acid. Hydrolysis: The sulfonic acid group can be susceptible to hydrolysis, especially at elevated temperatures and extreme pH levels.De-gas solvents and use antioxidants if compatible with the analytical method. Control the pH and temperature of the sample and analytical system. For oxidative degradation, using hydrogen peroxide can mimic the presence of peroxides in excipients.[5] Acid or base stress testing can be performed by exposing the drug substance to acidic or basic conditions to generate primary degradants in a desirable range.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of Methylnaphthalenesulfonic acid?

A1: The primary factors leading to the decomposition of Methylnaphthalenesulfonic acid are pH, temperature, and exposure to light. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the sulfonic acid group. Elevated temperatures can accelerate the rate of degradation. Exposure to UV light can cause photodegradation. Oxidizing agents can also contribute to its decomposition.[1][3][4]

Q2: How can I perform a forced degradation study for Methylnaphthalenesulfonic acid?

A2: A forced degradation study, or stress testing, is crucial for understanding the stability of Methylnaphthalenesulfonic acid and for developing a stability-indicating analytical method.[3] The study involves subjecting the analyte to various stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20%.[5]

Here is a general protocol for a forced degradation study:

  • Acid Hydrolysis: Treat the sample with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperature (e.g., 60°C) for a defined period.[3]

  • Base Hydrolysis: Treat the sample with 0.1 M to 1 M sodium hydroxide at room temperature or elevated temperature (e.g., 60°C) for a defined period.[3]

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[4][5]

  • Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 70-105°C) for a specified duration.

  • Photodegradation: Expose the sample to a controlled source of UV and visible light.

After exposure to each stress condition, the samples are analyzed by a suitable analytical method, typically HPLC, to identify and quantify the degradation products.

Q3: What is a stability-indicating HPLC method and why is it important?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. It is crucial because it can separate the intact drug from its degradation products, impurities, and excipients, ensuring that the measured concentration of the API is accurate and not inflated by the presence of these other components.[6][7] This is a regulatory requirement for stability studies of new drug substances and products.[6]

Quantitative Data on Forced Degradation of Naphthalenesulfonic Acids

The following table summarizes typical degradation percentages observed for naphthalenesulfonic acid derivatives under various stress conditions. Please note that these are general ranges, and the actual degradation of Methylnaphthalenesulfonic acid may vary depending on the specific experimental conditions.

Stress Condition Typical Reagents and Conditions Expected Degradation (%) Primary Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C, 24-48 hours10 - 30%Hydrolysis of the sulfonic acid group
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C, 24-48 hours15 - 40%Hydrolysis and potential ring opening
Oxidative Degradation 3 - 30% H₂O₂, Room Temperature, 24-72 hours20 - 50%Oxidation of the naphthalene ring system
Thermal Degradation 80 - 105°C, 48-96 hours5 - 20%Desulfonation and other thermal decompositions
Photodegradation UV light (e.g., 254 nm), Visible light10 - 25%Photochemical reactions on the aromatic ring

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method for Methylnaphthalenesulfonic Acid

This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 6.8) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of Methylnaphthalenesulfonic acid. A common detection wavelength is around 270 nm.[8]

  • Injection Volume: Typically 10-20 µL.

2. Sample Preparation:

  • Prepare a stock solution of Methylnaphthalenesulfonic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • For forced degradation samples, after the stress period, neutralize the acidic and basic samples before dilution to the working concentration with the mobile phase.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank samples, a standard solution of Methylnaphthalenesulfonic acid, and the stressed samples to demonstrate that the method can resolve the analyte peak from any degradation products and matrix components.

  • Linearity: Prepare a series of standard solutions at different concentrations and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Perform recovery studies by spiking a known amount of Methylnaphthalenesulfonic acid into a placebo or blank matrix at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Visualizations

Logical Workflow for Forced Degradation Studies

The following diagram illustrates the logical workflow for conducting forced degradation studies to assess the stability of Methylnaphthalenesulfonic acid.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Analyze Photo Photodegradation (UV/Vis light) Photo->HPLC Analyze Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradation Identify->Quantify Pathway Elucidate Degradation Pathways Quantify->Pathway Start Methylnaphthalenesulfonic Acid Sample Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to

Caption: Workflow for forced degradation studies.

Signaling Pathway of Potential Decomposition

This diagram illustrates the potential decomposition pathways of Methylnaphthalenesulfonic acid under different stress conditions.

Decomposition_Pathways cluster_degradation_products Potential Degradation Products MNSA Methylnaphthalenesulfonic Acid (Intact Molecule) Hydrolysis_P Hydrolysis Products (e.g., Methylnaphthalene) MNSA->Hydrolysis_P Acid/Base Hydrolysis Oxidation_P Oxidation Products (e.g., Hydroxylated derivatives) MNSA->Oxidation_P Oxidation Photo_P Photodegradation Products (e.g., Ring-opened compounds) MNSA->Photo_P Photolysis

Caption: Potential decomposition pathways.

References

Technical Support Center: Analysis of Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of Methylnaphthalenesulphonic acid, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] For this compound, which is a strong acid, components in complex biological or environmental samples can interfere with the ionization process in the mass spectrometer source.[3][4] This interference can lead to either signal suppression (a weaker signal than expected) or signal enhancement (a stronger signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][5][6]

Q2: I'm observing a lower-than-expected signal for my this compound standards when they are prepared in the sample matrix compared to a clean solvent. Is this a matrix effect?

A2: Yes, this is a classic sign of ion suppression, a common type of matrix effect.[6][7] It occurs when other components from your sample matrix (e.g., salts, lipids, proteins) co-elute with this compound and compete for ionization in the MS source.[8] This competition reduces the number of analyte ions that reach the detector, leading to a decreased signal and inaccurate quantification.[8]

Q3: How can I confirm that the signal suppression I'm seeing is due to a matrix effect and not another issue, like instrument instability or poor recovery?

A3: To specifically identify and quantify matrix effects, a post-extraction addition experiment is the recommended approach.[5][7] This involves comparing the signal of the analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the signal of the analyte in a neat (clean) solvent at the same concentration.[9] A significant difference between these two signals confirms a matrix effect.[7] This method allows you to isolate the matrix effect from the analyte recovery of the extraction process.[10]

Q4: What are the most effective strategies to minimize matrix effects for an aromatic sulfonic acid like this compound?

A4: A multi-faceted approach is often best:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than simple protein precipitation.[1][11][12] For a polar compound like this compound, a reversed-phase or mixed-mode SPE cartridge could be effective.

  • Improve Chromatographic Separation: Adjusting your HPLC/UHPLC method to better separate this compound from co-eluting matrix components is crucial.[13] This can involve changing the column, mobile phase composition, or gradient profile.[14]

  • Sample Dilution: A simple but effective method is to dilute the sample extract.[11][15] This reduces the concentration of interfering components, though it may compromise the limit of quantification if your analyte is present at very low levels.[11]

  • Use a Suitable Internal Standard: Employing a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[12] The SIL-IS co-elutes and experiences the same degree of suppression or enhancement as the analyte, allowing for a reliable ratio-based quantification.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action(s)
Poor reproducibility / high variability in QC samples Inconsistent Matrix EffectsThe composition of the matrix can vary between different samples, leading to different degrees of ion suppression or enhancement.[2] This is known as the "relative matrix effect."[10] Evaluate the matrix effect across at least six different lots of your blank matrix.[7]
Complete signal loss for the analyte Severe Ion SuppressionThis can happen in very complex matrices. First, confirm the MS is functioning correctly by infusing a standard directly into the source.[16] Then, perform a post-column infusion experiment to identify regions of suppression in your chromatogram.[5][7] Adjust chromatography to move the analyte peak away from these regions.[13] Consider more rigorous sample cleanup or sample dilution.[15]
Non-linear calibration curve in matrix-matched standards Concentration-Dependent Matrix EffectThe degree of ion suppression may change at different analyte concentrations. Ensure your calibration curve is prepared in the same matrix as your samples ("matrix-matched calibration").[1] If linearity is still poor, a more effective sample cleanup procedure is likely needed.[11]
Peak shape is distorted (e.g., splitting, tailing) Matrix Component InterferenceCo-eluting matrix components can sometimes interact with the analyte on the column or in the ion source, affecting peak shape.[3][17] Review your chromatography and sample cleanup. An unexpected peak split could indicate that a matrix component is binding to the analyte.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol allows for the quantitative measurement of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF) for this compound. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[7]

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Prepare a standard solution of this compound in your final mobile phase solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B (Analyte in Post-Extracted Blank Matrix):

    • Take a sample of blank matrix (e.g., plasma, urine) that is free of the analyte.

    • Perform your entire sample extraction/preparation procedure on this blank matrix.

    • After the final step (e.g., after evaporation and reconstitution), spike the resulting extract with this compound to achieve the same final concentration as in Set A.

  • Analysis:

    • Inject and analyze at least three replicates of both Set A and Set B using your LC-MS method.

  • Calculation:

    • Calculate the average peak area for each set.

    • Use the following formula: Matrix Factor (MF) = (Average Peak Area of Set B) / (Average Peak Area of Set A)

    • Alternatively, the matrix effect can be expressed as a percentage: % Matrix Effect = (MF - 1) x 100

Interpretation of Results:

Matrix Factor (MF) % Matrix Effect Interpretation Recommended Action
0.8 to 1.2-20% to +20%Generally considered acceptable; matrix effect is minimal.[7]Proceed with method validation.
< 0.8< -20%Ion SuppressionImprove sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard.
> 1.2> 20%Ion EnhancementImprove sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard.

Visual Workflows

Matrix_Effect_Troubleshooting_Workflow Workflow for Troubleshooting Matrix Effects start Observation: Inaccurate or Irreproducible Results check_recovery Step 1: Assess Analyte Recovery (Compare Pre- vs. Post-spiked Samples) start->check_recovery recovery_ok Is Recovery Acceptable (e.g., >80%)? check_recovery->recovery_ok improve_extraction Action: Optimize Sample Extraction Protocol recovery_ok->improve_extraction No assess_me Step 2: Quantify Matrix Effect (Post-Extraction Addition Protocol) recovery_ok->assess_me Yes improve_extraction->check_recovery me_ok Is Matrix Factor Acceptable (e.g., 0.8-1.2)? assess_me->me_ok mitigate_me Step 3: Mitigate Matrix Effect me_ok->mitigate_me No validate Final Step: Re-evaluate and Validate Method me_ok->validate Yes option1 Option A: Improve Sample Cleanup (e.g., change SPE, use LLE) mitigate_me->option1 option2 Option B: Optimize Chromatography (Separate analyte from interference) mitigate_me->option2 option3 Option C: Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate_me->option3 option1->assess_me option2->assess_me option3->validate Best practice for compensation

Caption: A logical workflow for identifying and addressing matrix effects.

Post_Extraction_Addition_Workflow Post-Extraction Addition Experimental Workflow start_a Set A: Prepare Analyte in Neat Solvent at Concentration 'X' analyze_a Analyze Set A via LC-MS (n>=3) start_a->analyze_a start_b Set B: Select Blank Matrix (Analyte-Free) extract_b Perform Full Sample Extraction Procedure on Blank Matrix start_b->extract_b spike_b Spike Extracted Blank Matrix with Analyte to Concentration 'X' extract_b->spike_b analyze_b Analyze Set B via LC-MS (n>=3) spike_b->analyze_b area_a Calculate Mean Peak Area (A) analyze_a->area_a area_b Calculate Mean Peak Area (B) analyze_b->area_b calculate Calculate Matrix Factor: MF = Area (B) / Area (A) area_a->calculate area_b->calculate

Caption: Experimental workflow for quantifying matrix effects.

References

enhancing the stability of Methylnaphthalenesulphonic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methylnaphthalenesulphonic Acid Solutions

Welcome to the technical support center for this compound solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

To ensure long-term stability, solutions should be stored in a cool, well-ventilated area, protected from direct sunlight and frost.[1] Recommended storage is above 5°C in tightly sealed containers to prevent contamination and evaporation.[1] For extended storage of aqueous solutions, lower temperatures (4°C or -20°C) can improve stability.[2]

2. My solution has changed color. What could be the cause?

Discoloration can be an indicator of chemical degradation. This may be caused by exposure to light, incompatible materials, or elevated temperatures.[1][3] Review your storage conditions and ensure the solution has not been exposed to strong oxidizing agents or other reactive chemicals.[1]

3. I've observed precipitation in my solution. How can I resolve this?

Precipitation may occur due to several factors:

  • Low Temperatures: If the solution has been stored below its recommended temperature, some components may fall out of solution. Gentle warming and agitation may redissolve the precipitate. Always protect from frost.[1]

  • pH Fluctuation: The stability of naphthalenesulfonic acids can be pH-dependent.[4] A shift in pH could reduce solubility. It is often recommended to maintain neutral to slightly alkaline conditions to prevent the protonation of the sulfonic acid group.[4] However, for storage in an aqueous matrix, an acidic pH of 2.5-3 has been shown to improve stability.[2]

4. What substances are incompatible with this compound?

This compound and its solutions should not come into contact with strong oxidizing agents and strong acids or bases, as these can initiate degradation reactions.[1][5]

5. What are the primary factors that affect the stability of these solutions?

The key factors influencing stability are temperature, pH, light exposure, and the presence of incompatible materials.[1][2][4] Heat and direct sunlight should be avoided.[1] Stability is generally high in a pH range of 2-12, but significant deviations or the presence of strong acids/bases can be problematic.[6]

6. How does pH influence the stability of the solution?

The sulfonic acid group's protonation state is dependent on pH, which in turn affects solubility and stability.[4] While generally stable across a broad pH range, studies have shown that storing aqueous solutions of sulfonated naphthalenes at an acidic pH (2.5-3) can enhance stability.[2] Conversely, for some applications, neutral to slightly alkaline conditions are preferred to prevent protonation.[4]

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendationRationaleCitations
Temperature Store above 5°C. For long-term aqueous storage, 4°C or -20°C is preferable. Avoid heat.Prevents freezing/precipitation and thermal degradation. Lower temperatures slow chemical reactions.[1][2]
Light Store in the dark or in amber containers. Avoid direct sunlight.Prevents photolytic degradation.[1][3]
Atmosphere Store in tightly closed containers in a well-ventilated area.Prevents contamination and evaporation.[1]
pH (Aqueous) Maintain a stable pH. Acidic (pH 2.5-3) is recommended for storage.Stability is pH-dependent; acidic conditions can improve stability in water.[2][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.These can cause chemical degradation and hazardous reactions.[1][5]

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding potential degradation pathways and establishing the stability-indicating nature of analytical methods.[7]

Objective: To assess the stability of this compound solution under various stress conditions.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter, calibrated

  • Thermostatic oven

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)[8][9]

Methodology:

  • Preparation of Samples: Prepare multiple aliquots of the this compound solution at a known concentration.

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. If no degradation is observed after a set period (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating.[10]

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Similar to acid hydrolysis, increase the base concentration and/or temperature if no degradation is observed.[10]

  • Oxidative Degradation: Treat an aliquot with 3% H₂O₂. Store at room temperature for a defined period, protected from light.[7][11]

  • Thermal Degradation: Place an aliquot in a thermostatic oven at an elevated temperature (e.g., 60-80°C). Monitor for degradation over time.[3]

  • Photolytic Degradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.[3]

  • Analysis: At predefined time points, withdraw samples from each stress condition, neutralize if necessary (for acid/base hydrolysis samples), and dilute to the initial concentration. Analyze all samples, including a non-stressed control, using a suitable stability-indicating analytical method like HPLC.[8][12]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products to determine the degradation pathway and rate.

Protocol 2: HPLC Method for Stability Indicating Assay

Objective: To quantify this compound and separate it from potential degradation products.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • High-purity water

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer and acetonitrile. A typical starting point could be 60:40 (Buffer:Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., scan from 200-400 nm to find λmax).

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the samples from the stability study (Protocol 1) to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time. Calculate the concentration in the samples using the calibration curve. Degradation products will appear as separate peaks. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main analyte peak.

Visualizations

TroubleshootingWorkflow Troubleshooting Stability Issues start Stability Issue Observed (e.g., Discoloration, Precipitation) check_storage Review Storage Conditions: - Temperature > 5°C? - Protected from light? - Container sealed? start->check_storage storage_ok Storage OK? check_storage->storage_ok check_ph Measure Solution pH ph_ok pH within specified range? check_ph->ph_ok check_incompatibles Investigate Potential Contamination or Incompatible Materials analytical_test Perform Analytical Testing (HPLC, UV-Vis) to quantify degradation check_incompatibles->analytical_test storage_ok->check_ph Yes adjust_storage Action: Correct Storage (Adjust temp, protect from light) storage_ok->adjust_storage No ph_ok->check_incompatibles Yes adjust_ph Action: Adjust pH (Use appropriate buffer/acid/base) ph_ok->adjust_ph No adjust_storage->analytical_test adjust_ph->analytical_test quarantine Action: Quarantine Batch & Prepare Fresh Solution analytical_test->quarantine

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Potential Degradation Pathways cluster_stress Stress Conditions parent This compound hydrolysis Acid/Base Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis thermal Thermal Stress parent->thermal desulfonation Desulfonation (Loss of -SO3H group) hydrolysis->desulfonation oxidation->desulfonation ring_cleavage Naphthalene Ring Cleavage/Oxidation oxidation->ring_cleavage photolysis->ring_cleavage thermal->ring_cleavage products Various Degradation Products (e.g., Naphthols, Oxidized species) desulfonation->products ring_cleavage->products

Caption: Potential degradation pathways under stress.

ExperimentalWorkflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Solution (Known Concentration) acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo sampling Sample at Time Points (t=0, t=x, t=y...) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis end Evaluate Data: - Identify Degradants - Quantify Loss - Determine Pathway analysis->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Handling Methylnaphthalenesulphonic Acid Spills

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely managing spills of Methylnaphthalenesulphonic acid in a laboratory setting.

Troubleshooting Guide and FAQs

Q1: What are the immediate first steps to take after a this compound spill?

A1: The immediate response to a spill should follow the "5 Cs" of spill response:

  • Control the source of the spill to prevent further release.

  • Contain the spill to prevent it from spreading by using absorbent materials to create a barrier around the edges.[1][2]

  • Isolate the affected area to prevent exposure to other personnel.[2][3]

  • Contact the appropriate authorities, such as your institution's Environmental Health and Safety (EHS) department.[2][3]

  • Clean up the spill according to established laboratory procedures and the chemical's Safety Data Sheet (SDS).[1]

Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A2: At a minimum, personnel involved in the cleanup should wear:

  • Safety goggles to protect the eyes from splashes.[4]

  • Chemical-resistant gloves (inspect them for any damage before use).[4]

  • A long-sleeved lab coat to protect the skin.[5]

  • For larger spills or if there is a risk of vapor or dust generation, additional respiratory protection may be necessary. Always consult the specific SDS for the product you are using.

Q3: How should a small liquid spill of this compound be cleaned up?

A3: For a small, manageable spill:

  • Ensure you are wearing the appropriate PPE.[5]

  • Contain the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[5] Avoid using combustible materials like paper towels for flammable liquids.[5]

  • Since this compound is an acid, it should be neutralized. Use an acid neutralizer like sodium bicarbonate or soda ash.[1][3] Carefully apply the neutralizer from the outside of the spill inwards.

  • Check the pH of the spill to confirm neutralization.[3]

  • Once neutralized, absorb the liquid with inert material.[5]

  • Collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[2][4]

  • Decontaminate the spill area with soap and water.[1][3]

  • Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.[5]

Q4: What if the spilled material is a solid form of this compound?

A4: For solid spills:

  • Avoid creating dust.[4]

  • Carefully sweep the solid material using spark-proof tools and place it into a labeled, sealed container for hazardous waste.[2][6]

  • Wipe the area with a wet paper towel or absorbent pad to remove any remaining residue.[6]

  • Dispose of all contaminated materials as hazardous waste.[6]

Q5: What are the first aid procedures in case of exposure to this compound?

A5:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.[8]

Q6: How should the waste from a this compound spill be disposed of?

A6: All waste generated from the cleanup of a this compound spill, including absorbed materials, contaminated PPE, and cleaning supplies, must be collected in a suitable, closed, and labeled container.[4][7] This waste must be disposed of as hazardous waste through your institution's designated hazardous waste management program.[5] Do not dispose of it in the regular trash or down the drain.[7]

Quantitative Data Summary

ParameterValueSource
GHS Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H340 (May cause genetic defects), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure if inhaled), H411 (Toxic to aquatic life with long lasting effects).
Neutralizing Agent for Acid Spills Dilute solution of 5% sodium bicarbonate.[3]
Neutralizing Agent for Base Spills (if applicable) Dilute solution of 5% citric acid or ascorbic acid.[1][3]

Experimental Protocols

Protocol for Neutralization of an Acid Spill:

  • Preparation: Don the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment: Create a dike around the spill using an inert absorbent material to prevent it from spreading.[2][3]

  • Neutralization: Slowly and carefully add an acid neutralizer, such as sodium bicarbonate or a commercial acid spill kit neutralizer, starting from the outer edges of the spill and working inwards.[3] Avoid adding the neutralizer too quickly, as this can cause splashing and gas evolution.

  • Verification: After the fizzing or bubbling has stopped, check the pH of the spilled material using pH indicator paper to ensure it is within a neutral range (typically pH 6-8).[3] If the pH is still acidic, add more neutralizer.

  • Absorption: Once neutralized, absorb the liquid using an inert absorbent material.[5]

  • Cleanup: Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with soap and water.[3]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[5]

Visualizations

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Post-Cleanup Spill Spill Occurs Assess Assess Spill Severity Spill->Assess Evacuate Evacuate Area (if necessary) Assess->Evacuate Large or highly hazardous PPE Don Appropriate PPE Assess->PPE Small & manageable Alert Alert Supervisor & EHS Evacuate->Alert Report Complete Incident Report Alert->Report Contain Contain Spill PPE->Contain Neutralize Neutralize Acid Contain->Neutralize Absorb Absorb Liquid Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Dispose->Report

Caption: Logical workflow for responding to a laboratory chemical spill.

References

Technical Support Center: Spectroscopic Analysis of Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of Methylnaphthalenesulphonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Question: I am observing unexpected peaks and poor resolution during the HPLC analysis of this compound. What could be the cause and how can I resolve it?

Answer:

Unexpected peaks and poor resolution in HPLC analysis can stem from several factors, including matrix interference, improper column selection, or issues with the mobile phase.

Potential Causes and Solutions:

  • Matrix Interference: Components within the sample matrix can co-elute with the analyte, causing overlapping peaks.[1]

    • Solution: Implement a robust sample preparation procedure, such as Solid-Phase Extraction (SPE), to remove interfering substances before injection.[2][3] For complex matrices, consider using a guard column to protect the analytical column.

  • Improper Column Selection: The choice of HPLC column is critical for achieving good separation.

    • Solution: A reverse-phase C18 column is commonly used for the separation of naphthalenesulfonic acids.[2][3] Ensure the column is appropriate for the polarity of your specific this compound isomer and the mobile phase.

  • Mobile Phase Issues: The composition and pH of the mobile phase can significantly impact peak shape and retention time.

    • Solution: Optimize the mobile phase composition (e.g., acetonitrile/water gradient) and pH. Using an ion-pairing agent can sometimes improve the retention and separation of sulfonated compounds.[3] Ensure the mobile phase is properly degassed to prevent pressure fluctuations.[1]

  • System Leaks or High Backpressure: Leaks in the HPLC system can lead to retention time variability, while high backpressure can cause peak broadening.[1]

    • Solution: Regularly inspect the system for leaks in fittings, pumps, and injectors. If high backpressure is observed, check for blockages in the column or tubing and ensure the flow rate is not set too high.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Matrix Cleanup Injection HPLC Injection SPE->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Question: My mass spectrometry (MS) signal for this compound is suppressed or enhanced, leading to inaccurate quantification. How can I mitigate these matrix effects?

Answer:

Matrix effects, such as ion suppression or enhancement, are common challenges in LC-MS/MS analysis and can significantly impact the accuracy and reproducibility of quantitative assays.[4][5]

Strategies to Minimize Matrix Effects:

  • Effective Sample Cleanup: The most crucial step is to remove interfering matrix components before they enter the mass spectrometer.

    • Solution: Utilize Solid-Phase Extraction (SPE) with a sorbent that effectively retains the analyte while allowing matrix components to be washed away.[3][6]

  • Use of Internal Standards: Isotope-labeled internal standards are highly effective in compensating for matrix effects.[6]

    • Solution: Add a known concentration of a stable isotope-labeled analog of this compound to your samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in ionization efficiency.

  • Matrix-Matched Calibrants: Preparing calibration standards in a matrix that is identical to the sample can help to compensate for matrix effects.[4]

    • Solution: If a blank matrix is available, use it to prepare your calibration curve. This ensures that the standards and samples experience similar ionization suppression or enhancement.

  • Chromatographic Separation: Optimizing the HPLC separation can help to resolve the analyte from co-eluting matrix components.

    • Solution: Adjust the gradient profile or try a different column chemistry to improve the separation between this compound and interfering compounds.

Logical Relationship of Matrix Effect Mitigation

Matrix_Effects cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome MatrixEffect Matrix Effect (Ion Suppression/Enhancement) SamplePrep Effective Sample Preparation (SPE) MatrixEffect->SamplePrep InternalStd Use of Isotope-Labeled Internal Standards MatrixEffect->InternalStd MatrixMatched Matrix-Matched Calibration MatrixEffect->MatrixMatched Chromatography Optimized Chromatographic Separation MatrixEffect->Chromatography AccurateQuant Accurate & Reproducible Quantification SamplePrep->AccurateQuant InternalStd->AccurateQuant MatrixMatched->AccurateQuant Chromatography->AccurateQuant

Caption: Strategies to mitigate matrix effects in mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering substances in the analysis of this compound in environmental water samples?

A1: Environmental water samples can contain a variety of organic and inorganic substances that may interfere with the analysis. Common interferences include:

  • Humic and Fulvic Acids: These natural organic matter components are ubiquitous in surface waters and can interfere with both chromatographic separation and mass spectrometric detection.

  • Other Surfactants and their Degradation Products: Industrial and domestic wastewater can introduce a complex mixture of other sulfonated and non-sulfonated surfactants.

  • High Salt Concentrations: Saline matrices can negatively impact HPLC resolution and cause ion suppression in mass spectrometry.[2][3]

  • Structurally Similar Compounds: Other isomers of naphthalenesulfonic acids or related polycyclic aromatic hydrocarbons (PAHs) can also interfere with the analysis.[7]

Q2: How can I improve the sensitivity of fluorescence detection for this compound?

A2: To enhance the sensitivity of fluorescence detection, consider the following:

  • Optimize Excitation and Emission Wavelengths: Ensure that the monochromators are set to the specific excitation and emission maxima for your this compound isomer.

  • Solvent Environment: The fluorescence quantum yield of naphthalenesulfonic acids can be sensitive to the polarity of the microenvironment.[8][9] Experiment with different mobile phase compositions to find conditions that maximize the fluorescence signal.

  • pH of the Solution: The pH can influence the protonation state of the sulfonic acid group and potentially affect fluorescence. Buffer the mobile phase to an optimal pH.

  • Minimize Quenching Agents: Avoid contaminants in your solvents or sample matrix that can quench fluorescence (e.g., heavy metal ions, dissolved oxygen).

  • Increase Excitation Intensity (with caution): While increasing the excitation light intensity can increase the fluorescence signal, be mindful of potential photobleaching of the sample. Also, ensure the detector is not saturated.[10]

Q3: What are the key parameters to consider for developing a robust GC-MS method for the analysis of this compound?

A3: Since methylnaphthalenesulphonic acids are polar and non-volatile, direct GC-MS analysis is challenging. A derivatization step is typically required to make them amenable to gas chromatography.[7][11] Key considerations include:

  • Derivatization: An on-line derivatization in the GC injection port using a reagent like tetrabutylammonium salts can be an effective method.[7][11] The goal is to create a more volatile and thermally stable derivative.

  • Injection Technique: A large-volume injection technique can improve sensitivity, allowing for the detection of trace levels of the analyte.[7][11]

  • GC Column: A non-polar or semi-polar capillary column is typically used for the separation of the derivatized analytes.

  • MS Detection: Electron impact (EI) ionization is commonly used. Monitoring specific fragment ions in selected ion monitoring (SIM) mode will enhance selectivity and sensitivity.

Quantitative Data Summary

Table 1: Recovery of Naphthalenesulfonic Acid Isomers from Spiked Water Samples using GC-MS

AnalyteSpiked Concentration (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Naphthalene-1-sulfonic acid0.57512
Naphthalene-2-sulfonic acid0.58210
Data adapted from a study on naphthalenesulfonic acid isomers.[7][11]

Table 2: Influence of Salinity on the Recovery of Naphthalene Sulfonates using SPE-HPLC-Fluorescence

AnalyteRecovery in Pure Water (%)Recovery in 100 g/L NaCl (%)
1-Naphthalene monosulfonate9491
2-Naphthalene monosulfonate9695
1,5-Naphthalene disulfonate9293
1,6-Naphthalene disulfonate9592
Data indicates that high salinity does not significantly affect the recovery rates with the described SPE method.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of naphthalenesulfonic acids from aqueous matrices.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a styrene-divinylbenzene copolymer SPE cartridge.

    • Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Acidify the water sample (e.g., 200 mL) to a pH of approximately 2.5 with a suitable acid.

    • Load the sample onto the SPE cartridge at a flow rate of about 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

  • Elution:

    • Elute the retained analytes with an appropriate solvent, such as methanol or acetonitrile. The exact volume will depend on the cartridge size and analyte concentration.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-Fluorescence Detection Method

This protocol provides a starting point for the chromatographic analysis.

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%).

    • Increase the percentage of Mobile Phase B linearly over a set time (e.g., to 90% over 15 minutes) to elute the analytes.

    • Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.

    • Return to the initial conditions and allow the column to re-equilibrate before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: Set to the absorption maximum of the specific this compound isomer (typically around 280-300 nm).

    • Emission Wavelength: Set to the emission maximum of the specific isomer (typically around 330-350 nm).

References

Technical Support Center: Optimizing Reaction Conditions for Methylnaphthalenesulphonic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Methylnaphthalenesulphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons to derivatize this compound?

A1: this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography (GC). Derivatization is performed to increase its volatility and thermal stability, allowing for successful GC analysis. This process also reduces the polarity of the compound, which can improve peak shape and separation in chromatographic methods.[1]

Q2: What are the primary methods for derivatizing this compound?

A2: The two main approaches for derivatizing sulfonic acids like this compound are:

  • Alkylation (specifically Esterification): This involves converting the sulfonic acid group (-SO₃H) into a sulfonate ester (e.g., a methyl or ethyl ester). Common reagents include orthoformates (trimethyl or triethyl orthoformate) and diazomethane.[2][3][4]

  • Silylation: This method replaces the active hydrogen of the sulfonic acid group with a silyl group, typically a trimethylsilyl (TMS) group. Silylating agents like TMSI (Trimethylsilyl iodide) are used for this purpose.[1]

Q3: Which derivatization method is better, esterification or silylation?

A3: The choice of method depends on several factors, including the analytical technique to be used, the presence of other functional groups in the molecule, and safety considerations.

  • Esterification often provides stable derivatives suitable for GC-MS analysis. The use of trimethyl or triethyl orthoformate is a relatively mild and safe method.[2][3] Diazomethane is also effective but is highly toxic and explosive, requiring special handling precautions.[4][5]

  • Silylation is a popular and versatile method for GC analysis, creating derivatives that are more volatile and less polar.[1][6] However, silyl derivatives can be sensitive to moisture.[6]

Q4: Can I analyze this compound derivatives by HPLC?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for analyzing sulfonic acids and their derivatives. For underivatized sulfonic acids, ion-pair chromatography can be employed.[7] Derivatization can also be used to enhance detection in HPLC, for instance, by introducing a UV-absorbing or fluorescent tag. For example, methanesulfonate has been derivatized with N,N-diethyldithiocarbamate for HPLC-UV analysis.[8]

Troubleshooting Guides

Issue 1: Low or No Derivative Yield
Potential Cause Troubleshooting Step Explanation
Presence of Water Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, evaporate it to dryness before adding derivatizing agents.[6][9]Water can hydrolyze the derivatizing reagent and the resulting derivative, leading to a significant reduction in yield.
Incomplete Reaction Optimize reaction time and temperature. For esterification with orthoformates, consider increasing the reaction time at room temperature (up to 14 hours) or heating to reflux for a shorter period (e.g., 30 minutes).[2][3] For silylation, heating may be required for compounds with poor solubility.[6]The kinetics of the derivatization reaction can be slow, and optimizing these parameters ensures the reaction goes to completion.
Reagent Degradation Use fresh derivatizing reagents. Store reagents under anhydrous conditions and protected from light, as recommended by the manufacturer.Derivatizing agents, especially silylating agents, are often sensitive to moisture and can degrade over time, losing their reactivity.[6]
Poor Solubility of the Sulfonic Acid If using orthoformates for esterification and the sulfonic acid has poor solubility, consider adding an equal volume of methanol to the reaction mixture.[2]Co-solvents can help to dissolve the starting material, facilitating a more efficient reaction.
Issue 2: Presence of Multiple Peaks in the Chromatogram
Potential Cause Troubleshooting Step Explanation
Incomplete Derivatization See "Incomplete Reaction" under Issue 1. Analyze aliquots at different time points to determine when the reaction is complete.[6]If the reaction is not complete, both the derivatized and underivatized forms of the acid will be present, leading to multiple peaks.
Side Reactions If other reactive functional groups (e.g., hydroxyl, amino) are present on the molecule, they may also be derivatized. Consider a milder derivatization agent or a protection strategy for these groups if necessary.Many derivatizing agents are not specific to one functional group and will react with any active hydrogen.[1]
Reagent-Related Impurities Run a reagent blank (all components except the sample) to identify peaks originating from the derivatizing agent or its byproducts.[6] Some silylating agents can contain impurities that interfere with the analysis.[10]This helps to distinguish between sample-related peaks and artifacts from the reagents.
Thermal Degradation in GC Inlet Ensure the GC inlet temperature is not excessively high. Optimize the temperature to ensure volatilization without causing the derivative to break down.Sulfonate esters and silyl derivatives can be thermally labile.

Experimental Protocols

Protocol 1: Esterification of this compound using Trimethyl Orthoformate

This protocol is adapted from a general procedure for the esterification of sulfonic acids.[2][3]

  • Preparation:

    • Ensure all glassware is oven-dried and cooled in a desiccator.

    • Use anhydrous trimethyl orthoformate and any co-solvents.

  • Reaction:

    • Weigh 200 mg of this compound into a round-bottom flask.

    • Add 2 mL of trimethyl orthoformate.

    • If solubility is an issue, add 2 mL of anhydrous methanol.

    • Stir the solution at room temperature for 14 hours under a nitrogen atmosphere. Alternatively, for a faster reaction, heat the mixture to reflux for 30 minutes.

  • Work-up:

    • Remove the excess trimethyl orthoformate and any solvent under vacuum (0.5 mmHg).

    • The resulting residue is the methyl ester of this compound.

  • Analysis:

    • Dissolve the derivative in a suitable solvent (e.g., dichloromethane, hexane) for GC-MS analysis.

Protocol 2: On-line Derivatization for GC-MS Analysis of Naphthalenesulfonic Acids

This protocol is based on a method for the analysis of naphthalene monosulfonic acid isomers and can be adapted for this compound.[11][12]

  • Sample Preparation:

    • Extract the aqueous sample containing this compound using a solid-phase extraction (SPE) cartridge (e.g., styrene-divinylbenzene copolymer).

    • Elute the analyte from the cartridge.

  • Derivatization and Analysis:

    • This method utilizes on-line derivatization in the GC injection port.

    • A large volume (10 µL) of the sample extract is co-injected with a derivatizing agent, such as tetrabutylammonium salts.

    • The high temperature of the GC inlet facilitates the derivatization reaction (alkylation).

    • The resulting volatile derivative is then separated and detected by the GC-MS system.

Quantitative Data

The following table summarizes typical reaction conditions for the esterification of sulfonic acids using trimethyl orthoformate. Yields are generally high, but can vary based on the specific substrate and reaction conditions.

SubstrateReagentReaction ConditionsYield (%)Reference
p-Toluenesulfonic acidTrimethyl orthoformateReflux, 30 min>95[2][3]
Methanesulfonic acidTrimethyl orthoformateRoom Temp, 14 h>95[2][3]
Camphorsulfonic acidTrimethyl orthoformateRoom Temp, 14 h>95[2][3]

Visualizations

Experimental_Workflow_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start dry_glassware Oven-dry glassware start->dry_glassware anhydrous_reagents Use anhydrous reagents dry_glassware->anhydrous_reagents weigh_acid Weigh this compound anhydrous_reagents->weigh_acid add_reagent Add trimethyl orthoformate (& optional methanol) weigh_acid->add_reagent react Stir at RT (14h) or Reflux (30 min) under Nitrogen add_reagent->react remove_excess Remove excess reagent under vacuum react->remove_excess dissolve Dissolve derivative for analysis remove_excess->dissolve gcms GC-MS Analysis dissolve->gcms

Caption: Workflow for the esterification of this compound.

Troubleshooting_Low_Yield start Low/No Derivative Yield cause1 Presence of Water? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Reagent Degradation? start->cause3 solution1 Use anhydrous conditions. Dry glassware & reagents. cause1->solution1 solution2 Optimize time & temperature. (e.g., increase reaction time or heat) cause2->solution2 solution3 Use fresh reagents. Store properly. cause3->solution3

Caption: Troubleshooting guide for low derivatization yield.

References

Technical Support Center: Quantification of Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common calibration issues encountered during the quantification of Methylnaphthalenesulphonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound and other naphthalene sulfonates are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is widely used, often coupled with UV or mass spectrometry (MS) detectors.[1][2] For Mass-Spec (MS) compatible applications, it is recommended to replace phosphoric acid in the mobile phase with formic acid.[3] Gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis are also employed for their analysis.[1]

Q2: Why is sample preparation important for the analysis of this compound?

A2: Sample preparation is a critical step that involves concentrating the sample, potentially altering its matrix, and removing interfering substances.[4] Given that this compound is often analyzed in complex matrices like industrial wastewater or environmental samples, proper sample preparation is essential to minimize matrix effects and ensure accurate quantification.[5] Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of naphthalene sulfonates from aqueous samples.[1][2]

Q3: What is a matrix effect and how can it affect my results?

A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in the underestimation or overestimation of the analyte's concentration, respectively.[5] The complexity of the sample matrix often correlates with the severity of the matrix effect. For instance, the matrix effect in wastewater influents has been shown to be significantly higher than in tap water.[4]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve for this compound does not follow a linear relationship, even after ensuring the accuracy of standard dilutions.

Possible Causes and Solutions:

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

    • Solution: Extend the calibration curve with lower concentration standards or dilute the samples to fall within the linear range of the detector.

  • Inappropriate Calibration Model: A linear model may not be suitable for the entire concentration range.

    • Solution: Evaluate a quadratic or other non-linear regression model. It is crucial to validate the chosen model by analyzing the residuals. A random distribution of residuals around zero indicates a good fit.

  • Matrix Effects: As discussed in the FAQs, matrix components can interfere with the analyte's signal.

    • Solution: Employ matrix-matched standards, use the standard addition method, or implement more rigorous sample cleanup procedures to remove interfering compounds.[6] Isotopic internal standards can also help compensate for these effects.[7]

Issue 2: Poor Reproducibility of Results

Symptom: Replicate injections of the same sample or standard yield significantly different results.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in the sample preparation steps, especially during solid-phase extraction (SPE), can lead to inconsistent recoveries.

    • Solution: Ensure that the SPE protocol is well-defined and followed precisely for all samples and standards. This includes consistent conditioning of the cartridge, sample loading rate, washing, and elution steps.

  • HPLC System Issues: Problems with the HPLC system, such as leaks, inconsistent pump flow, or temperature fluctuations, can affect retention times and peak areas.

    • Solution: Perform regular system maintenance. Check for leaks, ensure the pump is delivering a consistent flow rate, and use a column oven to maintain a stable temperature.

  • Analyte Instability: this compound may degrade under certain conditions.

    • Solution: Investigate the stability of the analyte in the prepared samples and standards under the storage and analytical conditions. If necessary, adjust the pH or store samples at a lower temperature.

Issue 3: Peak Tailing or Broadening

Symptom: The chromatographic peak for this compound is asymmetrical (tailing) or wider than expected, leading to poor resolution and inaccurate integration.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Secondary Interactions: Interactions between the acidic sulfonic acid group and active sites on the column packing material can cause peak tailing.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a competing agent, like a different acid, to the mobile phase can also help.

  • Column Contamination or Degradation: Buildup of matrix components on the column can degrade its performance.

    • Solution: Use a guard column to protect the analytical column. If the column is already contaminated, try flushing it with a series of strong solvents. If performance does not improve, the column may need to be replaced.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol provides a method for quantifying the matrix effect using a signal-based approach.

  • Prepare a Standard Solution in Solvent: Dissolve a known amount of this compound in a clean solvent (e.g., methanol or acetonitrile) to a specific concentration (e.g., 1 µg/mL).

  • Prepare a Spiked Sample: Take a sample of the matrix you are analyzing (e.g., wastewater extract) that is known to be free of the analyte and spike it with the same concentration of this compound as the standard solution.

  • Analyze Both Solutions: Inject both the standard solution and the spiked sample into the analytical instrument (e.g., LC-MS/MS) under the same conditions.

  • Calculate the Matrix Effect: The matrix effect is calculated as follows:

    Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Standard Solution) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Sample TypeAnalyte Concentration (µg/mL)Peak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
This compound1.0500,000350,00070.0
Internal Standard1.0450,000445,00098.9

Table 1: Example data for the calculation of matrix effect. The significant signal suppression for this compound indicates a strong matrix effect.

Protocol 2: Standard Addition Method for Quantification

This method can be used to correct for matrix effects by creating a calibration curve within the sample matrix itself.

  • Prepare a Series of Spiked Samples: Take multiple equal aliquots of your unknown sample. Spike each aliquot with increasing, known concentrations of this compound. Leave one aliquot unspiked.

  • Analyze the Samples: Analyze the unspiked and all spiked samples using your established analytical method.

  • Construct the Standard Addition Plot: Plot the measured peak area against the concentration of the added analyte.

  • Determine the Unknown Concentration: Extrapolate the linear regression line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.

Visualizations

Troubleshooting_Workflow start Calibration Issue Identified issue_type Identify Issue Type start->issue_type nonlinear Non-Linear Curve issue_type->nonlinear Non-Linearity reproducibility Poor Reproducibility issue_type->reproducibility Inconsistent Results peak_shape Poor Peak Shape issue_type->peak_shape Bad Peaks check_standards Verify Standard Concentrations nonlinear->check_standards check_prep Review Sample Prep Protocol reproducibility->check_prep check_overload Check for Column Overload peak_shape->check_overload eval_model Evaluate Non-Linear Model check_standards->eval_model Standards OK check_matrix Investigate Matrix Effects eval_model->check_matrix Model Inadequate solution Problem Resolved check_matrix->solution Matrix Effect Corrected check_system Inspect HPLC System check_prep->check_system Prep Consistent check_system->solution System OK adjust_mobile_phase Optimize Mobile Phase check_overload->adjust_mobile_phase No Overload check_column Inspect Column Health adjust_mobile_phase->check_column Optimized check_column->solution Column OK

Caption: Troubleshooting workflow for calibration issues.

Matrix_Effect_Concept cluster_ideal Ideal Condition (Clean Solvent) cluster_matrix Real Sample (Complex Matrix) analyte1 Analyte Ions detector1 Detector Signal analyte1->detector1 Full Ionization analyte2 Analyte Ions detector2 Detector Signal analyte2->detector2 Suppressed Ionization matrix_ions Matrix Ions matrix_ions->detector2 Competition for Charge

Caption: Conceptual diagram of matrix effect (ion suppression).

References

Validation & Comparative

A Comparative Analysis of Methylnaphthalenesulphonic Acid and Naphthalenesulfonic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of Methylnaphthalenesulphonic acid and Naphthalenesulfonic acid, focusing on their chemical properties, synthesis, and performance characteristics in relevant applications for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of this compound and Naphthalenesulfonic acid, two closely related sulfonated aromatic compounds. While both share a common naphthalene core and a sulfonic acid group, the presence of a methyl substituent in the former imparts distinct properties that influence their application and performance. This document outlines their key differences, supported by available data and experimental protocols, to aid in the selection of the appropriate compound for specific research and development needs.

Chemical and Physical Properties: A Tabular Comparison

The fundamental differences in the physicochemical properties of this compound and Naphthalenesulfonic acid arise from the addition of a methyl group to the naphthalene ring. This substitution affects molecular weight, lipophilicity (as indicated by the XLogP3 value), and potentially other intermolecular interactions. The following table summarizes key computed properties for a representative isomer of each compound.

PropertyThis compound (2-methylnaphthalene-1-sulfonic acid)Naphthalenesulfonic Acid (naphthalene-2-sulfonic acid)
Molecular Formula C₁₁H₁₀O₃SC₁₀H₈O₃S
Molecular Weight 222.26 g/mol [1]208.24 g/mol
IUPAC Name 2-methylnaphthalene-1-sulfonic acid[1]naphthalene-2-sulfonic acid[2]
XLogP3 2.3[1]0.6
Topological Polar Surface Area 62.8 Ų[1]62.8 Ų
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33

Performance as Dispersing Agents

Both this compound and Naphthalenesulfonic acid, particularly in their polymerized form as formaldehyde condensates, are widely utilized as dispersing agents in various industrial applications, including the formulation of dyes and pigments.[3][4][5] The presence of the methyl group in this compound can enhance its performance in certain contexts.

Dispersant MF, a commercial product based on the formaldehyde condensate of methyl naphthalene sulfonate, is noted for its excellent diffusion and thermal stability.[6] It is suggested to have a superior ability to prevent the thermal agglomeration of disperse vat dye particles compared to formaldehyde condensates of naphthalenesulfonic acid (often referred to as Dispersant NNO).[6] This enhanced thermal stability is a critical factor in high-temperature dyeing processes.[5]

While direct, side-by-side quantitative comparisons in peer-reviewed literature are scarce, a patent for a "powerful dye dispersing agent" lists methyl naphthalene sulfonic acid sodium as the main raw material, highlighting its efficacy in preventing dye aggregation and reducing oil slick formation during dyeing.[4] The improved emulsifying capacity for grease is also a noted advantage.[4]

The underlying principle for their function as dispersants involves the adsorption of the sulfonate molecules onto the surface of particles, creating electrostatic repulsion that prevents aggregation and ensures a stable dispersion.

Experimental Protocols: Synthesis of Naphthalenesulfonic Acids

The synthesis of both compounds involves the sulfonation of the parent naphthalene or methylnaphthalene. The reaction conditions, particularly temperature, play a crucial role in determining the isomeric composition of the product.

Synthesis of 2-Naphthalenesulfonic Acid

This protocol describes a common laboratory method for the preparation of the thermodynamically more stable 2-naphthalenesulfonic acid.

Materials:

  • Naphthalene (finely ground)

  • Concentrated sulfuric acid (d=1.84)

  • Calcium oxide (CaO)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round bottom flask equipped with a stirrer, warm 67 ml of concentrated sulfuric acid to 100°C.

  • Gradually add 100 g of finely ground naphthalene to the stirred, heated acid.

  • Heat the reaction mixture to 160-170°C for 12 hours without a condenser.

  • After cooling, pour the reaction mixture into 1 liter of water and heat to boiling.

  • Add calcium oxide until the solution is alkaline.

  • Filter the hot solution to remove the precipitated calcium sulfate.

  • Boil the collected calcium sulfate precipitate with an additional 1000 ml of distilled water and filter again.

  • Combine the filtrates and evaporate to a smaller volume. Allow to cool to room temperature to crystallize the calcium salt of 2-naphthalenesulfonic acid.

  • Filter to collect the crystals.

  • Dissolve the crystals in hot water and add a solution of sodium carbonate until no further precipitate of calcium carbonate is formed.

  • Filter to remove the calcium carbonate.

  • Evaporate the filtrate to induce crystallization of the sodium salt of 2-naphthalenesulfonic acid.

  • The sodium salt can be converted to the free acid by neutralization with a stoichiometric amount of hydrochloric acid.[7]

Conceptual Synthesis of this compound

The synthesis would conceptually follow a similar workflow to that of naphthalenesulfonic acid, involving the reaction of 2-methylnaphthalene with a sulfonating agent like concentrated sulfuric acid, followed by workup and purification steps to isolate the desired isomer. The steric hindrance and directing effects of the methyl group will influence the position of sulfonation.

Below is a diagram illustrating the general sulfonation reaction.

Sulfonation_Reaction Naphthalene Naphthalene or Methylnaphthalene Product Naphthalenesulfonic Acid or This compound Naphthalene->Product Sulfonation SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->Product Water Water (H₂O)

Caption: General reaction scheme for the sulfonation of naphthalene or methylnaphthalene.

Biological Activity and Toxicological Profile

The biological activity and toxicological profiles of these compounds are of significant interest to drug development professionals.

Naphthalenesulfonic Acid: Studies on 2-naphthalenesulfonate have indicated its potential for bioaccumulation and toxicity in aquatic organisms.[6] In fish, it has been shown to induce oxidative stress and genotoxicity.[6] The sulfonic acid group generally imparts high resistance to biodegradation.[6] Some naphthalenesulfonic acid derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are widely used as fluorescent probes to study protein conformation and binding due to their propensity to bind to hydrophobic pockets.[8][9][10][11] This interaction is primarily driven by hydrophobic and electrostatic forces.[10]

This compound: Specific toxicological data for this compound is less prevalent in publicly available literature. However, general hazard classifications for 2-methylnaphthalene-1-sulfonic acid indicate that it may be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation.[1] It is also noted as potentially causing damage to organs through prolonged or repeated exposure and being toxic to aquatic life with long-lasting effects.[1]

The interaction of sulfonated naphthalene derivatives with cellular membranes is a key area of interest. Their amphiphilic nature allows them to interact with the lipid bilayer, which can be a precursor to cellular toxicity.

The following diagram illustrates a simplified workflow for assessing the cellular toxicity of these compounds.

Toxicity_Workflow cluster_preparation Compound Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis Compound Test Compound (MNSA or NSA) Concentrations Prepare Serial Dilutions Compound->Concentrations Exposure Expose Cells to Compound Concentrations Concentrations->Exposure Cells Culture Target Cells Cells->Exposure Viability Cell Viability Assay (e.g., MTT) Exposure->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Exposure->Apoptosis OxidativeStress Oxidative Stress Assay (e.g., ROS detection) Exposure->OxidativeStress Data Collect and Analyze Data Viability->Data Apoptosis->Data OxidativeStress->Data Conclusion Conclusion Data->Conclusion Determine IC50, Mechanism of Toxicity

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of chemical compounds.

Conclusion

This compound and Naphthalenesulfonic acid, while structurally similar, exhibit notable differences in their properties and performance, primarily due to the presence of the methyl group in the former. For applications requiring enhanced thermal stability and potentially greater efficacy as a dispersing agent, particularly in dye formulations, this compound and its derivatives may offer an advantage. However, Naphthalenesulfonic acid is a well-established compound with more readily available synthesis protocols and a more extensively studied toxicological profile.

The choice between these two compounds will ultimately depend on the specific requirements of the application, including desired performance characteristics, cost considerations, and the importance of a well-documented toxicological profile. For drug development professionals, the potential for these compounds to interact with biological membranes and proteins warrants careful consideration and further investigation.

References

A Comparative Guide to the Validation of HPLC Methods for Methylnaphthalenesulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methylnaphthalenesulfonic acid, a key compound in various chemical syntheses, requires robust analytical methods to ensure product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for methylnaphthalenesulfonic acid with alternative analytical techniques, supported by experimental data and detailed protocols.

I. HPLC Method Validation: A Detailed Protocol

An HPLC method for the quantification of methylnaphthalenesulfonic acid was validated according to the International Council for Harmonisation (ICH) guidelines. The validation process ensures that the analytical procedure is suitable for its intended purpose.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is utilized.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05M potassium dihydrogen phosphate buffer, pH 4.0) is commonly used. The exact ratio is optimized to achieve adequate separation.

  • Detection: UV detection at a wavelength of 270 nm is employed for monitoring the analyte.

  • Sample Preparation: Standard and sample solutions are prepared by dissolving a known amount of methylnaphthalenesulfonic acid in the mobile phase or a suitable diluent.

Validation Parameters:

The validation of the HPLC method encompasses the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically evaluated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of methylnaphthalenesulfonic acid.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five standard solutions over a specified concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of methylnaphthalenesulfonic acid at different concentration levels).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The workflow for the validation of the HPLC method is illustrated in the following diagram:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Figure 1. Workflow for HPLC Method Validation.

II. Performance Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other analytical methods can also be employed for the analysis of methylnaphthalenesulfonic acid. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Techniques:

ParameterHPLCIon Chromatography (IC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary and a mobile phase.[1][2]Separation based on ion-exchange interactions.[1][2]Separation of volatile compounds followed by mass-based detection.[3][4]Separation based on the differential migration of ions in an electric field.[3][5][6]
Typical Analytes Wide range of organic compounds, including polar and non-polar species.[2]Ionic and polar compounds.[1][2]Volatile and semi-volatile organic compounds. Derivatization is often required for polar analytes like sulfonic acids.[4][7]Charged species, including small ions and large molecules.[5][6]
Detection UV, Fluorescence, Mass Spectrometry.[3][8]Conductivity, UV.[1]Mass Spectrometry.[4]UV, Fluorescence, Mass Spectrometry.[3][9]
Sample Preparation Filtration, dilution. Solid-phase extraction may be needed for complex matrices.[2][10]Minimal preparation, mainly dilution and filtration for aqueous samples.[2]Derivatization to increase volatility is typically required for sulfonic acids.[4][7]Direct injection of aqueous samples is often possible.[9]
Advantages Versatile, robust, high resolution, and widely available.[2][11]Excellent for the analysis of inorganic and organic ions.[1][11]High sensitivity and specificity due to mass detection.[4]High efficiency, short analysis times, and low sample and reagent consumption.[6]
Limitations May have limitations in separating certain ionic species.[1]Not generally suitable for non-ionic organic compounds.[11]Requires analytes to be volatile or amenable to derivatization.[12]Can be less robust than HPLC for some applications; sensitivity can be a limitation without preconcentration techniques.[9]

Quantitative Performance Data for Sulfonic Acids:

The following table summarizes typical performance data for the analysis of naphthalenesulfonic acids using different techniques. It is important to note that this data may not be specific to methylnaphthalenesulfonic acid but provides a general comparison.

ParameterHPLC[8]Ion ChromatographyGC-MS (after derivatization)[4]Capillary Electrophoresis[9]
LOD/LOQ 0.05 - 0.4 µg/LData not readily available for methylnaphthalenesulfonic acid~0.05 µg/L5 - 10 µg/L
Linearity Range 0.025 - 2.5 mg/LTypically in the µg/L to mg/L rangeµg/L to mg/L rangeµg/L to mg/L range
Precision (%RSD) < 2%Generally < 5%5 - 15%< 5%

The following diagram provides a high-level comparison of the suitability of these analytical techniques for the analysis of methylnaphthalenesulfonic acid.

Technique_Comparison cluster_hplc HPLC cluster_ic Ion Chromatography cluster_gcms GC-MS cluster_ce Capillary Electrophoresis hplc_node High Versatility Good for Routine QC ic_node Ideal for Ionic Species Less Common for this Analyte gcms_node High Sensitivity Requires Derivatization ce_node High Efficiency Good for Isomer Separation Analyte Methylnaphthalenesulfonic Acid Analyte->hplc_node Primary Choice Analyte->ic_node Alternative Analyte->gcms_node Alternative (with derivatization) Analyte->ce_node Alternative

Figure 2. Comparison of Analytical Techniques.

III. Conclusion

The validation of an HPLC method for methylnaphthalenesulfonic acid demonstrates its suitability for routine quality control analysis, offering a balance of accuracy, precision, and robustness. While alternative techniques such as Ion Chromatography, GC-MS, and Capillary Electrophoresis present their own advantages, particularly in terms of sensitivity or efficiency for specific applications, HPLC remains the primary choice for its versatility and established performance. The selection of the most appropriate analytical technique will ultimately depend on the specific analytical challenge, including the sample matrix, required level of sensitivity, and the availability of instrumentation and expertise.

References

A Comparative Analysis of Methylnaphthalenesulfonic Acid Isomers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the various isomers of methylnaphthalenesulfonic acid, highlighting their distinct physicochemical properties and performance characteristics relevant to researchers, scientists, and professionals in drug development.

Methylnaphthalenesulfonic acid, a sulfonated derivative of methylnaphthalene, exists in several isomeric forms depending on the substitution pattern of the methyl and sulfonic acid groups on the naphthalene ring. These structural variations significantly influence the molecule's properties, leading to a range of performance characteristics that are critical in various applications, including as surfactants, dispersing agents, and intermediates in organic synthesis. This guide provides a comparative overview of these isomers, supported by available experimental data, to aid in the selection of the most suitable isomer for specific research and development needs.

Physicochemical Properties: A Comparative Overview

The position of the methyl and sulfonic acid groups on the naphthalene core directly impacts the physicochemical properties of the isomers. While comprehensive experimental data comparing all isomers is limited in publicly available literature, we can compile and compare known properties. For instance, the sulfonation of 2-methylnaphthalene can yield all seven possible monosulfonic acid isomers, with the product distribution being highly dependent on reaction conditions such as temperature. A rise in temperature during sulfonation tends to favor the formation of the 6- and 7-isomers over the 1-, 3-, 4-, and 8-isomers.

Below is a table summarizing the computed physicochemical properties for a representative isomer, 2-methylnaphthalene-1-sulfonic acid, to provide a baseline for comparison.

PropertyValue
Molecular Formula C₁₁H₁₀O₃S
Molecular Weight 222.26 g/mol
XLogP3-AA 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 222.03506535 Da
Topological Polar Surface Area 62.8 Ų
Complexity 317

Data sourced from PubChem for 2-methylnaphthalene-1-sulfonic acid.[1]

Performance in Applications

The isomeric form of methylnaphthalenesulfonic acid is a critical determinant of its performance in various applications, most notably as a surfactant and a dispersing agent.

Surfactant Properties

Alkyl methylnaphthalene sulfonates are recognized for their effectiveness as surfactants, particularly in enhanced oil recovery.[2] Studies have shown that these surfactants can significantly lower the interfacial tension between oil and water, a key factor in improving oil extraction. For instance, certain novel alkyl methylnaphthalene sulfonate surfactants have been reported to reduce the oil-water interfacial tension to ultra-low values, even at very low concentrations and without the need for an alkaline environment.[2] The critical micelle concentrations (CMC) for a series of these surfactants were found to be in the range of 6.1–0.018×10⁻³ mol·L⁻¹, with surface tensions at the CMC (γCMC) between 28.27–35.06 mN·m⁻¹.[2] While this data pertains to alkylated derivatives, it underscores the inherent surfactant potential of the methylnaphthalenesulfonate structure, which is influenced by the specific isomeric form.

Dispersing Agent Performance

Methylnaphthalenesulfonic acid and its condensates with formaldehyde are widely used as high-performance dispersing agents, often marketed under trade names like "Dispersant MF." These agents are crucial in the manufacturing of dyes, pigments, and pesticides, where they ensure uniform dispersion and prevent aggregation of particles. The effectiveness of a dispersing agent is linked to its ability to adsorb onto particle surfaces and provide electrostatic or steric stabilization. The specific arrangement of the hydrophobic methylnaphthalene group and the hydrophilic sulfonate group in different isomers would be expected to influence their adsorption characteristics and, consequently, their dispersing efficiency.

Experimental Protocols

General Synthesis of Methylnaphthalenesulfonic Acid Isomers

The synthesis of methylnaphthalenesulfonic acid isomers is typically achieved through the sulfonation of methylnaphthalene. The choice of sulfonating agent, reaction temperature, and reaction time can be manipulated to favor the formation of specific isomers.

Materials:

  • Methylnaphthalene

  • Concentrated sulfuric acid (or other sulfonating agent like chlorosulfonic acid)

  • Solvent (e.g., nitrobenzene)

  • Neutralizing agent (e.g., sodium hydroxide or calcium carbonate)

Procedure:

  • Dissolve methylnaphthalene in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Slowly add the sulfonating agent to the solution while maintaining a specific temperature. The temperature is a critical parameter for controlling the isomer distribution. For example, lower temperatures tend to favor the formation of alpha-isomers (sulfonation on the carbon adjacent to the ring fusion), while higher temperatures promote the formation of the more thermodynamically stable beta-isomers.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for a specified duration to ensure complete reaction.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching the reaction with water and then neutralizing the excess acid with a base.

  • The different isomers can be separated from the resulting mixture using techniques such as fractional crystallization of their salts or chromatography.

Characterization: The synthesized isomers are typically characterized using various analytical techniques, including:

  • Spectroscopy: ¹H NMR, ¹³C NMR, and FT-IR to confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Chromatography: HPLC or GC to assess the purity of the isolated isomers.

Logical Relationships and Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and separation of methylnaphthalenesulfonic acid isomers, highlighting the critical control points that influence the final product distribution.

G General Synthesis and Isomer Separation Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Characterization Methylnaphthalene Methylnaphthalene Sulfonation Sulfonation (e.g., H₂SO₄) Methylnaphthalene->Sulfonation IsomerMixture Mixture of Methylnaphthalenesulfonic Acid Isomers Sulfonation->IsomerMixture ReactionControl Reaction Control - Temperature - Time - Sulfonating Agent ReactionControl->Sulfonation Separation Separation - Fractional Crystallization - Chromatography IsomerMixture->Separation Isomer1 Isomer A Separation->Isomer1 Isomer2 Isomer B Separation->Isomer2 IsomerN Isomer C... Separation->IsomerN Analysis Analysis - Spectroscopy - Mass Spectrometry - Chromatography Isomer1->Analysis Isomer2->Analysis IsomerN->Analysis

Caption: Synthesis and separation workflow for methylnaphthalenesulfonic acid isomers.

Conclusion

The isomers of methylnaphthalenesulfonic acid exhibit a range of properties that make them valuable in diverse scientific and industrial applications. The strategic selection of a particular isomer, based on its unique physicochemical and performance characteristics, is crucial for optimizing outcomes in research and drug development. While a comprehensive comparative dataset for all isomers remains an area for further investigation, the available information clearly indicates that the isomeric structure is a key determinant of functionality. Future research focusing on the systematic synthesis and characterization of all methylnaphthalenesulfonic acid isomers would be invaluable to the scientific community.

References

A Comparative Analysis of Methylnaphthalenesulphonic Acid and Other Surfactants in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance characteristics of Methylnaphthalenesulphonic Acid compared to other common surfactants, supported by experimental data.

In the realm of pharmaceutical sciences, the selection of an appropriate surfactant is a critical determinant of a drug formulation's stability, bioavailability, and overall efficacy. Among the diverse array of available surfactants, this compound and its salts, such as sodium methylnaphthalenesulfonate (SMNS), have garnered attention for their unique properties. This guide provides an objective comparison of the performance of this compound-based surfactants against other widely used alternatives, including anionic surfactants like sodium dodecyl sulfate (SDS) and cationic surfactants such as cetyltrimethylammonium bromide (CTAB).

Key Performance Indicators: A Comparative Overview

The effectiveness of a surfactant is primarily evaluated based on its ability to reduce surface and interfacial tension, form micelles, and stabilize emulsions. The following table summarizes the key performance indicators for this compound-based surfactants in comparison to other common surfactants.

SurfactantTypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Emulsification StabilityWettability Performance
Sodium Methylnaphthalenesulfonate (SMNS) AnionicData not available in direct comparisonPredicted: ~58.7 (for Sodium Naphthalene Sulfonate)[1]Good interfacial tension reduction suggests potential for stable emulsions[2]More effective than CTAB, comparable to SDS in altering wettability of hydrophobic surfaces[2]
Sodium Dodecyl Sulfate (SDS) Anionic~8.3[3]~30-40Can form emulsions, but may exhibit lower stability compared to others[4]Effective in enhancing water wettability[2]
Cetyltrimethylammonium Bromide (CTAB) Cationic~0.92[3]Data not available in direct comparisonUsed in emulsion formulationsLess effective than SMNS and SDS in enhancing water wettability of hydrophobic surfaces[2]

Note: The performance of surfactants can be influenced by factors such as concentration, temperature, pH, and the presence of other substances. The data presented here is for comparative purposes under specific experimental conditions.

In-Depth Performance Analysis

Micelle Formation and Micropolarity

Research on sodium 1-(n-alkyl)naphthalene-4-sulfonates (a class of compounds structurally similar to SMNS) has shown that the micropolarity of their micelles is lower than that of sodium dodecyl sulfate (SDS) micelles[5]. This suggests that the core of the micelles formed by these naphthalene-based surfactants provides a more non-polar environment, which can be advantageous for solubilizing hydrophobic drug molecules.

Surface and Interfacial Tension Reduction

A key function of surfactants is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. While specific experimental values for the surface tension reduction by this compound are not extensively documented in comparative studies, predictions for sodium naphthalene sulfonate suggest a surface tension of approximately 58.7 mN/m[1]. It is important to note that experimental values can vary based on the specific isomer and purity of the compound.

Studies have demonstrated that sodium methylnaphthalene sulfonate (SMNS) is effective at reducing the interfacial tension at an n-heptane/water interface, indicating its potential as a potent surface-active agent[2]. The ability to lower interfacial tension is crucial for the formation and stabilization of emulsions.

Emulsification Stability

Emulsification is a critical process in the formulation of many pharmaceutical products, including creams, lotions, and some oral and parenteral drug delivery systems. The stability of these emulsions is paramount to ensure product quality and efficacy.

While direct quantitative comparisons of the emulsification index of SMNS against other surfactants are limited, its demonstrated ability to reduce interfacial tension suggests good potential for forming stable emulsions[2]. In contrast, some studies have indicated that emulsions stabilized with SDS may exhibit lower stability over time compared to those stabilized with other emulsifiers like polysorbates and lecithin[4]. The choice of surfactant for a particular emulsion system will depend on the specific oil and aqueous phases, as well as the desired droplet size and long-term stability.

Wettability Alteration

The ability of a surfactant to alter the wettability of a solid surface is important in various pharmaceutical applications, including the dispersion of solid drug particles in liquid media and the enhancement of drug dissolution.

A comparative study on the wettability alteration of a hydrophobic surface (bitumen-treated glass) demonstrated that both sodium methylnaphthalenesulfonate (SMNS) and sodium dodecyl sulfate (SDS) were significantly more effective in enhancing the water wettability of the surface compared to the cationic surfactant cetyltrimethylammonium bromide (CTAB)[2]. This indicates that SMNS can be a suitable choice when aiming to increase the hydrophilicity of a solid surface.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments used to evaluate surfactant performance.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the property-versus-concentration plot indicates the onset of micelle formation.

Method: Surface Tensiometry

  • Prepare a series of aqueous solutions of the surfactant at various concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

Workflow for CMC Determination by Surface Tensiometry

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B Measure each solution C Plot Surface Tension vs. log(Concentration) B->C Generate data points D Identify Inflection Point C->D Analyze the plot E Determine CMC D->E Read CMC value

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Measurement of Emulsification Stability

The stability of an emulsion can be assessed by monitoring the change in the emulsion layer over time. A common method is the determination of the Emulsification Index (E24).

Method: Emulsification Index (E24)

  • Mix a defined volume of the surfactant solution with an equal volume of an immiscible oil phase (e.g., n-heptane) in a graduated cylinder or test tube.

  • Vortex the mixture vigorously for a set period (e.g., 2 minutes) to form an emulsion.

  • Allow the emulsion to stand undisturbed for 24 hours.

  • Measure the height of the emulsified layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

A higher E24 value indicates greater emulsion stability over the 24-hour period.

Experimental Workflow for Emulsification Index (E24)

E24_Workflow A Mix Surfactant Solution and Oil B Vortex to Form Emulsion A->B C Let Stand for 24 hours B->C D Measure Heights C->D E Calculate E24 D->E

Caption: Experimental workflow for determining the Emulsification Index (E24).

Signaling Pathways and Logical Relationships

The performance of a surfactant in a complex biological system can be influenced by its interactions with various cellular components and signaling pathways. The choice of surfactant can impact drug delivery and cellular uptake.

Logical Relationship in Surfactant Selection for Drug Delivery

Surfactant_Selection cluster_properties Surfactant Properties cluster_performance Formulation Performance cluster_outcome Therapeutic Outcome CMC Low CMC Solubility Enhanced Drug Solubility CMC->Solubility ST High Surface Tension Reduction ST->Solubility ES Good Emulsification Stability Stability Improved Formulation Stability ES->Stability Bioavailability Increased Bioavailability Solubility->Bioavailability Stability->Bioavailability Efficacy Optimal Therapeutic Efficacy Bioavailability->Efficacy

Caption: Logical relationship between surfactant properties and therapeutic outcome in drug delivery.

Conclusion

This compound and its salts represent a class of anionic surfactants with promising properties for pharmaceutical applications. While direct quantitative comparisons with other common surfactants are not always readily available, existing data suggests that they offer good surface activity, the potential for forming stable emulsions, and effective wettability alteration, comparable in some aspects to widely used surfactants like SDS. The lower micropolarity of micelles from related naphthalene-based surfactants may also be advantageous for solubilizing hydrophobic drugs.

Further research involving direct, side-by-side experimental comparisons under standardized conditions is warranted to fully elucidate the performance advantages and disadvantages of this compound-based surfactants relative to other classes of surfactants. This will enable formulation scientists to make more informed decisions in selecting the optimal surfactant for a specific drug delivery challenge.

References

Methylnaphthalenesulphonic Acid: A Comparative Review of Its Applications in Industry

Author: BenchChem Technical Support Team. Date: November 2025

Methylnaphthalenesulphonic acid and its derivatives have carved a niche as versatile and cost-effective chemicals with a broad spectrum of industrial applications. Primarily utilized as superplasticizers in concrete, dispersants in agrochemical and dye formulations, and as hydrotropes, their performance often dictates the quality and efficiency of the end products. This guide provides a comprehensive comparison of this compound-based products against other common alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

High-Performance Concrete Admixtures

In the construction industry, sodium salts of polymethylnaphthalene sulphonic acid are widely employed as high-range water reducers, commonly known as superplasticizers. Their primary function is to enhance the workability of fresh concrete at a low water-cement ratio, leading to high-strength and durable concrete.

Comparison with Polycarboxylate Ethers (PCE)

Polycarboxylate ethers (PCEs) represent a newer generation of superplasticizers. While naphthalene-based superplasticizers offer strong initial dispersion, PCEs are known for their superior slump retention over time.[1]

Performance MetricNaphthalene-Based SuperplasticizerPolycarboxylate Ether (PCE)
Water Reduction Rate 15-25%[2]Up to 40%[2]
Slump Retention Rapid slump loss (30-60 minutes)[1]Extended workability (2-3 hours)[1]
Compressive Strength Effective, but can plateau at higher dosages[1]Higher early and late strength gains[1]
Dosage Sensitivity Overdosing can lead to segregation[1]Wider dosage tolerance[1]
Cost More cost-effective for standard concrete[3]Higher initial cost, but can be economical in high-performance concrete[3]

Experimental Protocol: Evaluation of Superplasticizer Performance in Cement Paste

A common method to evaluate the performance of superplasticizers involves measuring the fluidity and rheological properties of cement paste.

  • Materials: Ordinary Portland Cement, deionized water, and the superplasticizer to be tested (e.g., sodium polymethylnaphthalene sulphonate or a PCE-based admixture).

  • Preparation of Cement Paste: A standardized water-to-cement ratio is used. The superplasticizer is added to the mixing water before it is introduced to the cement.

  • Mixing: The paste is mixed using a standard mixer for a specified duration to ensure homogeneity.

  • Fluidity Measurement: The flowability of the fresh cement paste is assessed using a mini-slump cone test. The spread diameter of the paste is measured as an indicator of workability.

  • Rheological Measurements: A rheometer is used to measure the yield stress and plastic viscosity of the cement paste, providing insights into its flow behavior under shear.

  • Setting Time: The initial and final setting times of the cement paste are determined using a Vicat apparatus.

  • Compressive Strength: Mortar or concrete cubes are cast with the cement paste containing the superplasticizer. The compressive strength of the cubes is tested at different curing ages (e.g., 1, 3, 7, and 28 days).

Dispersing Agents in Agrochemicals and Dyes

Methylnaphthalene sulphonic acid-formaldehyde condensates are effective anionic dispersants used to stabilize suspensions of solid particles in aqueous media. This property is crucial in the formulation of suspension concentrate (SC) pesticides and in the dispersion of dyes.

Comparison with Lignosulphonates

Lignosulphonates, derived from the wood pulping industry, are another class of widely used dispersants. Both are anionic and work by adsorbing onto particle surfaces, providing electrostatic repulsion.

Experimental Protocol: Evaluation of Dispersant Efficiency

The effectiveness of a dispersant is typically evaluated by its ability to reduce particle size and maintain a stable suspension.

  • Preparation of Suspension: A concentrated suspension of the active ingredient (e.g., a pesticide or pigment) is prepared in water with a specific concentration of the dispersant.

  • Milling: The suspension is milled using a bead mill to reduce the particle size. The milling time required to achieve a target particle size can be used as a measure of dispersant efficiency.

  • Particle Size Analysis: The particle size distribution of the milled suspension is measured using laser diffraction. A smaller mean particle size and a narrower distribution indicate better dispersing performance.

  • Suspension Stability: The long-term stability of the suspension is assessed by storing it at elevated temperatures (e.g., 54°C for 14 days) and observing for any signs of sedimentation, flocculation, or crystal growth. The suspensibility, which is the amount of active ingredient remaining in suspension after a certain period, is a key parameter.

  • Zeta Potential Measurement: The zeta potential of the dispersed particles is measured to quantify the electrostatic repulsion between them. A higher absolute zeta potential value generally corresponds to better stability.

Hydrotropic and Surfactant Properties

Methylnaphthalene sulphonic acid and its salts also exhibit hydrotropic properties, meaning they can enhance the solubility of sparingly soluble organic compounds in water. This is a valuable property in the formulation of cleaning agents and other chemical products. Some derivatives, such as sodium diisopropylnaphthalene sulfonate, have been shown to act as both a hydrotrope and a surfactant, reducing surface tension and forming micelles.[5]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a key parameter for surfactants, indicating the concentration at which they begin to form micelles.

  • Method: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension or conductivity.

  • Surface Tension Method: The surface tension of a series of surfactant solutions of increasing concentration is measured using a tensiometer. The surface tension typically decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. The CMC is the point of intersection of the two linear portions of the plot of surface tension versus the logarithm of surfactant concentration.

  • Conductivity Method: The electrical conductivity of the surfactant solutions is measured. The conductivity changes with surfactant concentration, and a break in the plot of conductivity versus concentration indicates the CMC.

Applications in Drug Development

The use of this compound derivatives in drug development is less documented than their industrial applications. However, their properties as dispersing and solubilizing agents suggest potential utility in pharmaceutical formulations. For instance, they could be employed to enhance the dissolution and bioavailability of poorly water-soluble drugs.[6] Further research is needed to explore and quantify their performance in this area compared to established pharmaceutical excipients.

Synthesis of Methylnaphthalene Sulphonic Acid-Formaldehyde Condensate

A general procedure for the synthesis of methylnaphthalene sulphonic acid-formaldehyde condensate is as follows:

SynthesisWorkflow Methylnaphthalene Methylnaphthalene Sulfonation Sulfonation Methylnaphthalene->Sulfonation SulfonatingAgent Sulfonating Agent (e.g., Fuming Sulfuric Acid) SulfonatingAgent->Sulfonation MethylnaphthaleneSulphonicAcid Methylnaphthalene Sulphonic Acid Sulfonation->MethylnaphthaleneSulphonicAcid Condensation Condensation MethylnaphthaleneSulphonicAcid->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Condensate Methylnaphthalene Sulphonic Acid- Formaldehyde Condensate Condensation->Condensate Neutralization Neutralization (e.g., with NaOH) Condensate->Neutralization FinalProduct Sodium Methylnaphthalene Sulphonate-Formaldehyde Condensate Neutralization->FinalProduct

Synthesis of Sodium Methylnaphthalene Sulphonate-Formaldehyde Condensate.

Experimental Protocol: Synthesis of Sodium Polymethylnaphthalene Sulphonate

  • Sulfonation: Methylnaphthalene is reacted with a sulfonating agent, such as fuming sulfuric acid, at an elevated temperature (e.g., 120-165°C) for several hours.[7] Water generated during the reaction is removed, for instance, by applying a vacuum.[7]

  • Condensation: The resulting methylnaphthalene sulphonic acid is then condensed with formaldehyde. The reaction is typically carried out at a temperature of around 130°C for a few hours.[7]

  • Neutralization: The acidic condensate is neutralized with a base, such as sodium hydroxide, to a pH of 7-9 to obtain the final sodium salt product.[7]

Logical Relationship of Applications

The various applications of this compound and its derivatives stem from its fundamental chemical properties.

Applications Core This compound (Amphiphilic Structure) Surfactant Surfactant Properties (Surface Tension Reduction) Core->Surfactant Dispersant Dispersant Properties (Electrostatic/Steric Repulsion) Core->Dispersant Hydrotrope Hydrotropic Properties (Solubility Enhancement) Core->Hydrotrope App_Cleaner Cleaning Agents Surfactant->App_Cleaner App_Concrete Superplasticizer (Concrete) Dispersant->App_Concrete App_Agro Dispersant (Agrochemicals) Dispersant->App_Agro App_Dye Dispersant (Dyes) Dispersant->App_Dye App_Drug Drug Formulation (Potential) Dispersant->App_Drug Hydrotrope->App_Cleaner Hydrotrope->App_Drug

Relationship between the properties and applications of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized methylnaphthalenesulphonic acid. In drug development and chemical research, rigorous purity analysis is paramount to ensure the quality, safety, and efficacy of the final product. This document outlines the principles, experimental protocols, and comparative performance of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and UV-Vis Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required precision, sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, titration, and UV-Vis spectroscopy for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Acid-Base TitrationUV-Vis Spectroscopy
Principle Separation of components based on their differential distribution between a stationary and a mobile phase.Neutralization reaction between the acidic sulphonic acid group and a standard basic titrant.Measurement of the absorbance of UV-Visible light by the analyte.
Specificity High. Can separate the main compound from structurally similar impurities and isomers.Low to Moderate. Titrates all acidic functional groups present, not specific to the target compound if acidic impurities are present.Low. Any impurity with a chromophore that absorbs at the same wavelength will interfere.
Sensitivity High. Capable of detecting and quantifying trace-level impurities.Moderate. Less sensitive than HPLC, suitable for assay of the main component.Moderate. Sensitivity is dependent on the molar absorptivity of the compound.
Quantitative Capability Excellent. Provides accurate and precise quantification of the main component and impurities.Excellent for assay of total acidity. The accuracy is high when the sample is pure.Good for quantitative analysis of the pure compound using a calibration curve.
Information Provided Purity profile, number of impurities, and their relative concentrations.Total acidic content, which can be correlated to the purity of the main compound.Concentration of the analyte in a pure sample. Can indicate the presence of absorbing impurities.
Typical Application Purity testing, impurity profiling, and quality control.Assay of the bulk drug substance to determine the overall percentage of the acidic component.Quick estimation of concentration, often used for in-process controls.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established principles for the analysis of sulphonic acids and should be optimized and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of a pure standard of this compound (e.g., around 230 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area normalization method) or by using the calibration curve to determine the concentration of the main component.

Acid-Base Titration

This method determines the total acidic content of the sample, which is a measure of the purity of the this compound.

Apparatus:

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer

Reagents:

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein solution (1% in ethanol).

  • Solvent: Deionized water, free from CO2.

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the synthesized this compound (to consume 20-25 mL of titrant) and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized 0.1 M NaOH solution from the burette until a persistent faint pink color is observed.[1][2][3]

  • Calculation: Calculate the percentage purity of this compound using the following formula:

    Where:

    • V = Volume of NaOH solution consumed in mL.

    • M = Molarity of the NaOH solution.

    • E = Equivalent weight of this compound (Molecular Weight / 1).

    • W = Weight of the sample in grams.

UV-Vis Spectroscopy

This spectrophotometric method is a rapid technique for estimating the concentration of this compound, assuming no significant interference from impurities at the chosen wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water or methanol). Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of pure this compound.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.[4][5][6]

  • Sample Analysis: Prepare a solution of the synthesized sample of a known concentration and measure its absorbance at λmax.

  • Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration.

Potential Impurities

The synthesis of this compound can potentially lead to the formation of several impurities, including:

  • Unreacted Starting Materials: Residual methylnaphthalene and sulfuric acid.

  • Isomers: Other isomers of this compound (e.g., substitution at different positions on the naphthalene ring).

  • Disulphonated Products: Naphthalene rings substituted with two sulphonic acid groups.

  • By-products: Oxidation or degradation products formed during the reaction.

HPLC is the most suitable method for the separation and quantification of these potential impurities.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_hplc HPLC Analysis cluster_titration Titration cluster_uv UV-Vis Spectroscopy cluster_results Results Synthesis Synthesized Methylnaphthalenesulphonic Acid HPLC_Prep Sample Preparation (Dissolution in Mobile Phase) Synthesis->HPLC_Prep High Specificity & Sensitivity Titr_Prep Sample Preparation (Dissolution in Water) Synthesis->Titr_Prep Assay of Total Acidity UV_Prep Sample Preparation (Dilution to suitable concentration) Synthesis->UV_Prep Rapid Screening HPLC_Analysis Chromatographic Separation & UV Detection HPLC_Prep->HPLC_Analysis HPLC_Data Data Analysis (Peak Integration, Purity Calculation) HPLC_Analysis->HPLC_Data Purity_Profile Detailed Purity Profile (HPLC) HPLC_Data->Purity_Profile Titr_Analysis Titration with Standardized NaOH Titr_Prep->Titr_Analysis Titr_Data Purity Calculation (Based on Volume Consumed) Titr_Analysis->Titr_Data Total_Purity Total Acidic Purity (Titration) Titr_Data->Total_Purity UV_Analysis Absorbance Measurement at λmax UV_Prep->UV_Analysis UV_Data Concentration Determination (from Calibration Curve) UV_Analysis->UV_Data Concentration_Estimate Concentration Estimate (UV-Vis) UV_Data->Concentration_Estimate

Caption: Experimental workflow for the purity assessment of synthesized this compound.

This guide provides a framework for selecting and implementing appropriate analytical methods for the purity assessment of synthesized this compound. For regulatory submissions, it is crucial to validate the chosen analytical methods according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.

References

A Comparative Guide to the Inter-Laboratory Analysis of Methylnaphthalenesulphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation

The following table summarizes the performance of various analytical techniques for the analysis of naphthalene sulphonic acids. It is important to note that these values are representative of the general class of naphthalene sulphonates and may vary for specific isomers of methylnaphthalenesulphonic acid.

Analytical TechniqueSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Industrial Wastewater5–1000 µg/L0.5 µg/L-≥96%[1]
GC-MS (with derivatization) Water-0.05 µg/L-70-82%[2]
LC-MS/MS Seawater2–250 µg/L0.32–0.95 µg/L--[1]
Capillary Electrophoresis (CE) Food0.1–100.0 µg/L0.087 µg/L0.29 µg/L-[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from published methods for naphthalene sulphonates and should be optimized for the specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation:

  • Filter water samples through a 0.45 µm membrane filter.

  • For solid samples, perform a solvent extraction followed by filtration.

  • Employ solid-phase extraction (SPE) for sample pre-concentration and cleanup if necessary. A C18 or anion-exchange cartridge can be used.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 270 nm.[4]

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

  • Extract the aqueous sample using a solid-phase extraction cartridge (e.g., styrene-divinylbenzene copolymer).[2]

  • Elute the analytes and concentrate the eluate.

  • Perform a derivatization step to increase the volatility of the sulphonic acids. A common method is methylation or butylation.[2] For example, on-line derivatization in the GC injection port can be performed using an agent like tetrabutylammonium salts.[2]

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., ZB-5MS).

  • Injector: Splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C).

  • Mass Spectrometer: Electron ionization (EI) source with scanning in the range of m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Similar to HPLC-UV, filter and, if necessary, pre-concentrate the sample using SPE.

LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 or a suitable reverse-phase column.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.

Capillary Electrophoresis (CE)

Sample Preparation:

  • Filter the sample through a 0.22 µm syringe filter.

  • Dilute the sample in the running buffer if the concentration is high.

  • For complex matrices, a pre-concentration and cleanup step like SPE may be beneficial.[3]

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 75 µm i.d.).

  • Running Buffer: A buffer solution appropriate for the separation, such as a phosphate or borate buffer.

  • Separation Voltage: Typically in the range of 10-30 kV.[3]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Diode array detector (DAD) monitoring at a suitable wavelength (e.g., 211 nm).[3]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and the logical considerations for method selection in the analysis of this compound.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing SampleCollection Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization HPLC HPLC SPE->HPLC LCMS LC-MS/MS SPE->LCMS CE CE SPE->CE GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMS->DataAcquisition CE->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of this compound.

Method Selection for this compound Analysis Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Volatility Analyte Volatile/Derivatizable? Sensitivity->Volatility Yes Matrix Complex Matrix? Sensitivity->Matrix No GC_MS GC-MS Volatility->GC_MS Yes LC_MSMS LC-MS/MS Volatility->LC_MSMS No Ionic Ionic Species Separation? Matrix->Ionic No Matrix->LC_MSMS Yes HPLC_UV HPLC-UV Ionic->HPLC_UV No CE Capillary Electrophoresis Ionic->CE Yes

Caption: Logical decision tree for selecting an analytical method for this compound.

References

Comparative Toxicity Analysis of Methylnaphthalenesulfonic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the toxicity of methylnaphthalenesulfonic acid and its structurally related analogues. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The guide synthesizes available toxicological data, outlines common experimental methodologies, and explores known mechanisms of toxicity.

Quantitative Toxicity Data

The acute toxicity of methylnaphthalenesulfonic acid and its analogues varies depending on the specific chemical structure, including the position and nature of substituents on the naphthalene ring. The following table summarizes the available quantitative toxicity data from various studies.

CompoundCAS NumberTest SpeciesRoute of AdministrationToxicity Metric (LD50/NOAEL)Reference(s)
Methylnaphthalenesulfonic acid255472-2-1--No specific LD50 data found. Classified as harmful if swallowed.[1]
2-Naphthalenesulfonic acid120-18-3RatOral400 mg/kg[2]
2-Naphthalenesulfonic acid, sodium salt532-02-5RatOral13,900 mg/kg
Naphthalenesulfonic acid, formaldehyde polymer, sodium salt9084-06-4RatOral3250-4300 mg/kg
Naphthalenesulfonic acid, formaldehyde polymer, sodium salt9084-06-4RabbitDermal>16,000 mg/kg
Naphthalenesulfonic acid, formaldehyde polymer, sodium salt9084-06-4RatOralNOAEL: 1000 mg/kg/day (28-42 day study)[3]
Butylnaphthalenesulfonic acid, sodium salt25638-17-9--Identified as low concern for human health.[4]
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, trisodium saltNot specifiedMouseOral>2000 mg/kg[5]
Naphthalen-2-yl 3,5-dinitrobenzoateNot specifiedRatOral>2000 mg/kg[6]

Note: Discrepancies in LD50 values for the same compound can arise from differences in the purity of the test substance, the vehicle used for administration, and the specific experimental protocol followed.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized in vivo acute toxicity studies and in vitro cytotoxicity assays. The general methodologies for these experiments are outlined below.

Acute Oral Toxicity Testing (Based on OECD Guideline 425)

Acute oral toxicity studies are designed to determine the median lethal dose (LD50) of a substance, which is the dose expected to cause death in 50% of the treated animals. The Up-and-Down Procedure (UDP), as described in OECD Guideline 425, is a commonly used method that minimizes the number of animals required.

Methodology:

  • Animal Selection: Healthy, young adult rodents (commonly rats or mice) of a single sex are used.[7]

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles, and are acclimatized to the laboratory environment before the study begins.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept constant by varying the concentration of the test substance in a suitable vehicle (e.g., water, corn oil).

  • Sequential Dosing: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down by a constant factor depending on the outcome (survival or death) for the previous animal.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.[7] Body weight is recorded periodically.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality.

G General Workflow for Acute Oral Toxicity Study (OECD 425) start Start: Select Healthy Animals acclimatize Acclimatize Animals to Lab Conditions start->acclimatize dose1 Administer Single Oral Dose to First Animal acclimatize->dose1 observe1 Observe for 14 Days dose1->observe1 outcome1 Record Outcome (Survival/Mortality) observe1->outcome1 dose_next Adjust Dose for Next Animal Based on Outcome outcome1->dose_next observe_next Observe for 14 Days dose_next->observe_next outcome_next Record Outcome observe_next->outcome_next outcome_next->dose_next Continue until stopping criteria are met calculate Calculate LD50 using Maximum Likelihood Method outcome_next->calculate end End calculate->end

General Workflow for Acute Oral Toxicity Study
In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are used to assess the toxicity of a compound to cells in culture. These assays can provide information on the concentration at which a substance causes cell death or inhibits cell proliferation (IC50).

Methodology:

  • Cell Culture: A specific cell line (e.g., HEp2 human epithelial cells, 3T3 mouse fibroblasts) is cultured in a suitable medium until a sufficient number of cells is obtained.

  • Cell Seeding: The cells are seeded into multi-well plates at a predetermined density and allowed to attach and grow for a specified period.

  • Compound Exposure: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations. The cells are then exposed to these concentrations for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the exposure period, cell viability is assessed using various methods, such as:

    • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Trypan Blue Exclusion: A dye that is only taken up by cells with a compromised membrane, allowing for the counting of viable and non-viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of methylnaphthalenesulfonic acid and its analogues can be attributed to several mechanisms, including oxidative stress, metabolic activation, and genotoxicity.

Oxidative Stress

Studies on 2-naphthalenesulfonate in aquatic organisms have indicated that its toxicity is associated with the induction of oxidative stress.[8] Exposure to this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the cells. This can result in damage to cellular components such as lipids, proteins, and DNA. Key indicators of oxidative stress include alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST), as well as an increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8]

G Proposed Signaling Pathway for Naphthalenesulfonate-Induced Oxidative Stress compound Naphthalenesulfonate Exposure ros Increased Reactive Oxygen Species (ROS) Production compound->ros antioxidant Altered Antioxidant Enzyme Activity (SOD, CAT, GST) ros->antioxidant lipid_peroxidation Lipid Peroxidation (Increased MDA) ros->lipid_peroxidation dna_damage DNA Damage ros->dna_damage cell_damage Cellular Damage and Toxicity antioxidant->cell_damage lipid_peroxidation->cell_damage dna_damage->cell_damage

Proposed Pathway of Naphthalenesulfonate Toxicity
Metabolic Activation and Influence of Alkylation

The metabolism of naphthalenic compounds plays a crucial role in their toxicity. The parent compounds can be metabolized by cytochrome P450 enzymes into more reactive intermediates. For naphthalene, oxidation of the aromatic ring can lead to the formation of toxic metabolites.[9][10]

The presence and nature of alkyl substituents on the naphthalene ring can significantly influence the metabolic pathway and, consequently, the toxicity. Alkylation can shift the primary site of metabolism from the aromatic ring to the alkyl side chain.[10] This side-chain oxidation is generally considered a detoxification pathway, as it can prevent the formation of reactive aromatic epoxides. The length of the alkyl chain also appears to be a factor, with longer chains potentially hindering overall metabolism.[10] This suggests that certain alkylated analogues of naphthalenesulfonic acid may be less toxic than the parent compound due to this shift in metabolic processing.

Genotoxicity

Genotoxicity, or damage to the genetic material of cells, has been observed with some naphthalenesulfonic acid derivatives. For 2-naphthalenesulfonate, genotoxic effects have been demonstrated in fish using the comet assay (which detects DNA strand breaks) and the micronucleus assay (which indicates chromosomal damage).[8] However, for other analogues, such as naphthalenesulfonic acid formaldehyde condensates, the Ames test for mutagenicity has been reported as negative.[3] This highlights the importance of evaluating the genotoxic potential of each analogue individually.

References

The Efficacy of Methylnaphthalenesulphonic Acid as a Dispersing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of formulation science, achieving a stable and uniform dispersion of solid particles within a liquid medium is a critical determinant of product performance. This is particularly true in industries such as pharmaceuticals, agrochemicals, and specialty chemicals, where the bioavailability, efficacy, and stability of the final product are paramount. Methylnaphthalenesulphonic acid and its salts, commonly known as methylnaphthalene sulfonates, are anionic dispersing agents widely utilized for their effectiveness in preventing the agglomeration of particles in aqueous systems. This guide provides an objective comparison of the performance of this compound with other common dispersing agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Electrostatic Stabilization

This compound formaldehyde condensate (MF) functions primarily through an electrostatic stabilization mechanism. The sulfonate groups in the polymer chain adsorb onto the surface of the dispersed particles, imparting a negative charge. This results in electrostatic repulsion between the particles, preventing them from coming into close contact and forming aggregates. This mechanism is particularly effective for stabilizing organic pigments and dyes in aqueous media.[1]

Comparative Performance Analysis

The selection of an appropriate dispersing agent is contingent upon the specific application, the nature of the solid particles and the liquid medium, and the desired performance characteristics of the final formulation. Here, we compare the performance of this compound with two other widely used classes of dispersing agents: lignosulfonates and polycarboxylates.

Data Summary

The following tables summarize quantitative data from various studies, comparing the performance of these dispersing agents across different applications. It is important to note that the experimental conditions may vary between studies.

Dispersing AgentApplicationKey Performance MetricResultSource
Methylnaphthalene Sulfonate (as PNS) Lime-Metakaolin GroutsFluidity (Slump Flow)Higher fluidity compared to LignosulfonateFOSROC EUCO S.A.
Lignosulfonate (LS)Lime-Metakaolin GroutsFluidity (Slump Flow)Lower fluidity compared to PNSFOSROC EUCO S.A.
Methylnaphthalene Sulfonate (as PNS) Lime-Metakaolin GroutsCompressive Strength (182 days)4.8 MPa FOSROC EUCO S.A.
Lignosulfonate (LS)Lime-Metakaolin GroutsCompressive Strength (182 days)Lower than PNSFOSROC EUCO S.A.

Table 1: Comparison of Methylnaphthalene Sulfonate (as Poly-naphthalene Sulfonate, PNS) and Lignosulfonate in Lime-Metakaolin Grouts.

Dispersing AgentApplicationKey Performance MetricResultSource
Naphthalene-Based Superplasticizer ConcreteWater Reduction10-20%Jufu Chemical
Polycarboxylate-Based SuperplasticizerConcreteWater Reduction≥25%Jufu Chemical
Naphthalene-Based Superplasticizer ConcreteSlump RetentionPoorJufu Chemical
Polycarboxylate-Based SuperplasticizerConcreteSlump RetentionExcellentJufu Chemical

Table 2: Comparison of Naphthalene-Based and Polycarboxylate-Based Superplasticizers in Concrete.

Dispersing AgentApplicationKey Performance MetricResult
Sodium Naphthalene Formaldehyde Sulfonate (SNF) Textile DyeingColor StrengthStrong
LignosulfonatesTextile DyeingColor StrengthWeaker than SNF
Acrylic DispersantsTextile DyeingColor StrengthGood
Sodium Naphthalene Formaldehyde Sulfonate (SNF) Textile DyeingCost-EffectivenessAffordable
LignosulfonatesTextile DyeingCost-EffectivenessMore needed than SNF
Acrylic DispersantsTextile DyeingCost-EffectivenessPricier than SNF

Table 3: Qualitative Comparison of Dispersing Agents in Textile Dyeing.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of dispersing agents. Below are generalized protocols for key experiments used to assess the performance of dispersing agents.

Determination of Optimal Dispersant Concentration

The optimal concentration of a dispersing agent is the amount required to achieve the minimum viscosity of the dispersion, indicating maximum particle separation.

Protocol:

  • Preparation of a Pigment Slurry: A concentrated slurry of the solid particles (e.g., pigment) in the liquid medium (e.g., water) is prepared without any dispersing agent. For inorganic pigments, a concentration of 70% by weight is common, while for organic pigments, it is typically lower.[3]

  • Initial Viscosity Measurement: The initial viscosity of the slurry is measured using a suitable viscometer (e.g., Brookfield viscometer).

  • Incremental Addition of Dispersant: The dispersing agent is added to the slurry in small, incremental amounts. After each addition, the mixture is thoroughly homogenized.

  • Viscosity Measurement after Each Addition: The viscosity of the slurry is measured after each addition of the dispersing agent.

  • Plotting the Viscosity Curve: The viscosity values are plotted against the concentration of the dispersing agent. The optimal concentration corresponds to the point of minimum viscosity on the curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Pigment Slurry B Measure Initial Viscosity A->B C Add Dispersant Incrementally B->C D Homogenize Slurry C->D E Measure Viscosity D->E E->C Repeat until viscosity increases F Plot Viscosity vs. Concentration E->F G Determine Optimal Concentration (Minimum Viscosity) F->G

Caption: Workflow for determining the optimal dispersant concentration.

Evaluation of Dispersion Stability

Dispersion stability refers to the ability of the dispersed particles to remain suspended over time without settling or agglomerating.

Protocol:

  • Preparation of Dispersions: Prepare several dispersions of the solid particles in the liquid medium, each with a different dispersing agent at its optimal concentration. A control sample without any dispersing agent should also be prepared.

  • Initial Particle Size Analysis: The initial particle size distribution of each dispersion is measured using a particle size analyzer (e.g., laser diffraction or dynamic light scattering).

  • Accelerated Aging: The prepared dispersions are subjected to accelerated aging conditions, such as storage at an elevated temperature (e.g., 50°C) for a specified period (e.g., 7 days).

  • Visual Observation: After the aging period, the dispersions are visually inspected for any signs of settling, phase separation, or agglomeration.

  • Final Particle Size Analysis: The particle size distribution of each aged dispersion is measured again.

  • Comparison: The change in particle size distribution and the visual observations are used to compare the stability of the dispersions prepared with different dispersing agents. A smaller change in particle size indicates better stability.

G cluster_prep Preparation & Initial Analysis cluster_aging Accelerated Aging cluster_analysis Final Analysis & Comparison A Prepare Dispersions with different agents B Measure Initial Particle Size A->B C Store at Elevated Temperature B->C D Visual Observation C->D E Measure Final Particle Size C->E F Compare Particle Size Change & Visual Stability D->F E->F

Caption: Workflow for evaluating dispersion stability.

Signaling Pathways and Logical Relationships

The fundamental principle behind the efficacy of anionic dispersing agents like this compound is the creation of a repulsive electrostatic barrier. The logical relationship can be visualized as follows:

G A Dispersing Agent (e.g., Methylnaphthalene Sulfonate) B Adsorption onto Particle Surface A->B C Imparting Negative Surface Charge B->C D Electrostatic Repulsion between Particles C->D E Prevention of Agglomeration D->E F Stable Dispersion E->F

Caption: Mechanism of action for electrostatic dispersing agents.

Conclusion

This compound is a highly effective anionic dispersing agent, particularly for organic pigments and dyes in aqueous systems. Its performance, when compared to alternatives like lignosulfonates and polycarboxylates, is application-dependent. While it demonstrates superior performance in some applications, such as enhancing the fluidity of grouts, polycarboxylates may offer better water reduction and slump retention in concrete. The choice of the optimal dispersing agent requires careful consideration of the specific formulation and performance requirements, and should be guided by robust experimental evaluation. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection and utilization of dispersing agents.

References

Structural and Functional Comparison of Naphthalenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Naphthalenesulfonic Acid Derivatives: Structural Analysis and Performance Comparison

Naphthalenesulfonic acid and its derivatives represent a versatile class of organic compounds with significant applications across various scientific and industrial domains, including drug development, materials science, and chemical synthesis.[1][2] Their utility stems from the unique properties conferred by the naphthalene core, a bicyclic aromatic system, combined with the hydrophilic sulfonate group. This guide provides a comprehensive comparison of various naphthalenesulfonic acid derivatives, focusing on their structural analysis, functional performance, and the experimental methodologies used for their characterization. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing these compounds for their specific applications.

The position of the sulfonate group on the naphthalene ring, along with other substitutions, dictates the physicochemical properties and, consequently, the applications of these derivatives. A fundamental distinction is made between 1-naphthalenesulfonic acid (α-naphthalenesulfonic acid) and 2-naphthalenesulfonic acid (β-naphthalenesulfonic acid), with the latter being thermodynamically more stable.[3][4]

Naphthalenesulfonic acid derivatives have found diverse applications, ranging from their use as fluorescent probes to their role as antiangiogenic agents. The following table provides a comparative overview of selected derivatives.

Derivative NameAbbreviationKey Structural FeaturesPrimary Application(s)Supporting Experimental Data
8-Anilinonaphthalene-1-sulfonic acidANSAnilinonaphthalene core with a sulfonate group.[5]Fluorescent probe for studying protein conformation and hydrophobic sites.[5][6]Environmentally sensitive fluorescence with a significant increase in quantum yield in nonpolar solvents.[6][7]
bis-Anilinonaphthalene-1-sulfonic acidbis-ANSTwo anilinonaphthalene-1-sulfonate moieties linked together.Similar to ANS, but with potentially higher affinity for certain protein binding sites.Induces liquid-liquid phase separation (LLPS) of proteins like TDP-43.[8]
5-Amino-1-naphthalenesulfonic acidAmNSNaphthalene core with an amino and a sulfonate group.Intermediate in synthesis; can also induce LLPS.[8]Shown to induce turbidity in protein solutions, indicating LLPS.[8]
5-Amino-2-naphthalenesulfonic acid-Naphthalene core with amino and sulfonate groups at positions 5 and 2.Antiangiogenic agent.[9]Inhibits the mitogenic activity of acidic fibroblast growth factor (aFGF).[9]
Sodium 2-naphthalenesulfonateSNSSimple 2-naphthalenesulfonic acid sodium salt.Can induce LLPS at higher concentrations.[8]Turbidity measurements show concentration-dependent induction of LLPS.[8]
Naphthalenesulfonic acid formaldehyde condensate-Polymer of naphthalenesulfonic acid and formaldehyde.[10]Dispersant, emulsifier, and cement water reducer.[10][11]Characterized by IR spectroscopy to confirm functional groups.[10]
2-Amino-1,5-Naphthalenedisulfonic Acid-Naphthalene core with one amino and two sulfonate groups.Key intermediate in the synthesis of high-performance reactive dyes for textiles.[12]Used as a diazo component to produce deep and rich orange and red azo dyes.[12]

Performance Data of Anilino-naphthalene-sulfonic Acid (ANS) Derivatives as Fluorescent Probes

ANS and its derivatives are particularly valuable due to their fluorescence properties, which are highly sensitive to the polarity of their environment.[6] They are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence intensity and a blue shift in their emission maximum upon binding to hydrophobic regions, such as those found in proteins.[5][7] This property makes them powerful tools for studying protein folding, conformational changes, and ligand binding. A study by ACS Omega detailed the synthesis and spectral properties of various ANS derivatives, highlighting how different substituents on the aniline ring modulate their fluorescence characteristics.[6]

CompoundR Substituentλmax abs H2O (nm)λmax abs ethylene glycol (nm)λmax em H2O (nm)λmax em ethylene glycol (nm)Quantum Yield (Φ) in Ethylene Glycol
3a H (ANS)3503715164680.29
3d 3-F3503705154670.32
3f 4-Cl3513715174690.28
3i 4-Me3503715204790.12
3j 4-OMe3503755254930.05
3m 4-NO2419412---

Data sourced from ACS Omega.[6]

The data indicates that electron-withdrawing groups (like F and Cl) have a modest effect on the quantum yield compared to the parent compound ANS, while electron-donating groups (like Me and OMe) tend to decrease the quantum yield.[13] The nitro-substituted derivative 3m was found to be non-fluorescent.[6][7]

Experimental Protocols

Synthesis of ANS Derivatives via Microwave-Assisted Ullmann Coupling

A mild and efficient method for synthesizing ANS derivatives involves a microwave-assisted copper(0)-catalyzed Ullmann coupling reaction.[5][6][13]

Materials:

  • 8-Chloronaphthalene-1-sulfonic acid

  • Substituted aniline

  • Elemental copper powder (catalyst)

  • Sodium phosphate buffer (pH 6.0–7.0)

Procedure:

  • Combine 8-chloronaphthalene-1-sulfonic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), and a catalytic amount of elemental copper (10 mol %) in a microwave reaction vial.[6][13]

  • Add aqueous sodium phosphate buffer to the mixture.[6][13]

  • Cap the vial and place it in a microwave reactor.[6]

  • Heat the reaction mixture to 100°C for 1-3 hours with stirring.[6][13]

  • After cooling, the product is purified, typically by chromatography.[6]

Characterization by NMR and Mass Spectrometry

The synthesized derivatives are structurally confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to elucidate the chemical structure of the compounds.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the elemental composition and exact mass of the synthesized derivatives.[5][6]

Fluorescence Spectroscopy

Procedure:

  • Prepare stock solutions of the ANS derivatives in a suitable solvent (e.g., DMSO).

  • Prepare final solutions of the compounds in water and a less polar solvent like ethylene glycol at a standard concentration.

  • Measure the absorbance spectra to determine the maximum absorption wavelength (λmax abs).

  • Measure the fluorescence emission spectra by exciting the samples at their respective λmax abs. The wavelength of maximum emission (λmax em) is recorded.

  • Calculate the quantum yield (Φ) relative to a known standard.

Turbidity Assay for Liquid-Liquid Phase Separation (LLPS)

This assay is used to assess the ability of naphthalenesulfonic acid derivatives to induce the phase separation of proteins.[8]

Procedure:

  • Prepare solutions of the protein of interest (e.g., TDP-43 LCD) in a suitable buffer.

  • Add varying concentrations of the naphthalenesulfonic acid derivative to the protein solution.

  • Incubate the mixtures at a controlled temperature.

  • Measure the turbidity of the samples by monitoring the absorbance at a specific wavelength (e.g., 340 nm or 600 nm) over time using a spectrophotometer. An increase in absorbance indicates the formation of protein droplets due to LLPS.

  • Optionally, visualize the formation of droplets using fluorescence microscopy, especially if the protein is fluorescently labeled.[8]

Visualizations

The following diagrams illustrate key processes related to the synthesis and function of naphthalenesulfonic acid derivatives.

experimental_workflow cluster_synthesis Synthesis of ANS Derivatives cluster_analysis Structural & Functional Analysis start Reactants: 8-Chloronaphthalene-1-sulfonic acid + Substituted Aniline reaction Microwave-Assisted Ullmann Coupling (100°C, 1-3h) start->reaction catalyst Catalyst: Copper(0) catalyst->reaction purification Purification reaction->purification product ANS Derivative purification->product nmr NMR Spectroscopy product->nmr Structural Confirmation hrms HRMS product->hrms fluorescence Fluorescence Spectroscopy product->fluorescence Functional Characterization

Caption: Experimental workflow for the synthesis and analysis of ANS derivatives.

logical_relationship cluster_environment Molecular Environment cluster_ans ANS Molecule State cluster_outcome Fluorescence Outcome polar Polar Solvent (e.g., Water) weak_fluorescence Weak Fluorescence (High Non-radiative Decay) polar->weak_fluorescence Leads to nonpolar Nonpolar Environment (e.g., Protein Hydrophobic Pocket) strong_fluorescence Strong Fluorescence (Blue Shift) nonpolar->strong_fluorescence Leads to ans_ground ANS Ground State (S0) ans_excited ANS Excited State (S1) ans_ground->ans_excited Light Absorption (Excitation) ans_excited->polar Interaction ans_excited->nonpolar Binding

Caption: Mechanism of environment-sensitive fluorescence of ANS.

References

Performance Evaluation of Chromatographic Columns for the Separation of Methylnaphthalenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The successful separation of methylnaphthalenesulfonic acid isomers is a critical analytical challenge in various fields, including the development of pharmaceuticals and industrial chemicals. The structural similarity of these isomers necessitates high-performance separation techniques to achieve accurate quantification and isolation. This guide provides a comparative overview of different chromatography columns and methodologies for this purpose, supported by experimental data and detailed protocols.

Comparison of Column Technologies

The choice of chromatographic column is paramount for the effective separation of methylnaphthalenesulfonic acid isomers. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with various stationary phases and Capillary Electrophoresis (CE). Each approach offers distinct advantages in terms of selectivity, resolution, and analytical speed.

Column TypeStationary Phase PrincipleAdvantagesDisadvantagesTypical Mobile Phase
Reversed-Phase (C18) Hydrophobic interactionReadily available, versatileMay require ion-pairing agents for good peak shape, lower selectivity for isomersAcetonitrile/Water or Methanol/Water with ion-pairing agents (e.g., tetraalkylammonium salts) or high ionic strength buffers.
Ion-Exchange (e.g., BIST™ A) Electrostatic interaction between the analyte and a charged stationary phase.High selectivity for ionic compounds, excellent resolution of isomers.More complex mobile phases, potential for strong retention requiring gradient elution.Acetonitrile/Water with a multi-charged positive buffer (e.g., TMDAP formate) to bridge the negatively charged analyte and stationary phase.[1]
Mixed-Mode (e.g., Heritage MA) Combination of hydrophobic and ion-exchange interactions.Versatile selectivity, can retain both polar and non-polar analytes.Method development can be more complex due to multiple interaction modes.Acetonitrile/Water with a buffer to control ionization (e.g., ammonium formate).
Capillary Electrophoresis Differential migration in an electric field.High efficiency, minimal solvent consumption, can be coupled with various detection methods.Lower sample loading capacity, sensitivity can be lower without preconcentration techniques.Buffer systems (e.g., phosphate or borate) often containing cyclodextrins to enhance isomer separation.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are representative experimental protocols for the column types discussed.

Reversed-Phase HPLC Protocol
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an ion-pairing agent such as 5 mM tetrabutylammonium bromide. The pH is typically adjusted to be in the acidic range (e.g., pH 3 with phosphoric acid) to ensure the sulfonic acid group is in a consistent ionic state.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 230 nm.

Ion-Exchange Chromatography Protocol
  • Column: BIST™ A Cation-Exchange Column (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and a buffer containing a multi-charged counter-ion. For example, a gradient from 80% acetonitrile with 20% 50 mM N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate buffer at pH 4.0.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35 °C.

  • Detection: UV at 270 nm.[1]

Mixed-Mode Chromatography Protocol
  • Column: Heritage MA Mixed-Mode Column (Reversed-Phase/Anion-Exchange).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer such as 20 mM ammonium formate at a specific pH to control the retention of the sulfonic acid group.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C.

  • Detection: UV at 255 nm.[4]

Capillary Electrophoresis Protocol
  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: 20 mM phosphate buffer at pH 7.0 containing 15 mM beta-cyclodextrin. The addition of cyclodextrins is crucial for creating a chiral or inclusion-complex environment that enhances the separation of isomers.[2][3]

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 230 nm.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC-based analysis of methylnaphthalenesulfonic acid isomers.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis sample_prep Dissolve Sample in Mobile Phase filter_sample Filter through 0.45 µm Syringe Filter sample_prep->filter_sample hplc_system HPLC System with Degasser, Pump, Autosampler, Column Oven filter_sample->hplc_system Inject Sample column Select Column (e.g., C18, Ion-Exchange, Mixed-Mode) hplc_system->column detector UV Detector column->detector Elution data_system Chromatography Data System detector->data_system final_report Final Report with Peak Integration and Quantification data_system->final_report Process and Report Results

Caption: A generalized workflow for the HPLC analysis of methylnaphthalenesulfonic acid isomers.

References

Comparative Environmental Impact Analysis: Naphthalene Sulfonates and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental profiles of naphthalene sulfonates, lignosulfonates, and polycarboxylates.

This guide provides a comparative analysis of the environmental impact of naphthalene sulfonates and two common alternatives, lignosulfonates and polycarboxylates. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection of these substances in their applications, considering their environmental fate and effects. The data is compiled from a review of scientific literature and environmental assessments.

Comparative Environmental Impact Data

The following table summarizes the key environmental impact parameters for naphthalene sulfonates, lignosulfonates, and polycarboxylates. It is important to note that the properties of these substances can vary depending on their specific chemical structure, molecular weight, and the degree of sulfonation or carboxylation.

Environmental ParameterNaphthalene SulfonatesLignosulfonatesPolycarboxylates
Biodegradability Generally not readily biodegradable. Polymeric forms, such as naphthalene sulfonate formaldehyde condensates, are persistent.[1]Considered biodegradable, as they are derived from natural lignin.[2] However, the rate can be slow and they may be considered persistent under certain regulations.[3][4]Generally show a high degree of sorption to sludge solids with no significant biodegradation observed in aerobic tests.[5]
Aquatic Toxicity
Fish (96h LC50)> 1 mg/L (read-across from sodium naphthalene-2-sulphonate)[1]1,400 – 2,000 mg/L (Golden orfe) for sodium dodecyl sulfate, a different surfactant.[4] Generally considered to have low toxicity.[6]Data not available
Daphnia (48h EC50)> 1 mg/L (read-across from sodium naphthalene-2-sulphonate)[1]Data not availableData not available
Algae (72h EC50)> 1 mg/L (read-across from sodium naphthalene-2-sulphonate)[1]Data not availableData not available
Bioaccumulation Low potential for bioaccumulation due to high molecular weight and size.[1]Not expected to bioaccumulate due to high molecular weight and size.[3][4]Data not available

Experimental Protocols

The data presented in this guide is typically generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data is reliable and comparable across different studies and substances. The key test guidelines relevant to this comparative analysis are outlined below.

Biodegradability Testing
  • OECD 301F: Manometric Respirometry Test This test evaluates the ready biodegradability of a chemical substance by aerobic microbial action. A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in a closed flask. The consumption of oxygen is measured by a manometer or a similar device. The amount of oxygen taken up by the microbial population during the degradation of the test substance is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at specified intervals.

  • OECD 202: Daphnia sp. Acute Immobilisation Test This test determines the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (EC50) over a 48-hour exposure period. Young daphnids are exposed to various concentrations of the test substance, and their mobility is observed.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test evaluates the effect of a substance on the growth of freshwater algae. Algal cultures are exposed to different concentrations of the test substance over a 72-hour period. The inhibition of growth is measured by changes in cell density or biomass, and the concentration that causes a 50% reduction in growth (EC50) is determined.

Bioaccumulation Testing
  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure This test guideline describes procedures for characterizing the bioconcentration and bioaccumulation of chemicals in fish. The bioconcentration factor (BCF) is determined by exposing fish to the test substance in water, while the bioaccumulation factor (BAF) also considers uptake from the diet. The test consists of an uptake phase followed by a depuration phase to determine the rates of uptake and elimination.

Logical Workflow for Environmental Impact Assessment

The following diagram illustrates the logical workflow for a comparative environmental impact assessment of chemical substances like naphthalene sulfonates and their alternatives.

Environmental_Impact_Assessment cluster_0 Phase 1: Substance Identification and Data Collection cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Comparative Analysis and Reporting cluster_3 Phase 4: Decision Making A Identify Substances: - Naphthalene Sulfonates - Lignosulfonates - Polycarboxylates B Gather Physicochemical Properties A->B C Collect Environmental Fate and Ecotoxicity Data A->C D Evaluate Environmental Persistence (Biodegradability - OECD 301F) C->D E Assess Aquatic Toxicity (LC50/EC50 - OECD 201, 202, 203) C->E F Determine Bioaccumulation Potential (BCF - OECD 305) C->F G Structure Data into Comparative Tables D->G E->G F->G H Visualize Key Relationships and Workflows G->H I Synthesize Findings into a Comparison Guide G->I J Inform Substance Selection for Researchers and Professionals I->J

Caption: Workflow for Comparative Environmental Impact Assessment.

Summary and Conclusion

This guide provides a preliminary comparison of the environmental impacts of naphthalene sulfonates, lignosulfonates, and polycarboxylates. Based on the available data:

  • Naphthalene sulfonates , particularly their polymeric forms, are often persistent in the environment. While their acute aquatic toxicity and bioaccumulation potential are generally considered low, their persistence is a key environmental concern.

  • Lignosulfonates , being derived from a natural and renewable source, are generally considered a more environmentally benign alternative. They are biodegradable, although the rate of degradation can vary. Their potential for bioaccumulation and aquatic toxicity is low.

  • Polycarboxylates exhibit strong adsorption to sludge, which can lead to their removal in wastewater treatment plants. However, they are not readily biodegradable.

It is crucial for researchers and drug development professionals to consider these environmental profiles when selecting dispersing agents, surfactants, or other additives for their formulations. The choice of substance can have significant implications for the environmental footprint of a product or process. Further research and the generation of more comprehensive and directly comparable data, particularly for polycarboxylates, would be beneficial for a more complete assessment.

References

Safety Operating Guide

Proper Disposal of Methylnaphthalenesulphonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of methylnaphthalenesulphonic acid are critical for ensuring laboratory safety and environmental compliance. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals, encompassing immediate safety protocols and proper disposal procedures.

This compound, a member of the sulfonic acid class of organic compounds, requires careful management as a hazardous waste. Due to its corrosive nature, it is classified under hazardous waste regulations, and adherence to proper disposal protocols is mandatory to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste involves a multi-step process that prioritizes safety and regulatory compliance. The following procedure outlines the recommended steps from waste generation to final disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • It is crucial to segregate this waste stream from other laboratory wastes to prevent inadvertent and dangerous chemical reactions. Specifically, keep it separate from bases, oxidizing agents, and reactive metals.

  • Use designated, clearly labeled, and compatible waste containers. High-density polyethylene (HDPE) containers are a suitable option.

2. In-Lab Neutralization for Small Quantities:

For very small quantities of this compound, in-laboratory neutralization may be a viable option prior to disposal, subject to local regulations. This process must be performed with extreme caution.

  • Dilution: Slowly and carefully add the solid this compound to a large volume of cold water (a 1:10 acid-to-water ratio is recommended) in a suitable container placed in an ice bath to manage heat generation.

  • Neutralization: While stirring continuously, slowly add a weak basic solution, such as 5-10% sodium carbonate (soda ash) or sodium hydroxide, to the diluted acid solution.

  • pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be between 5.5 and 9.0.[2]

  • Final Disposal of Neutralized Solution: Once the pH is stable within the acceptable range, the neutralized solution may be permissible for drain disposal, provided it does not contain any other hazardous materials and is in compliance with local sewer authority regulations. It is imperative to flush the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution) during and after disposal.[2]

3. Disposal of Larger Quantities and Contaminated Materials:

For larger quantities of this compound waste or materials heavily contaminated with it (e.g., spill cleanup debris), in-lab treatment is not recommended.

  • Containerization: Securely seal the hazardous waste in a properly labeled container. The label must include the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (Corrosive).

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Provide them with the Safety Data Sheet (SDS) for this compound to ensure proper handling and disposal, which will likely involve incineration at a permitted facility.

Quantitative Data for Disposal Considerations

While specific discharge limits for this compound are not widely established and can vary significantly based on local regulations, the following table provides general guidelines for the disposal of neutralized acid solutions.

ParameterGuidelineCitation
pH of Neutralized Solution 5.5 - 9.0[2]
Concentration of Neutral Salts Generally below 1% for sanitary sewer disposal[3]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local wastewater treatment authority for specific discharge limits.

Experimental Protocol: Laboratory-Scale Neutralization of Solid this compound

This protocol details the steps for neutralizing a small quantity (e.g., 1-5 grams) of solid this compound.

Materials:

  • Solid this compound waste

  • Sodium carbonate (soda ash) or 1M Sodium Hydroxide solution

  • Large beaker (e.g., 1000 mL)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH meter or pH strips

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

  • Chemical fume hood

Procedure:

  • Don all required PPE and perform the entire procedure in a chemical fume hood.

  • Place the large beaker in an ice bath on a magnetic stir plate.

  • Add 500 mL of cold deionized water to the beaker and begin stirring.

  • Slowly and in small increments, add the solid this compound to the stirring water. Allow it to dissolve as much as possible.

  • Prepare a 5-10% solution of sodium carbonate or use a 1M solution of sodium hydroxide.

  • Very slowly, add the basic solution dropwise to the acidic solution. Be cautious as the neutralization reaction is exothermic and may produce some effervescence if using carbonate.

  • Continuously monitor the pH of the solution.

  • Continue adding the basic solution until the pH of the mixture is stable between 5.5 and 9.0.

  • Once neutralized, consult your local regulations and institutional guidelines to determine if the solution is acceptable for drain disposal.

  • If approved for drain disposal, pour the neutralized solution down the drain while flushing with a large excess of water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Methylnaphthalenesulphonic Acid Waste Generated decision_quantity Small Quantity (< 5g)? start->decision_quantity process_neutralize In-Lab Neutralization (Dilution & Base Addition) decision_quantity->process_neutralize Yes containerize_large Containerize, Label as Hazardous Waste decision_quantity->containerize_large No check_ph Check pH (5.5 - 9.0)? process_neutralize->check_ph check_local_regs Consult Local Regulations check_ph->check_local_regs Yes re_neutralize Adjust pH check_ph->re_neutralize No drain_disposal Drain Disposal with Copious Water check_local_regs->drain_disposal professional_disposal Arrange for Professional Hazardous Waste Disposal containerize_large->professional_disposal re_neutralize->check_ph

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Methylnaphthalenesulphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Methylnaphthalenesulphonic acid is recognized for its potential to cause skin and eye irritation, and it is harmful if swallowed. Adherence to strict safety protocols is essential to mitigate risks in a laboratory setting.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection CategoryRecommended PPE Specifications
Eye/Face Protection Chemical splash goggles are mandatory. In addition, a full-face shield is required when there is a significant risk of splashing.
Skin and Body Protection A chemical-resistant laboratory coat is required. When handling larger quantities, a chemical-resistant apron or suit should be worn over the lab coat. Ensure full leg and foot coverage with closed-toe shoes.
Hand Protection Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally suitable for handling acids. Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable and there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.

Operational Plan: From Receipt to Disposal

This plan provides a procedural workflow for the safe handling of this compound in a laboratory environment.

1. Pre-Handling Protocol

  • Safety Documentation Review: Before beginning any work, obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS).

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and have been recently tested. Ensure an acid spill kit is readily available.

  • PPE Adornment: Put on all required PPE as detailed in the table above before entering the designated handling area.

2. Chemical Handling Protocol

  • Transportation: When moving the chemical from storage to the work area, use a secondary, shatter-resistant container.

  • Dispensing: Conduct all dispensing and weighing operations within a chemical fume hood to control vapor and aerosol exposure.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Spill Response: In the event of a small spill within the fume hood, use an acid-neutralizing agent from the spill kit to contain and clean the spill. For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Disposal Plan

  • Waste Segregation: All waste materials contaminated with this compound, including disposable PPE and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Neutralization: For very small residual amounts, cautious neutralization with a weak base (e.g., sodium bicarbonate) may be performed in a fume hood. This process can be exothermic and should be done slowly with cooling if necessary. The final pH should be verified to be between 6 and 8.

  • Final Disposal: All chemical waste must be disposed of through your institution's official hazardous waste management program. Adhere to all local, state, and federal regulations. Do not pour raw or untreated this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase prep_sds Review Supplier SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don Required PPE prep_area->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense Proceed to Handling handle_experiment Perform Experiment handle_dispense->handle_experiment handle_spill Spill Response Ready handle_experiment->handle_spill post_decon Decontaminate Area handle_experiment->post_decon Experiment Complete post_waste Segregate Waste post_decon->post_waste post_dispose Dispose via EHS post_waste->post_dispose

Caption: Safe handling workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.